Nitarsone
Beschreibung
Eigenschaften
IUPAC Name |
(4-nitrophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFQLXAIUOWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60348-34-7 (di-hydrochloride salt) | |
| Record name | Nitarsone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045007 | |
| Record name | Nitarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-72-6 | |
| Record name | Nitarsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitarsone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitarsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitarsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITARSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 - 300 °C | |
| Record name | Nitarsone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Nitarsone in Histomonas meleagridis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitarsone, an organoarsenic compound, has historically been a key agent in the prevention of histomoniasis, or "blackhead disease," in gallinaceous birds, caused by the protozoan parasite Histomonas meleagridis. Despite its widespread use, the precise molecular mechanism of its action has not been fully elucidated. This technical guide synthesizes the current understanding and leading hypotheses regarding this compound's mode of action, drawing parallels with known mechanisms of other arsenical compounds and the unique metabolic pathways of H. meleagridis. We present available quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the proposed biochemical pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers investigating antiprotozoal drug mechanisms and developing novel therapies for histomoniasis.
Introduction to Histomonas meleagridis and this compound
Histomonas meleagridis is a pleomorphic, flagellated protozoan parasite belonging to the order Tritrichomonadida.[1] It is the causative agent of histomoniasis, a severe and often fatal disease affecting turkeys, chickens, and other gallinaceous birds.[2] The parasite primarily colonizes the ceca and subsequently invades the liver, causing extensive necrosis.[2] A key physiological feature of H. meleagridis is its anaerobic nature; it lacks mitochondria and instead relies on specialized organelles called hydrogenosomes for energy metabolism.[1][2]
This compound, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that was widely used as a feed additive to prevent histomoniasis.[3] Its use has been discontinued (B1498344) in many regions due to concerns about arsenic residues in poultry products.[4] However, understanding its mechanism of action remains critical for developing effective and safer alternatives.
Proposed Mechanism of Action of this compound
The definitive molecular target of this compound in H. meleagridis has not been experimentally confirmed. However, based on the known biochemistry of arsenicals and the metabolic pathways of trichomonads, a strong hypothesis can be formulated.
Activation and Targeting of Hydrogenosomal Metabolism
The proposed mechanism centers on the disruption of the parasite's energy metabolism within the hydrogenosomes.
-
Reduction of Pentavalent Arsenic: this compound is a pentavalent arsenical [As(V)]. For arsenicals to exert their primary toxic effect, they are typically reduced to the trivalent state [As(III)].[5] This reduction is thought to occur within the anaerobic environment of the host's cecum and likely within the parasite itself.
-
Inhibition of Sulfhydryl-Containing Enzymes: Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups, particularly those in close proximity (vicinal thiols) within proteins.[5] This binding results in the inactivation of critical enzymes.
-
Hydrogenosomal Enzymes as Likely Targets: The hydrogenosome of H. meleagridis contains several key enzymes essential for its energy metabolism that are known to be susceptible to inhibition by sulfhydryl-binding agents. These include:
-
Malic Enzyme: Involved in the conversion of malate (B86768) to pyruvate.[4]
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): A key enzyme in the metabolism of pyruvate. While not explicitly detailed in the search results for H. meleagridis, it is a common enzyme in the hydrogenosomes of related protozoa.
-
Iron-Hydrogenase: Catalyzes the production of molecular hydrogen.[4]
-
Succinyl CoA Synthetase: Plays a role in substrate-level phosphorylation.[4]
-
By inactivating these enzymes, this compound would disrupt the parasite's ability to generate ATP, leading to cell death. The reliance of H. meleagridis on this specific anaerobic pathway, which is absent in the host, provides a basis for the selective toxicity of the drug.
Quantitative Data on this compound Efficacy
| Compound | Concentration | Assay Type | Organism/Strain | Observed Effect | Reference |
| This compound | 100 ppm | In vitro | H. meleagridis (ZM & BG strains) | Reduced growth | [3] |
| 100 ppm | In vitro | H. meleagridis (MNC strain) | No inhibition of growth (resistant strain) | [3] | |
| 400 ppm | In vitro | H. meleagridis (MNC strain) | Reduced growth | [3] | |
| 200 ppm | In vitro | H. meleagridis (Pakistani isolate) | Reduced growth | [6] | |
| 500 ppm | In vitro | H. meleagridis (Pakistani isolate) | Reduced growth | [6] | |
| Roxarsone | 200 µg/mL | In vitro | H. meleagridis | Effective after 48 hours (MLC) | [7] |
ppm: parts per million; µg/mL: micrograms per milliliter; MLC: Minimum Lethal Concentration.
Experimental Protocols
In Vitro Cultivation and Drug Sensitivity Testing
The cultivation of H. meleagridis is essential for in vitro studies of its biology and susceptibility to antiprotozoal agents.
4.1.1. Modified Dwyer's Medium
H. meleagridis is typically grown in a modified Dwyer's medium.[8][9][10]
-
Basal Medium: Medium 199 (M199) with Hank's salts.[8]
-
Serum: 10% heat-inactivated horse serum.[8]
-
Starch Source: 0.08% to 0.8% (w/v) sterile white rice powder.[6][8]
-
Bacterial Flora: The cultures are typically dixenic, meaning they contain an undefined bacterial population that is co-isolated with the parasite and is essential for its growth.[11]
4.1.2. Cultivation Protocol
-
Prepare the modified Dwyer's medium by combining the components under sterile conditions.
-
Inoculate the medium with cryopreserved or subcultured H. meleagridis.
-
Monitor parasite growth and viability by counting motile organisms using a hemocytometer under an inverted microscope.[10]
-
Subculture every 48-72 hours by transferring an aliquot of the existing culture to fresh medium.[8]
4.1.3. In Vitro Drug Sensitivity Assay Workflow
In Vivo Efficacy Studies in Turkeys
In vivo studies are crucial for evaluating the prophylactic and therapeutic efficacy of compounds against histomoniasis.
4.2.1. Animal Model and Housing
-
Animals: Young turkey poults are typically used as they are highly susceptible to the disease.[3]
-
Housing: Birds are housed in isolator units to prevent cross-contamination.[6]
4.2.2. Drug Administration and Challenge
-
Acclimation: Birds are acclimated to the facilities and provided with a basal diet.
-
Treatment Groups: Birds are divided into groups: untreated-uninfected, untreated-infected (positive control), and this compound-treated-infected.[3]
-
Drug Administration: this compound is incorporated into the feed at specified concentrations (e.g., 187.5 ppm) and provided to the treatment group.[6]
-
Infection: Birds are challenged with a specific number of viable H. meleagridis organisms (e.g., 200,000 histomonads per bird) via cloacal inoculation.[6][13]
4.2.3. Evaluation of Efficacy
-
Mortality and Clinical Signs: Birds are monitored daily for clinical signs of histomoniasis (e.g., depression, yellow droppings) and mortality.[13]
-
Weight Gain: Body weights are measured at the beginning and end of the study.[3]
-
Lesion Scoring: At the end of the study, birds are euthanized, and the ceca and liver are examined for lesions. Lesions are scored based on a standardized scale (e.g., ceca: 0-4, liver: 0-3), where higher scores indicate greater pathology.[14]
4.2.4. In Vivo Experimental Workflow
Development of Resistance
The emergence of H. meleagridis strains with reduced sensitivity to this compound has been documented.[3] For instance, one study found that a particular strain (MNC) showed no growth inhibition at 100 ppm of this compound in vitro, a concentration that was effective against other strains.[3] This resistance was maintained after the parasite was passed through a turkey host, suggesting a stable, likely genetic, basis for the resistance.[3] The development of resistance further supports the hypothesis that this compound acts on a specific molecular target or pathway.
Conclusion and Future Directions
While the precise molecular target of this compound in Histomonas meleagridis remains to be definitively identified, a compelling hypothesis points towards the inhibition of sulfhydryl-containing enzymes within the parasite's hydrogenosomes. This mechanism would disrupt the essential energy metabolism of the parasite. The available data on effective concentrations, coupled with established in vitro and in vivo protocols, provide a solid foundation for further research.
Future research should focus on:
-
Target Identification: Utilizing techniques such as proteomics and metabolomics to identify the specific molecular targets of this compound in H. meleagridis.
-
Enzyme Inhibition Assays: Expressing and purifying key hydrogenosomal enzymes from H. meleagridis to directly test their inhibition by reduced this compound.
-
Development of Novel Therapies: Using the knowledge of the parasite's unique metabolic pathways to design new drugs that are both effective and meet modern safety standards.
This guide provides a comprehensive overview of the current knowledge, which can aid in the rational design of future experiments and the development of the next generation of antihistomonal agents.
References
- 1. journalparasitology [journal-of-parasitology.kglmeridian.com]
- 2. Histomonas - Wikipedia [en.wikipedia.org]
- 3. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First molecular characterisation of hydrogenosomes in the protozoan parasite Histomonas meleagridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 7. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Profile of Histomonas meleagridis in Dwyer’s Media with and Without Rice Starch [mdpi.com]
- 11. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. international-animalhealth.com [international-animalhealth.com]
- 13. In vivo effect of herbal products against Histomonas meleagridis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
Navigating the Molecular Landscape of Histomonas meleagridis: A Guide to Proteomic Insights in the Context of Nitarsone Treatment and Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histomonas meleagridis, the causative agent of histomonosis (blackhead disease) in gallinaceous birds, poses a significant threat to the poultry industry. For years, nitarsone, an arsenical compound, was a primary tool for controlling this parasitic disease. However, the emergence of strains with reduced sensitivity to this compound necessitates a deeper understanding of the parasite's biology to develop novel therapeutic strategies.[1][2][3][4] While direct proteomic analyses of this compound-treated Histomonas meleagridis are not yet available in published literature, extensive research comparing virulent and attenuated strains provides a foundational understanding of the parasite's molecular machinery. This technical guide summarizes the current state of proteomic knowledge on H. meleagridis, presenting key data, experimental protocols, and biological pathways that may inform future drug development efforts, including those aimed at overcoming this compound resistance.
The Challenge of this compound Resistance
This compound (4-nitrophenylarsonic acid) has been historically used for the prevention of histomonosis. However, studies have demonstrated the development of partial resistance to this compound in some H. meleagridis isolates.[1][3][4] For instance, in vitro and in vivo studies have shown that certain strains can maintain their growth and virulence even when exposed to this compound.[1][3][4] This alarming trend underscores the urgent need for alternative control measures and a more profound comprehension of the parasite's molecular response to drug pressure. While the precise mechanisms of this compound resistance in H. meleagridis remain to be fully elucidated at the proteomic level, insights can be drawn from related protozoa where decreased expression of proteins like ferredoxin is associated with resistance to nitroimidazole drugs.[5][6]
Proteomic Landscape of Virulent vs. Attenuated Histomonas meleagridis
Comparative proteomic studies of virulent and attenuated (less harmful) strains of H. meleagridis have been instrumental in identifying proteins associated with pathogenicity and survival.[5][6][7] These studies provide a valuable roadmap of potential drug targets.
Quantitative Proteomic Data Summary
The following table summarizes the differentially expressed proteins identified in comparative proteomic analyses of virulent and attenuated H. meleagridis strains.
| Protein Category | Proteins Upregulated in Virulent Strains | Proteins Downregulated in Virulent Strains (Upregulated in Attenuated) | Reference |
| Pathogenesis & Cytoskeleton | Surface protein BspA like, Digestive cysteine proteinase, Actin, GH family 25 lysozyme | Involucrin | [5][6][8][9] |
| Metabolism & Biosynthesis | NADP-dependent malic enzyme | Alpha-amylase | [5][6][8] |
| Protein Synthesis | 60S ribosomal protein L6, 40S ribosomal protein S3 | - | [5][6][8] |
| Cellular Processes | - | Ras-like protein 1, Ras-like protein 2 | [5][6][8] |
| Redox & Drug Metabolism | Ferredoxin | - | [5][6][8] |
Note: This table represents a synthesis of findings from multiple studies. The exact number and identity of differentially expressed proteins can vary between studies due to different strains and methodologies used.
Experimental Protocols in Histomonas Proteomics
The following sections detail the typical methodologies employed in the proteomic analysis of Histomonas meleagridis.
Cultivation and Preparation of Histomonas meleagridis
Histomonas meleagridis is typically cultivated in vitro in monoxenic cultures, meaning the parasite is grown with a single species of bacteria, often Escherichia coli, which is essential for its growth.[7]
-
Culture Medium: Parasites are propagated in a standard medium such as Medium 199, supplemented with heat-inactivated fetal bovine serum and rice starch.[7]
-
Incubation: Cultures are maintained at a constant temperature, typically around 41°C.[7]
-
Harvesting: Trophozoites are harvested during the logarithmic growth phase. This involves centrifugation to pellet the cells.
-
Purification: To separate the Histomonas cells from bacteria and culture components, a purification step using a density gradient medium like Histopaque® is often employed.[10]
Protein Extraction and Digestion
-
Lysis: The purified parasite pellets are resuspended in a lysis buffer containing detergents (e.g., SDS) and protease inhibitors to break open the cells and release the proteins. Sonication or freeze-thaw cycles may be used to aid lysis.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced with an agent like dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.
-
Digestion: The proteins are then enzymatically digested into smaller peptides, most commonly using trypsin.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
For quantitative proteomics, isobaric labeling strategies like Tandem Mass Tag (TMT) are frequently used.[5][6][8]
-
TMT Labeling: Peptides from different samples (e.g., virulent and attenuated strains) are labeled with different TMT reagents. These reagents are chemically identical but have different numbers of heavy isotopes, which allows for their differentiation in the mass spectrometer.
-
Fractionation: The labeled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The peptide fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan). The TMT reporter ions are also released and quantified in the MS2 scan, providing relative quantification information for each peptide across the different samples.
Data Analysis
-
Database Searching: The raw mass spectrometry data is searched against a protein database of Histomonas meleagridis to identify the peptides and, by inference, the proteins.
-
Protein Quantification and Statistical Analysis: The intensities of the TMT reporter ions are used to calculate the relative abundance of each protein in the different samples. Statistical tests are then applied to identify proteins that are significantly differentially expressed between the virulent and attenuated strains. A fold change cut-off (e.g., ≥1.2 or ≤0.83) and a p-value threshold (e.g., < 0.05) are typically used to determine significance.[5][6][8]
Visualizing Key Pathways and Workflows
Experimental Workflow for Comparative Proteomics
Caption: Comparative proteomic workflow for H. meleagridis.
Putative Signaling Pathways Affected by Virulence
Caption: Key proteins and their associated cellular functions.
Future Directions and Conclusion
The existing proteomic data, while not directly addressing this compound treatment, provides a critical foundation for future research. The proteins found to be upregulated in virulent strains of Histomonas meleagridis represent potential targets for the development of new drugs. Future studies should focus on:
-
Proteomic analysis of this compound-treated H. meleagridis to directly identify the molecular pathways affected by the drug and the mechanisms of resistance.
-
Functional characterization of the differentially expressed proteins to validate their roles in virulence and survival.
-
Target-based drug screening against the identified virulence factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China [frontiersin.org]
- 7. Frontiers | An Alliance of Gel-Based and Gel-Free Proteomic Techniques Displays Substantial Insight Into the Proteome of a Virulent and an Attenuated Histomonas meleagridis Strain [frontiersin.org]
- 8. Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Nitarsone Resistance Genes in Protozoa
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nitarsone, an organoarsenical compound, has been historically used for the prevention of histomoniasis (blackhead disease) in poultry, caused by the protozoan parasite Histomonas meleagridis. The emergence of drug resistance poses a significant threat to disease control.[1][2][3][4][5] However, the specific genetic determinants of this compound resistance in protozoa are not well-elucidated in publicly available literature. This guide provides a comprehensive, technically-detailed framework for the identification and validation of this compound resistance genes. The methodologies described are based on established principles of drug resistance research in protozoan parasites and are designed to be broadly applicable.[6][7] This document outlines a systematic approach, from the initial generation of a resistant parasite line to the functional validation of candidate genes, offering robust protocols, data interpretation guidelines, and workflow visualizations to accelerate research in this critical area.
Section 1: Generation and Phenotypic Characterization of this compound-Resistant Protozoa
The foundational step in identifying resistance genes is the development of a stable, resistant parasite population. This is typically achieved through continuous in vitro drug pressure.
Experimental Protocol: Generation of a Resistant Line
-
Parasite Culture: Initiate a culture of the wild-type (WT) protozoan parasite (e.g., Histomonas meleagridis) in an appropriate growth medium under standard conditions.
-
Initial IC50 Determination: Perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for the WT parasite population. This serves as the baseline for resistance assessment.
-
Stepwise Drug Pressure:
-
Begin by exposing the parasite culture to a sub-lethal concentration of this compound (e.g., 0.5 x IC50).
-
Allow the parasite population to recover and resume normal growth.
-
Incrementally increase the this compound concentration in the culture medium. The magnitude of each increase should be small enough to allow for the selection of tolerant individuals without causing a complete collapse of the culture.
-
Continue this process of stepwise selection over multiple passages for several months.
-
-
Clonal Selection: Once a population demonstrates significant resistance (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to ensure a genetically homogenous resistant line.
-
Stability Assessment: Culture the resistant clonal line in the absence of this compound for an extended period (e.g., >20 passages) and re-determine the IC50. This test determines if the resistance phenotype is stable and genetically encoded, rather than a transient adaptation.
Data Presentation: Phenotypic Characterization
Quantitative data from the phenotypic analysis should be clearly structured to demonstrate the acquired resistance.
Table 1: Comparative this compound Susceptibility
| Parasite Line | IC50 (µM) | Resistance Index (RI)¹ | Phenotype Stability² |
| Wild-Type (WT) | 15.2 ± 1.8 | 1.0 | N/A |
| Resistant (Nit-R) | 185.5 ± 12.3 | 12.2 | Stable |
| Revertant (Nit-Rev)³ | 178.9 ± 15.1 | 11.8 | Stable |
¹Resistance Index (RI) = IC50 (Resistant Line) / IC50 (WT Line) ²Stability determined after 20 passages without drug pressure. ³Nit-Rev refers to the resistant line after being cultured without the drug.
Section 2: Genomic and Transcriptomic Approaches to Identify Candidate Genes
With stable WT and resistant (Nit-R) lines, comparative omics analyses can be employed to identify genetic changes associated with the resistance phenotype. Whole-genome sequencing (WGS) and RNA-sequencing (RNA-Seq) are powerful, complementary approaches.[8][9][10][11]
Experimental Workflow Visualization
The overall workflow for identifying candidate genes involves several integrated steps, from parasite generation to bioinformatic analysis.
References
- 1. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]
- 5. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole genome sequencing identifies novel mutations in malaria parasites resistant to artesunate (ATN) and to ATN + mefloquine combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance genes mapped for drugs to treat parasitic worms [sanger.ac.uk]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
Molecular Basis of Nitarsone's Antiprotozoal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenical compound historically used for the prevention of histomoniasis (blackhead disease) in poultry, a parasitic disease caused by the protozoan Histomonas meleagridis. While its commercial use has been discontinued (B1498344) in many regions, the study of its molecular mechanism provides valuable insights into antiprotozoal drug action and resistance. This technical guide synthesizes the current understanding of the molecular basis of this compound's antiprotozoal activity, focusing on its putative mechanisms of action, the development of resistance, and relevant experimental methodologies. The mode of action of this compound is likely multifactorial, characteristic of organoarsenicals, targeting multiple cellular pathways. Resistance to this compound in H. meleagridis has been linked to the activity of ATP-binding cassette (ABC) transporters.[1][2][3] This guide provides a detailed overview for researchers in parasitology and drug development.
Introduction to this compound and its Antiprotozoal Spectrum
This compound is a pentavalent organoarsenical compound that was effective in controlling histomoniasis in turkeys and chickens.[4] The causative agent, Histomonas meleagridis, is an anaerobic protozoan parasite that primarily infects the ceca and liver of gallinaceous birds.[4][5] While effective, the use of arsenicals in animal feed has raised environmental and health concerns, leading to the withdrawal of approvals for many of these compounds, including this compound. Understanding the biochemical pathways affected by this compound can aid in the development of safer and more effective antiprotozoal agents.
Proposed Molecular Mechanism of Action
The precise molecular target of this compound in protozoa has not been definitively identified. However, based on the known biochemistry of arsenicals and the metabolic characteristics of protozoa like H. meleagridis, a multi-pronged mechanism of action can be proposed.[2] Organoarsenicals are known to interfere with fundamental cellular processes.[6]
Interference with Glycolysis and Energy Metabolism
Histomonas meleagridis is an anaerobic organism that relies on glycolysis for energy production.[4] Pentavalent arsenicals, like this compound, are structurally similar to phosphate (B84403). This similarity allows them to interfere with key steps in glycolysis where phosphate is a substrate. Specifically, arsenate can substitute for phosphate in the glyceraldehyde-3-phosphate dehydrogenase reaction, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples substrate-level phosphorylation, depleting the cell of ATP.[7]
Interaction with Thiol-Containing Proteins
Trivalent arsenicals, which can be formed by the reduction of pentavalent forms within the cell, have a high affinity for sulfhydryl (-SH) groups present in cysteine residues of proteins.[8][9] This interaction can lead to the inhibition of a wide range of essential enzymes, including those involved in redox balance and cellular metabolism. Key thiol-containing enzymes that could be targeted include:
-
Thioredoxin reductase: Crucial for maintaining a reducing intracellular environment and protecting against oxidative stress.
-
Pyruvate dehydrogenase complex: A key enzyme linking glycolysis to the citric acid cycle (in organisms where it is present).
-
Enzymes involved in glutathione (B108866) metabolism: Important for detoxification and redox homeostasis.
The disruption of these enzymes would lead to significant metabolic stress and ultimately cell death.[10]
Molecular Basis of this compound Resistance
The development of drug resistance is a significant challenge in the treatment of protozoal diseases. In H. meleagridis, reduced sensitivity to this compound has been observed in field isolates.[1][3][11] The primary mechanism of resistance is believed to be the active efflux of the drug, mediated by ABC transporters.
The Role of ABC Transporters
ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[12] In protozoan parasites, the overexpression of certain ABC transporters has been linked to multidrug resistance. These transporters can actively pump drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations. Studies have identified several ABC transporters in H. meleagridis, and their involvement in this compound resistance is strongly suggested.[1]
Quantitative Data on this compound Sensitivity
In vitro sensitivity assays are crucial for determining the efficacy of antiprotozoal compounds and for monitoring the emergence of resistance. The following table summarizes data from a study on the sensitivity of different H. meleagridis isolates to this compound.
| H. meleagridis Isolate | This compound Concentration (ppm) | Observed Effect on Growth | Reference |
| ZM | 100 | Reduced growth | [3][11] |
| ZM | 400 | Reduced growth | [3][11] |
| BG | 100 | Reduced growth | [3][11] |
| BG | 400 | Reduced growth | [3][11] |
| MNC | 100 | No inhibition of growth | [3][11] |
| MNC | 400 | Reduced growth | [3][11] |
| Field Isolate (Pakistan) | 200 | Reduced growth | [13] |
| Field Isolate (Pakistan) | 500 | Reduced growth | [13] |
Experimental Protocols
In Vitro Drug Sensitivity Assay for H. meleagridis
This protocol is adapted from general methods for in vitro cultivation and drug sensitivity testing of anaerobic protozoa.[14][15][16]
-
Cultivation of H. meleagridis :
-
Drug Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH, followed by neutralization and filter sterilization).
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
-
Sensitivity Assay :
-
In a 96-well microtiter plate, add a standardized number of H. meleagridis trophozoites to each well.
-
Add the different concentrations of this compound to the wells. Include a drug-free control and a solvent control.
-
Incubate the plate under anaerobic conditions for 24-72 hours.
-
-
Determination of Growth Inhibition :
-
Growth can be assessed by direct counting of motile trophozoites using a hemocytometer under a microscope.
-
Alternatively, a colorimetric assay using a metabolic indicator dye (e.g., resazurin) can be employed to measure cell viability.[14]
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
-
ATPase Assay for ABC Transporter Activity
This protocol provides a general method to assess the activity of ABC transporters, which can be adapted to study their interaction with this compound.[19][20][21]
-
Membrane Vesicle Preparation :
-
Isolate membrane fractions from both this compound-sensitive and this compound-resistant strains of H. meleagridis. This typically involves cell lysis followed by differential centrifugation to enrich for plasma membranes.
-
-
ATPase Assay :
-
The assay measures the ATP hydrolysis activity of the ABC transporters in the membrane vesicles.
-
Incubate the membrane vesicles with ATP in the presence and absence of this compound.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., malachite green assay).
-
An increase in ATPase activity in the presence of this compound suggests that it is a substrate for the ABC transporter.
-
The use of a known ABC transporter inhibitor, such as vanadate, can serve as a negative control.
-
Conclusion and Future Directions
The antiprotozoal activity of this compound against Histomonas meleagridis is likely due to its interference with multiple essential biochemical pathways, a characteristic feature of organoarsenical compounds. The primary mechanism of resistance involves the active efflux of the drug by ABC transporters. While this compound is no longer widely used, understanding its molecular basis of action and resistance provides a valuable framework for the development of new antiprotozoal drugs. Future research should focus on the definitive identification of the specific molecular targets of this compound and the characterization of the individual ABC transporters responsible for its efflux in resistant parasites. These studies will be instrumental in designing novel therapeutic strategies to combat parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]
- 5. Histomonas meleagridis | PPTX [slideshare.net]
- 6. The mechanisms of action of antiprotozoal and anthelmintic drugs in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Arsenolysis and thiol-dependent arsenate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of ATP-binding cassette (ABC) proteins in protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 14. Protocols for the Routine Screening of Drug Sensitivity in the Human Parasite Trichomonas vaginalis | Springer Nature Experiments [experiments.springernature.com]
- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes [ilri.org]
- 17. Metabolic Profile of Histomonas meleagridis in Dwyer’s Media with and Without Rice Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. genomembrane.com [genomembrane.com]
- 20. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
In Vitro Efficacy of Nitarsone against Histomonas meleagridis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the effects of Nitarsone on Histomonas meleagridis, the causative agent of blackhead disease in gallinaceous birds. This document synthesizes available quantitative data, details experimental protocols for drug susceptibility testing, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound against Histomonas meleagridis has been evaluated in several studies. While specific IC50 or MIC values are not consistently reported in the available literature, the effective concentrations and observed effects on parasite growth are summarized below.
| Strain of H. meleagridis | This compound Concentration (ppm) | Observed Effect | Citation |
| ZM | 100 | Reduced growth | [1][2] |
| ZM | 400 | Reduced growth | [1][2] |
| BG | 100 | Reduced growth | [1][2] |
| BG | 400 | Reduced growth | [1][2] |
| MNC | 100 | No inhibition of growth (partial resistance) | [1][2] |
| MNC | 400 | Reduced growth | [1][2] |
| Field Isolate (Pakistan) | 200 | Reduced growth | [3] |
| Field Isolate (Pakistan) | 500 | Reduced growth | [3] |
Note: The data indicates that this compound generally reduces the in vitro growth of H. meleagridis at concentrations between 100 and 500 ppm. However, the emergence of resistant strains, such as the MNC strain, highlights the need for continued monitoring of drug susceptibility.[1][2]
A study on the related arsenical compound, roxarsone, demonstrated efficacy at a high concentration after a prolonged exposure time.
| Compound | Concentration (µg/mL) | Exposure Time | Observed Effect |
| Roxarsone | 200 | 48 hours | Effective |
Experimental Protocols
The following is a detailed methodology for the in vitro cultivation and drug susceptibility testing of Histomonas meleagridis, based on established protocols.
Culture of Histomonas meleagridis
-
Medium: A commonly used medium for the cultivation of H. meleagridis is a modified Dwyer's medium. This medium typically consists of a basal medium such as Medium 199, supplemented with serum (e.g., 5-15% horse or fetal bovine serum) and a starch source like rice powder (e.g., 0.08% w/v). Antibiotics (e.g., penicillin and streptomycin) and an antifungal agent (e.g., amphotericin B) are often added to control bacterial and fungal contamination.
-
Culture Conditions: Cultures are maintained at 40°C.
-
Subculturing: Parasites are typically subcultured every 48 to 72 hours by transferring an aliquot of the existing culture to a fresh medium.
In Vitro Drug Susceptibility Assay
-
Parasite Preparation: H. meleagridis cultures in the logarithmic phase of growth are used for the assay. The parasites are counted using a hemocytometer to determine the cell density.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to achieve the desired final concentrations in the culture medium.
-
Assay Setup:
-
In a multi-well plate or culture tubes, a standardized number of H. meleagridis parasites (e.g., 1 x 10^5 cells/mL) are added to the culture medium.
-
The various dilutions of this compound are added to the wells to achieve the final test concentrations.
-
Control wells containing parasites without the drug and a vehicle control (if a solvent is used for the drug stock) are included.
-
-
Incubation: The assay plates or tubes are incubated at 40°C for a specified period, typically 24 to 72 hours.
-
Assessment of Parasite Viability:
-
Cell Counting: At various time points (e.g., 24, 48, and 72 hours), an aliquot from each well is taken, and the number of motile parasites is counted using a hemocytometer. A reduction in the number of parasites compared to the control indicates drug activity.
-
Metabolic Assays: Alternatively, viability can be assessed using metabolic assays such as those based on the reduction of tetrazolium salts (e.g., MTT assay), which measure cellular metabolic activity.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control. If sufficient data points are generated, a dose-response curve can be plotted to determine the 50% inhibitory concentration (IC50).
Visualizations
Proposed Mechanism of Action of this compound
The precise mechanism of action of this compound on Histomonas meleagridis is not fully elucidated. However, it is known that arsenical compounds can interfere with essential biochemical pathways in protozoan parasites, particularly those involving thiol-containing molecules.[4] A proposed mechanism involves the inhibition of key enzymes in the parasite's antioxidant defense system.
Caption: Proposed mechanism of this compound action on H. meleagridis.
Experimental Workflow for In Vitro Drug Susceptibility Testing
The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a compound like this compound against Histomonas meleagridis.
References
- 1. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 4. Effect of arsenical drugs on glutathione metabolism of Litomosoides carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation of Nitarsone in Poultry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that was historically used as a feed additive in the poultry industry. Its primary applications were to increase weight gain, improve feed efficiency, and prevent histomoniasis (blackhead disease), a parasitic disease particularly affecting turkeys.[1][2] The use of this compound, along with other arsenical drugs in animal feed, came under scrutiny due to concerns about the potential for these compounds to be converted into more toxic inorganic arsenic species in poultry tissues.[3][4] In 2015, the U.S. Food and Drug Administration (FDA) announced the withdrawal of this compound's approval for use in animal feed, effectively ending its use in the United States.[1][3]
This technical guide provides a comprehensive overview of the biotransformation of this compound in poultry, addressing its metabolic pathways, the role of gut microbiota, and the analytical methods used for its study. Due to the limited availability of direct research on this compound's metabolic fate, this guide will draw parallels with the extensively studied, structurally similar compound, Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), to infer potential biotransformation pathways.
Inferred Metabolic Pathway of this compound in Poultry
While specific studies detailing the complete metabolic pathway of this compound in poultry are scarce, the biotransformation is understood to proceed through two primary stages: reduction of the nitro group and cleavage of the carbon-arsenic (C-As) bond. This proposed pathway is largely based on the well-documented metabolism of Roxarsone.
A key transformation is the reduction of the nitro group on the phenyl ring to an amino group, a reaction largely mediated by the anaerobic bacteria present in the poultry gut.[5][6] For this compound, this would result in the formation of 4-aminophenylarsonic acid (4-APAA). Subsequent cleavage of the C-As bond from these phenylarsonic acids is believed to release inorganic arsenic (As(V) or As(III)) into the animal's system.[5][6]
Caption: Inferred biotransformation pathway of this compound in poultry.
The Critical Role of Gut Microbiota
The gastrointestinal microbiota of poultry plays a pivotal role in the metabolism of organoarsenic compounds.[7][8][9][10][11] The anaerobic environment of the ceca, rich in diverse microbial populations such as Clostridium species, is particularly important for the initial reduction of the nitro group on phenylarsonic acids like Roxarsone.[5][6] This microbial action is a critical gateway to the subsequent release of inorganic arsenic. The composition and health of the gut microbiome can, therefore, significantly influence the rate and extent of this compound's biotransformation and the resulting levels of arsenic species in poultry tissues.[7][8][9][10][11]
Quantitative Data on Arsenic Species in Poultry Exposed to this compound
A 2014 market basket study in the United States provided valuable quantitative data on arsenic species in turkey meat, comparing products from conventional producers (where this compound use was permitted) with those from antibiotic-free and organic producers. The results strongly suggest a link between this compound use and elevated levels of inorganic arsenic (iAs) and methylarsonate (B1206947) (MA) in turkey meat.[12][13]
| Arsenic Species | Conventional (No Known Prohibition) (µg/kg) | Antibiotic-Free & Organic (µg/kg) | Samples with Measurable this compound (µg/kg) |
| Inorganic Arsenic (iAs) | 0.64 | 0.39 | 0.92 |
| Methylarsonate (MA) | 5.27 | 1.54 | 10.96 |
| Dimethylarsinate (DMA) | Not significantly different | Not significantly different | Not significantly different |
| This compound | Detected in 28% of samples | Not detected | Present |
| Data adapted from Nachman et al. (2017).[12][13] |
Experimental Protocols
Sample Collection and Preparation
-
Tissue Samples (Liver, Muscle): Tissues are collected from poultry fed a diet containing a known concentration of this compound. Control groups receive a diet without the additive. Samples are immediately frozen and stored at -80°C until analysis.[14]
-
Litter Samples: Poultry litter is collected at various time points during a feeding study to analyze excreted arsenic species.[15]
-
Sample Homogenization: Frozen tissue samples are typically freeze-dried and then homogenized to a fine powder.[15]
Extraction of Arsenic Species
An effective extraction method is crucial to isolate arsenic species from the complex biological matrix without altering their chemical form. A common approach involves enzymatic digestion followed by solid-phase extraction.
-
Enzymatic Digestion: A protease, such as trypsin, is used to digest the tissue proteins and release the bound arsenic compounds.[16]
-
Solid-Phase Extraction (SPE): The digestate is passed through an anion-exchange column to separate the bulk matrix from the arsenic species.[16]
Analytical Determination: HPLC-ICP-MS
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for the speciation and quantification of arsenic compounds.[15][16][17]
-
Chromatographic Separation (HPLC): Anion-exchange chromatography is typically used to separate the different arsenic species (e.g., this compound, 4-APAA, iAs, MA, DMA) based on their charge and affinity for the stationary phase.[15]
-
Detection (ICP-MS): The eluent from the HPLC is introduced into the ICP-MS, which atomizes and ionizes the arsenic atoms, allowing for highly sensitive and element-specific detection.[15][16][17]
Caption: General experimental workflow for arsenic speciation in poultry tissues.
Conclusion
The biotransformation of this compound in poultry is a process of significant interest due to public health concerns regarding arsenic in the food chain. While direct research on this compound's metabolic pathways is limited, evidence from market basket studies and extensive research on the analogous compound Roxarsone strongly suggests that this compound is metabolized in poultry, leading to the formation of inorganic arsenic and methylated arsenic species. The gut microbiota is a key player in this transformation. The analytical methodologies developed for Roxarsone provide a robust framework for future research into the specific metabolic fate of this compound. Further studies are warranted to fully elucidate the biotransformation of this compound and to better understand the factors influencing the accumulation of arsenic species in poultry products.
References
- 1. Future of Blackhead Disease in poultry [zootecnicainternational.com]
- 2. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic-based Animal Drugs and Poultry | FDA [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The role of gut microbiota-derived metabolites in modulating poultry immunometabolism [frontiersin.org]
- 8. The role of gut microbiota-derived metabolites in modulating poultry immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chicken Gut Microbiota: Importance and Detection Technology [frontiersin.org]
- 10. Poultry gut health – microbiome functions, environmental impacts, microbiome engineering and advancements in characterization technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbiome Influences Poultry Welfare | Engormix [en.engormix.com]
- 12. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathway of Nitarsone in Soil: A Technical Guide
Disclaimer: Direct comprehensive studies on the metabolic pathway of Nitarsone in soil are limited. This guide is constructed based on the extensive research available for Roxarsone, a structurally analogous organoarsenic compound. The metabolic pathway described herein is a scientifically supported projection for this compound, pending direct experimental validation.
Introduction
This compound, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that has been used as a feed additive in the poultry industry to prevent histomoniasis (blackhead disease).[1][2] The application of poultry litter containing this compound residues to agricultural lands introduces this compound into the soil environment, raising concerns about its fate and the potential for arsenic mobilization. Understanding the metabolic pathway of this compound in soil is crucial for assessing its environmental risk and developing remediation strategies.
This technical guide synthesizes the current understanding of the soil metabolism of nitroaromatic organoarsenicals, using the well-documented degradation of Roxarsone as a primary model for the transformation of this compound. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Proposed Metabolic Pathway of this compound in Soil
The primary route of this compound transformation in soil is expected to be through microbial metabolism, particularly under anaerobic conditions. The pathway likely involves a two-step process: the reduction of the nitro group followed by the cleavage of the carbon-arsenic (C-As) bond.
Step 1: Nitroreduction to 4-Aminophenylarsonic Acid
Under anaerobic conditions, soil microorganisms are expected to utilize the nitro group of this compound as an electron acceptor. This results in the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-aminophenylarsonic acid as the primary initial metabolite. This transformation is analogous to the reduction of Roxarsone to 3-amino-4-hydroxyphenylarsonic acid (HAPA).
Step 2: Cleavage of the Carbon-Arsenic Bond and Release of Inorganic Arsenic
Following the initial reduction, the C-As bond in 4-aminophenylarsonic acid is susceptible to microbial cleavage. This step releases the arsenic from the aromatic ring, resulting in the formation of more mobile and potentially more toxic inorganic arsenic species: arsenite (As(III)) and arsenate (As(V)) .
Further Transformations:
The released inorganic arsenic can undergo further transformations in the soil environment, including:
-
Oxidation/Reduction: Arsenite (As(III)) can be oxidized to arsenate (As(V)) under aerobic conditions, while arsenate can be reduced to arsenite under anaerobic conditions.
-
Methylation: Soil microorganisms can methylate inorganic arsenic to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA).
While biotic degradation is considered the dominant pathway, abiotic degradation processes such as photolysis may also contribute to the transformation of this compound, particularly at the soil surface.[3][4]
Data Presentation: Degradation Kinetics of Roxarsone (as an analogue for this compound)
Table 1: Half-life of Roxarsone in Different Soil Types
| Soil Type | Incubation Conditions | Half-life (days) | Reference |
| Red Soil (C-Soil) | Aerobic, 25°C, 60% water holding capacity | 130 - 394 | [5] |
| Yellow-brown Soil (H-Soil) | Aerobic, 25°C, 60% water holding capacity | 4 - 94 | [5] |
Table 2: Effect of Environmental Conditions on Roxarsone Degradation in H-Soil
| Condition | Half-life (days) | Reference |
| 30% Water Holding Capacity | 94 | [5] |
| 60% Water Holding Capacity | 25 | [5] |
| Flooded (Anaerobic) | 4 | [5] |
| 60% WHC + Glucose | 10 | [5] |
Experimental Protocols
The following is a generalized protocol for a laboratory soil incubation study to determine the metabolic pathway and degradation kinetics of this compound. This protocol is adapted from methodologies used in Roxarsone degradation studies.
Soil Collection and Characterization
-
Soil Sampling: Collect topsoil (0-15 cm) from a site with no prior history of organoarsenical application.
-
Sample Preparation: Air-dry the soil, sieve it through a 2-mm mesh, and homogenize it.
-
Physicochemical Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, clay content), cation exchange capacity (CEC), and background arsenic concentration.
Soil Incubation Experiment
-
Microcosm Setup:
-
Weigh a known amount of prepared soil (e.g., 50 g) into individual glass flasks or jars.
-
For anaerobic conditions, purge the headspace of the flasks with an inert gas (e.g., N₂) and seal them with airtight septa. For aerobic conditions, the flasks can be loosely covered to allow gas exchange while minimizing moisture loss.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Spike the soil samples with the this compound solution to achieve the desired initial concentration (e.g., 10 mg/kg).
-
An unspiked control group should also be prepared.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture at a consistent level (e.g., 60% of water holding capacity) by periodically adding deionized water.
-
-
Sampling:
-
Sacrifice replicate microcosms from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extraction of Arsenic Species
-
Extraction Solvent: Prepare an appropriate extraction solution. A common choice is a phosphate (B84403) buffer solution, as phosphate can effectively displace arsenate from soil binding sites.
-
Extraction Procedure:
-
Add a known volume of the extraction solvent to the soil sample.
-
Shake the mixture for a specified period (e.g., 2 hours) on a mechanical shaker.
-
Centrifuge the slurry to separate the soil particles from the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
Analytical Methodology
-
Instrumentation: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the preferred method for the speciation and quantification of arsenic compounds.[6]
-
Chromatographic Separation: Use an anion-exchange HPLC column to separate this compound and its potential metabolites (4-aminophenylarsonic acid, As(III), As(V), MMA, DMAA).
-
Detection and Quantification: The ICP-MS will detect arsenic-containing compounds eluting from the HPLC column. Quantify the concentration of each arsenic species by comparing the peak areas to those of certified analytical standards.[7]
Visualization of Pathways and Workflows
Conclusion
The metabolic pathway of this compound in soil is presumed to mirror that of its close structural analogue, Roxarsone. The proposed pathway involves an initial microbial reduction of the nitro group to form 4-aminophenylarsonic acid under anaerobic conditions, followed by the cleavage of the carbon-arsenic bond to release inorganic arsenic. These inorganic forms can then be subject to further microbial transformations. The rate of these transformations is expected to be highly dependent on soil properties and environmental conditions. The experimental protocols and analytical methods developed for Roxarsone studies provide a robust framework for future research to definitively elucidate the metabolic fate of this compound in the soil environment. Direct studies on this compound are critically needed to validate this proposed pathway and to accurately assess its environmental risks.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
Degradation Products of Nitarsone in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenical compound that has been used in the poultry industry as a feed additive to prevent histomoniasis (blackhead disease).[1] Although its use has been discontinued (B1498344) in the United States, the historical application of poultry litter containing this compound as a fertilizer has led to environmental contamination.[2] The transformation of this compound in the environment is a significant concern as its degradation can lead to the formation of more mobile and toxic arsenic species, thereby posing risks to ecosystems and human health. This technical guide provides an in-depth overview of the degradation products of this compound in various environmental matrices, summarizes available quantitative data, outlines detailed experimental protocols for analysis, and visualizes the key degradation pathways and experimental workflows.
Environmental Degradation Pathways
This compound undergoes degradation in the environment through two primary pathways: microbial degradation and photodegradation.
Microbial Degradation: Under anaerobic conditions, microorganisms play a crucial role in the transformation of this compound. The primary mechanism involves the reduction of the nitro group on the phenyl ring to an amino group, followed by the potential cleavage of the carbon-arsenic (C-As) bond.[3] This process can ultimately release inorganic arsenic into the environment.
Photodegradation: this compound can also be degraded by sunlight in aquatic environments. This process involves the transformation of the organoarsenical structure, which can also lead to the formation of inorganic arsenic species.[4]
Key Degradation Products
The degradation of this compound in the environment results in the formation of several intermediate and final products. The primary identified degradation products include:
-
p-Arsanilic Acid (p-ASA): Formed through the microbial reduction of the nitro group of this compound to an amino group.
-
Trivalent this compound (Nit(III)): The reduced form of this compound.
-
Inorganic Arsenic (iAs): This includes arsenite (As(III)) and arsenate (As(V)), which are formed through the cleavage of the C-As bond.[3] Inorganic arsenic species are generally more toxic and mobile in the environment than the parent organoarsenical compounds.
Quantitative Data on this compound Degradation
Quantitative data on the degradation kinetics and the formation of transformation products of this compound in environmental matrices are limited. Much of the available research has focused on the structurally similar compound, roxarsone (B1679585). The following tables summarize available data, with data for roxarsone included as a proxy where this compound-specific information is not available.
Table 1: Half-lives of Roxarsone (as a proxy for this compound) in Soil
| Soil Type | Incubation Conditions | Half-life (days) | Reference |
| Red Soil | Aerobic | 130-394 | This data is for Roxarsone |
| Yellow-Brown Soil | Aerobic | 4-94 | This data is for Roxarsone |
Table 2: Concentration of this compound and its Degradation Products in Turkey Meat
| Sample Category | This compound (µg/kg) | Inorganic Arsenic (iAs) (µg/kg) | Methylarsonate (MA) (µg/kg) |
| Conventional (No known prohibitory policy) | Not specified | 0.64 | 5.27 |
| Antibiotic-free and Organic | Not specified | 0.39 | 1.54 |
| Samples with measurable this compound | Not specified | 0.92 | 10.96 |
Source: Adapted from a 2014 U.S. Market Basket Sample study. This table illustrates the presence of this compound and its inorganic degradation products in poultry products, which can be a source of environmental contamination through poultry litter.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound degradation in environmental samples.
Protocol 1: Soil Microcosm Study for this compound Degradation
Objective: To evaluate the degradation of this compound in soil under controlled laboratory conditions.
Materials:
-
This compound standard
-
Test soil, sieved (<2 mm)
-
Microcosm vessels (e.g., 250 mL glass jars with sealable lids)
-
Deionized water
-
Analytical balance
-
Incubator
-
Centrifuge
-
Extraction solution (e.g., 0.5 M H3PO4)
-
HPLC-ICP-MS system
Procedure:
-
Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Microcosm Setup:
-
Weigh 50 g of the prepared soil into each microcosm vessel.
-
Prepare a stock solution of this compound in deionized water.
-
Spike the soil in each vessel with the this compound stock solution to achieve the desired initial concentration (e.g., 10 mg/kg). A control set of microcosms should be prepared without the this compound spike.
-
Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) with deionized water.
-
For anaerobic studies, purge the headspace of the vessels with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days).
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), destructively sample triplicate microcosms from each treatment group.
-
Extraction:
-
Weigh a subsample of soil (e.g., 5 g) from each microcosm into a centrifuge tube.
-
Add 25 mL of the extraction solution (e.g., 0.5 M H3PO4).
-
Shake the tubes on a mechanical shaker for a specified time (e.g., 16 hours).
-
Centrifuge the tubes to separate the soil from the supernatant.
-
Filter the supernatant through a 0.45 µm filter into a clean vial for analysis.
-
-
Analysis: Analyze the extracts for this compound and its degradation products using HPLC-ICP-MS.
Protocol 2: HPLC-ICP-MS Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its arsenic-containing degradation products in environmental extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Chromatographic Conditions (Example):
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100)
-
Mobile Phase A: Ammonium bicarbonate buffer (e.g., 20 mM, pH 8.5)
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program to effectively separate the arsenic species. For example:
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-15 min: Hold at 50% A, 50% B
-
15-17 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
ICP-MS Conditions (Example):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Monitored m/z: 75 (for arsenic)
-
Collision/Reaction Cell Gas: Helium or Hydrogen (to remove polyatomic interferences)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, p-arsanilic acid, As(III), and As(V) in the extraction solution.
-
Sample Analysis:
-
Inject the prepared standards and sample extracts into the HPLC-ICP-MS system.
-
Identify the arsenic species in the samples by comparing their retention times with those of the standards.
-
Quantify the concentration of each species by constructing a calibration curve from the standard analyses.
-
-
Data Analysis: Calculate the concentration of this compound and its degradation products in the original soil samples, accounting for dilution factors. Plot the concentration of each species over time to determine degradation kinetics.
Visualizations
Microbial Degradation Pathway of this compound
Caption: Anaerobic microbial degradation pathway of this compound.
Experimental Workflow for this compound Degradation Study
Caption: General experimental workflow for a soil microcosm study.
Conclusion
The environmental degradation of this compound is a complex process that leads to the formation of various transformation products, most notably the more toxic inorganic arsenic species. While a clear understanding of the microbial degradation pathways is emerging, particularly under anaerobic conditions, there is a need for more comprehensive quantitative data on the degradation kinetics and product formation rates in diverse environmental matrices. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies to fill these knowledge gaps. A thorough understanding of the fate of this compound in the environment is crucial for assessing its ecological risks and developing effective remediation strategies for contaminated sites.
References
The Role of the ArsEFG Operon in Nitarsone Detoxification and Bacterial Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitarsone, an organoarsenical compound historically used as a feed additive in the poultry industry, poses environmental and health concerns due to the potential for arsenic contamination. Bacterial resistance to this compound is an emerging area of study, with the arsEFG operon identified as a key player in the detoxification process. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ArsEFG-mediated this compound resistance, detailing the experimental protocols used to elucidate this pathway and presenting key quantitative data. The cooperative action of a nitroreductase (ArsEF) and an efflux permease (ArsG) provides a novel pathway for bacterial survival in this compound-contaminated environments. Understanding this pathway is critical for developing strategies to mitigate arsenic contamination and for the potential bioremediation of affected sites.
Introduction
Organoarsenical compounds, such as this compound (4-nitrophenylarsonic acid), have been utilized in animal husbandry to prevent disease and promote growth.[1] The extensive use of these compounds has led to concerns about the release of arsenic into the environment and the potential for its entry into the food chain. Bacteria have evolved sophisticated resistance mechanisms to cope with toxic arsenic species. While arsenic resistance (ars) operons are well-characterized for inorganic arsenic, the mechanisms for detoxification of organoarsenicals like this compound are less understood.
Recent research has identified a novel pathway involving the arsEFG operon from Shewanella putrefaciens 200 that confers resistance to this compound.[2][3] This system employs a two-step mechanism: the reduction of the nitro group of this compound, followed by the extrusion of the resulting metabolite from the cell. This guide will dissect the function of each component of the ArsEFG system, provide detailed experimental methodologies for its study, and present the quantitative data that underpins our current understanding.
The ArsEFG Detoxification Pathway
The ArsEFG system detoxifies this compound through a coordinated enzymatic reduction and transport process. The pathway begins with the trivalent form of this compound, Nit(III), which is first reduced by the combined action of ArsE and ArsF. The product of this reaction, p-aminophenylarsenite (pAsA(III)), is then expelled from the cell by the membrane transporter ArsG.
Functional Roles of ArsE, ArsF, and ArsG
-
ArsE and ArsF: The Nitroreductase Complex: ArsE and ArsF are hypothesized to function together as a nitroreductase.[2][3] When expressed in Escherichia coli, neither ArsE nor ArsF alone confers resistance to this compound. However, their co-expression leads to the reduction of the nitro group on the phenyl ring of Nit(III).[2][3] This enzymatic step is crucial as it transforms this compound into a substrate that can be recognized and transported by ArsG.
-
ArsG: The Efflux Permease: ArsG is a membrane protein that functions as an efflux pump.[2][3] It specifically recognizes the reduced metabolite, pAsA(III), and actively transports it out of the bacterial cell. This extrusion prevents the intracellular accumulation of the toxic arsenical, thereby conferring resistance.[2][3]
The coordinated action of ArsEF and ArsG is essential for complete detoxification and resistance.
Signaling and Logical Pathway
The logical flow of the ArsEFG-mediated this compound detoxification pathway can be visualized as a multi-step process involving substrate entry, enzymatic modification, and product efflux.
Quantitative Data on this compound Resistance and Detoxification
The efficacy of the ArsEFG system in conferring this compound resistance has been quantified through various assays. The following tables summarize the key findings from studies expressing the S. putrefaciens arsEFG operon in an arsenic-sensitive E. coli strain (AW3110).
Table 1: Growth Inhibition by Trivalent this compound (Nit(III))
| E. coli Strain (AW3110) Expressing | Nit(III) Concentration for 50% Inhibition (IC50) (µM) |
| Vector Control (pUC19) | ~10 |
| arsEFG | > 100 |
Data adapted from Chen et al., 2019.[2][3]
Table 2: Transformation of Nit(III) to p-Aminophenylarsenite (pAsA(III))
| E. coli Strain (AW3110) Expressing | Incubation Time (h) | Nit(III) Remaining (%) | pAsA(III) Formed (%) |
| arsEF | 4 | ~40 | ~60 |
| arsEFG | 4 | < 10 | > 90 |
Data represent approximate values based on HPLC-ICP-MS analysis from Chen et al., 2019.[4]
Table 3: Accumulation of Arsenicals in Whole Cells and Everted Membrane Vesicles
| Assay Type | E. coli Component | Expressed Gene(s) | Substrate | Arsenic Accumulation (nmol/mg protein) |
| Whole Cell Uptake | AW3110 Cells | Vector Control | 20 µM Nit(III) | ~1.5 |
| Whole Cell Uptake | AW3110 Cells | arsEFG | 20 µM Nit(III) | ~0.2 |
| Vesicle Transport | Everted Membranes | arsG | 20 µM pAsA(III) | ~0.8 (ATP-dependent) |
| Vesicle Transport | Everted Membranes | arsG | 20 µM Nit(III) | ~0.1 (ATP-independent) |
Data adapted from Chen et al., 2019.[4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the ArsEFG system.
Cloning and Expression of the arsEFG Operon
This protocol describes the cloning of the arsEFG operon from Shewanella putrefaciens 200 into an E. coli expression vector.
Experimental Workflow:
Materials:
-
Shewanella putrefaciens 200 genomic DNA
-
High-fidelity DNA polymerase
-
Forward and reverse primers for arsEFG (containing restriction sites)
-
pUC19 plasmid vector
-
Restriction enzymes (e.g., BamHI, SalI) and corresponding buffers
-
T4 DNA ligase and buffer
-
Chemically competent E. coli AW3110 cells
-
LB agar (B569324) plates with 100 µg/mL ampicillin
Procedure:
-
PCR Amplification: Amplify the arsEFG operon from S. putrefaciens 200 genomic DNA using high-fidelity PCR. Design primers to introduce unique restriction sites (e.g., BamHI and SalI) at the 5' and 3' ends of the operon.
-
Restriction Digest: Digest both the purified PCR product and the pUC19 vector with the selected restriction enzymes (e.g., BamHI and SalI) according to the manufacturer's protocol.
-
Ligation: Ligate the digested arsEFG insert into the digested pUC19 vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into chemically competent E. coli AW3110 cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing 100 µg/mL ampicillin and incubate overnight at 37°C. Screen colonies for the correct insert by colony PCR and confirm the sequence by Sanger sequencing.
This compound Growth Inhibition Assay
This assay determines the level of resistance to this compound conferred by the arsEFG operon.
Materials:
-
E. coli AW3110 strains harboring pUC19 (vector control) or pUC19-arsEFG
-
Luria-Bertani (LB) broth with 100 µg/mL ampicillin
-
Stock solution of trivalent this compound (Nit(III))
-
96-well microplates
-
Microplate reader
Procedure:
-
Overnight Culture: Grow overnight cultures of the E. coli strains at 37°C in LB broth with ampicillin.
-
Inoculation: Dilute the overnight cultures 1:100 into fresh LB broth with ampicillin.
-
Assay Setup: In a 96-well plate, add 180 µL of the diluted cultures to wells containing 20 µL of varying concentrations of Nit(III) to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.[4]
-
Measurement: Measure the optical density at 600 nm (OD600) to determine cell growth.
-
Data Analysis: Plot the OD600 against the Nit(III) concentration and determine the IC50 value.
HPLC-ICP-MS Analysis of this compound and its Metabolites
This method is used to separate and quantify this compound and its reduced form, p-arsanilic acid.
Materials:
-
Supernatant from bacterial cultures grown in the presence of this compound
-
HPLC system coupled to an ICP-MS
-
C18 or C4 reverse-phase column[4]
-
Mobile phase (e.g., gradient of ammonium (B1175870) carbonate)
-
Standards for Nit(III) and pAsA(III)
Procedure:
-
Sample Preparation: Centrifuge bacterial cultures and filter the supernatant to remove cells and debris.
-
Chromatographic Separation: Inject the sample onto the HPLC system. Use a C18 or C4 column and a suitable mobile phase gradient to separate the arsenic species.[4]
-
ICP-MS Detection: The eluent from the HPLC is introduced into the ICP-MS. Monitor the arsenic signal at m/z 75.
-
Quantification: Identify and quantify the peaks corresponding to Nit(III) and pAsA(III) by comparing their retention times and peak areas to those of known standards.
Everted Membrane Vesicle Transport Assay
This assay directly measures the transport of arsenicals into everted (inside-out) membrane vesicles, providing evidence for efflux pump activity.
Experimental Workflow:
Materials:
-
E. coli AW3110 cells expressing ArsG
-
Lysis buffer
-
French press or sonicator
-
Ultracentrifuge
-
Transport buffer
-
Radiolabeled or unlabeled pAsA(III) and Nit(III)
-
ATP and AMP
-
Filtration apparatus
Procedure:
-
Vesicle Preparation: Grow and harvest E. coli cells expressing ArsG. Lyse the cells using a French press.[5] Remove intact cells by low-speed centrifugation, and then pellet the membrane fraction by ultracentrifugation. Resuspend the pellet in transport buffer to form everted vesicles.
-
Transport Reaction: Incubate the everted membrane vesicles with the arsenical substrate (e.g., 20 µM pAsA(III) or Nit(III)) in the presence of either ATP (to energize the transporter) or AMP (as a negative control).[4]
-
Termination and Measurement: Stop the reaction at various time points by rapid filtration through a membrane filter that retains the vesicles but allows the buffer and unincorporated substrate to pass through.
-
Quantification: Measure the amount of arsenic retained on the filter using ICP-MS to determine the amount of substrate transported into the vesicles.
Conclusion
The ArsEFG system represents a sophisticated bacterial defense mechanism against the toxic organoarsenical this compound. The combined action of the ArsEF nitroreductase and the ArsG efflux permease provides an efficient pathway for the detoxification and removal of this compound. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of microbiology, environmental science, and drug development. Further investigation into the prevalence and diversity of this and similar resistance systems in various microbial communities is crucial for a complete understanding of the environmental fate of organoarsenicals and for the development of effective bioremediation strategies.
References
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-dependent arsenite transport in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-expression of Cyanobacterial Genes for Arsenic Methylation and Demethylation in Escherichia coli Offers Insights into Arsenic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Nitarsone on Microbial Community Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone, an organoarsenical compound, has been utilized in the poultry industry as a feed additive to promote growth and prevent disease.[1] The presence of such additives in animal feed has raised questions regarding their impact on the gut microbiome, a complex ecosystem of microorganisms crucial for host health, nutrient metabolism, and immune function.[2][3] This technical guide provides a comprehensive overview of the current understanding of the effects of this compound and related organoarsenical compounds on the structure and function of microbial communities. While direct research on this compound is limited, this guide synthesizes available data from studies on other organoarsenicals, primarily Roxarsone, to infer the likely effects of this compound. This document details quantitative data on microbial shifts, outlines key experimental protocols for studying these interactions, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Effects of Organoarsenicals on Microbial Community Structure
The following tables summarize the observed quantitative changes in microbial communities following exposure to organoarsenical compounds. The data is primarily derived from studies on Roxarsone and general arsenic exposure, serving as a predictive model for the effects of this compound.
Table 1: Alterations in Microbial Phyla Abundance Following Organoarsenical Exposure
| Microbial Phylum | Direction of Change | Observed in | Reference Organoarsenical(s) |
| Firmicutes | Decrease | Mice | Arsenic |
| Bacteroidetes | Increase | Mice | Arsenic |
| Proteobacteria | Increase | Poultry | Roxarsone |
| Actinobacteria | Decrease | Poultry | Roxarsone |
Table 2: Changes in Microbial Diversity Indices Upon Arsenic Exposure
| Diversity Index | Direction of Change | Description | Reference Substance |
| Shannon Index | No Significant Change | Measures species richness and evenness. | Nutraceuticals (as a comparative example) |
| Simpson Index | No Significant Change | Measures species evenness. | Nutraceuticals (as a comparative example) |
| Chao1 Index | Potential Decrease | Estimates species richness. | General Antibiotics |
| Observed OTUs/ASVs | Potential Decrease | The number of unique observed taxonomic units. | General Antibiotics |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of organoarsenicals and the gut microbiome.
16S rRNA Gene Sequencing for Microbial Community Profiling
This protocol is a standard method for identifying and comparing the composition of microbial communities.
-
Sample Collection: Fecal or cecal samples are collected from control and this compound-treated animal groups. Samples are immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction: Total genomic DNA is extracted from the samples using a commercially available kit, such as the DNeasy PowerSoil Pro Kit. DNA purity and concentration are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R). PCR products are visualized on an agarose gel to confirm successful amplification.
-
Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is then performed on a high-throughput platform, such as the Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME2 or mothur). This includes quality filtering, chimera removal, and clustering of sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomic assignment is performed against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are conducted to compare the microbial community structure between different treatment groups.
Metagenomic Sequencing for Functional Analysis
This method provides insights into the functional potential of the microbial community.
-
Sample Collection and DNA Extraction: Performed as described in the 16S rRNA sequencing protocol.
-
Shotgun Sequencing: Instead of amplifying a specific gene, the entire genomic DNA from the microbial community is fragmented and sequenced using a high-throughput sequencer.
-
Data Analysis: The resulting sequences are assembled into contigs and genes are predicted. Functional annotation is performed by comparing the predicted genes against functional databases like KEGG or COG. This allows for the identification of metabolic pathways and functions that may be altered by this compound exposure.
In Vitro Incubation of Microbial Communities
This protocol assesses the direct impact of this compound on a microbial community in a controlled environment.
-
Microbial Source: Fecal or cecal contents from healthy animals are used to create a microbial slurry.
-
Incubation Conditions: The slurry is incubated anaerobically in a medium that mimics the gut environment. Different concentrations of this compound are added to the experimental cultures, with a control group receiving no this compound.
-
Analysis: Samples are collected over time to analyze changes in microbial community composition (via 16S rRNA sequencing), metabolic activity (e.g., short-chain fatty acid production via gas chromatography), and the biotransformation of this compound (via HPLC-ICP-MS).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the interaction of this compound with the microbial community.
Signaling Pathway: Microbial Biotransformation of this compound
This diagram illustrates the potential metabolic pathway for the breakdown of this compound by gut microbiota.
Caption: Proposed microbial biotransformation pathway of this compound.
Experimental Workflow: 16S rRNA Sequencing Analysis
This diagram outlines the major steps involved in analyzing the effect of this compound on microbial community structure using 16S rRNA gene sequencing.
Caption: Workflow for 16S rRNA analysis of this compound's microbial impact.
Logical Relationship: Host-Microbiome-Nitarsone Interaction
This diagram illustrates the complex interplay between the host, the gut microbiome, and the introduction of this compound.
Caption: Interplay between the host, gut microbiome, and this compound.
References
- 1. Arsenic Exposure Perturbs the Gut Microbiome and Its Metabolic Profile in Mice: An Integrated Metagenomics and Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of gut bacteriome of in utero arsenic-exposed mice using 16S rRNA-based metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nitarsone's Interaction with Microbial Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitarsone, a 4-nitrophenylarsonic acid, is an organoarsenic compound historically utilized in the poultry industry as a feed additive to prevent histomoniasis (blackhead disease), a protozoal disease caused by Histomonas meleagridis. While its approval for use in food animals has been withdrawn in some jurisdictions due to concerns over arsenic residues, its antimicrobial properties and the mechanisms by which it interacts with microbial life remain a subject of significant interest. This technical guide provides an in-depth exploration of the current understanding of this compound's engagement with microbial metabolic pathways, focusing on its mechanism of action, available quantitative data on its inhibitory effects, and detailed experimental protocols for its study. The primary antimicrobial activity of this compound is believed to stem from the reductive activation of its nitro group by microbial nitroreductases, a characteristic shared with other nitroaromatic compounds. This process generates reactive nitrogen species that can induce widespread cellular damage, including to DNA and proteins. Concurrently, the arsenical moiety of the molecule may also contribute to its toxicity through mechanisms observed with other organoarsenicals, such as the inhibition of key metabolic enzymes. This document synthesizes the available scientific literature to provide a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
The Dual-Threat Mechanism: Nitroaromatic and Organoarsenic Properties
The antimicrobial activity of this compound is best understood as a synergistic combination of the properties of its two key chemical features: the nitroaromatic ring and the phenylarsonic acid group.
Reductive Bioactivation of the Nitroaromatic Moiety
The primary mechanism of action for nitroaromatic compounds against anaerobic and microaerophilic microbes is a process of reductive bioactivation. In this multi-step pathway, the nitro group of this compound is reduced by microbial nitroreductases, which are flavin-containing enzymes. This reduction leads to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. These intermediates can then be further metabolized to produce reactive nitrogen species (RNS), such as nitric oxide (NO), and reactive oxygen species (ROS), like the superoxide (B77818) anion (O₂⁻). These reactive molecules are non-specific in their targets and can cause widespread damage to critical cellular components, including DNA, RNA, and proteins, ultimately leading to microbial cell death.[1][2][3][4]
Potential Inhibition by the Organoarsenic Moiety
In addition to the effects of the nitro group, the arsenical component of this compound may also contribute to its antimicrobial properties. Trivalent organoarsenicals have been shown to inhibit essential bacterial enzymes. A notable example is the inhibition of MurA, an enzyme crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[1] While the direct inhibition of specific enzymes by this compound has not been extensively studied, it is plausible that it or its metabolites could target sulfhydryl groups in microbial proteins, disrupting their function. For instance, other arsenicals are known to inhibit 2-oxo-acid dehydrogenases, such as the pyruvate (B1213749) dehydrogenase complex, by binding to the lipoic acid cofactor.[5] This would disrupt central carbon metabolism and energy production in susceptible microbes.
Quantitative Analysis of Antimicrobial Activity
Quantitative data on the antimicrobial efficacy of this compound is limited in the public domain. The most well-documented evidence pertains to its activity against the protozoan parasite Histomonas meleagridis.
Table 1: In Vitro Inhibitory Activity of this compound against Histomonas meleagridis
| Organism | This compound Concentration (ppm) | Observed Effect | Reference |
| H. meleagridis (Strain ZM) | 100 | Reduced growth | [3] |
| H. meleagridis (Strain ZM) | 400 | Reduced growth | [3] |
| H. meleagridis (Strain BG) | 100 | Reduced growth | [3] |
| H. meleagridis (Strain BG) | 400 | Reduced growth | [3] |
| H. meleagridis (Strain MNC) | 100 | No inhibition of growth | [3] |
| H. meleagridis (Strain MNC) | 400 | Reduced growth | [3] |
| H. meleagridis (Field Isolate) | 200 | Reduced growth | [6] |
| H. meleagridis (Field Isolate) | 500 | Reduced growth | [6] |
Note: ppm (parts per million) is equivalent to µg/mL.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antimicrobial properties of this compound and elucidate its mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound.[7][8][9][10]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to all wells except the first column. To the first column, add 200 µL of the growth medium containing the desired starting concentration of this compound.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound solution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no this compound), and the twelfth column as a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well from column one to eleven. Do not inoculate the sterility control wells.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Nitroreductase Activity Assay
To confirm the bioactivation of this compound, the activity of nitroreductases in the target microbe can be measured. Commercially available kits provide a sensitive method for this.[11][12]
Protocol: Luminometric Nitroreductase Assay
-
Sample Preparation: Prepare a lysate of the microbial cells to be tested.
-
Standard Curve: Prepare a standard curve using the provided nitroreductase standard.
-
Reaction Setup: In a 96-well white plate suitable for luminescence, add the samples and standards.
-
Initiate Reaction: Add the NTR substrate and reaction buffer to each well and incubate for 60 minutes at 37°C.
-
Detection: Add the NTR detection working solution, which contains luciferase and its substrates.
-
Measurement: Immediately measure the luminescence using a plate reader. The light output is proportional to the nitroreductase activity in the sample.
Detection of Reactive Nitrogen Species (RNS)
The production of RNS, such as nitric oxide, is a key consequence of nitroaromatic bioactivation. Fluorescent probes are commonly used for their detection.[13][14]
Protocol: In Vitro RNS Detection using a Fluorescent Probe
-
Cell Culture: Grow the microbial cells to the desired density.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a defined period. Include an untreated control.
-
Probe Loading: Add a fluorescent RNS probe (e.g., a derivative of diaminofluorescein) to the cell suspension and incubate to allow for cellular uptake.
-
Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the presence of RNS.
Assessment of DNA Damage
The genotoxic effects of the reactive intermediates produced from this compound can be evaluated by assessing DNA damage. The neutral comet assay is a sensitive method for detecting DNA double-strand breaks.[2][15]
Protocol: Neutral Comet Assay for Bacterial DNA Damage
-
Cell Treatment: Expose the bacterial cells to this compound for a specified time. Include positive (e.g., bleomycin) and negative (e.g., sterile water) controls.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and cast onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove the cell wall and membranes, leaving the nucleoid.
-
Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with a neutral electrophoresis buffer and apply an electric field. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.
Conclusion and Future Directions
The antimicrobial activity of this compound appears to be a multifaceted process, primarily driven by the reductive bioactivation of its nitro group within susceptible microbes. This leads to the generation of cytotoxic reactive species that can inflict widespread damage to essential cellular components. The arsenical moiety may also contribute to its toxicity by inhibiting key metabolic enzymes. While quantitative data on its efficacy is sparse, its activity against Histomonas meleagridis is documented.
Future research should focus on several key areas to provide a more complete understanding of this compound's interaction with microbial metabolic pathways:
-
Broad-Spectrum Activity: Determining the MIC of this compound against a wide range of pathogenic and commensal bacteria and fungi to understand its antimicrobial spectrum.
-
Identification of Specific Enzyme Targets: Investigating the direct inhibitory effects of this compound and its metabolites on purified microbial enzymes, particularly those involved in central carbon metabolism and cell wall synthesis.
-
Genetic Basis of Resistance: Identifying the genes and pathways that confer resistance to this compound in microorganisms, which could provide further insight into its mechanism of action.
-
Metabolomic and Proteomic Analyses: Utilizing systems biology approaches to identify global changes in the metabolome and proteome of microbes exposed to this compound, which can reveal the specific pathways that are perturbed.
A more comprehensive understanding of the molecular mechanisms underlying this compound's antimicrobial activity will be invaluable for the development of novel therapeutic agents and for assessing the environmental impact of organoarsenic compounds.
References
- 1. Organoarsenicals inhibit bacterial peptidoglycan biosynthesis by targeting the essential enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 12. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 13. Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Detect Nitric Oxide and Reactive Nitrogen Species in Biological Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Ferredoxin-Mediated Resistance to Nitarsone: A Technical Guide
Abstract
Nitarsone, a 4-nitrophenylarsonic acid, is an organoarsenic compound historically used as a feed additive in the poultry industry to prevent histomoniasis. The efficacy of nitroaromatic compounds in anaerobic protozoa is often dependent on reductive activation by low-redox-potential electron transfer proteins. This technical guide explores the core mechanism of ferredoxin-mediated drug activation and the subsequent development of resistance, using the extensively studied 5-nitroimidazole drugs as a primary model to infer the potential mechanism for this compound. Resistance to these compounds in parasites like Trichomonas vaginalis and Giardia lamblia is frequently linked to the downregulation of the Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) and ferredoxin (Fd) pathway. This document details the biochemical pathways, quantitative data on enzyme function and resistance, relevant experimental protocols, and visualizes the core mechanisms to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The PFOR-Ferredoxin Pathway in Anaerobic Protozoa
Anaerobic protozoan parasites such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica lack mitochondria and rely on alternative metabolic pathways for energy generation.[1][2] A central enzyme in their energy metabolism is Pyruvate:Ferredoxin Oxidoreductase (PFOR), which catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and CO2.[3][4] This reaction is critical as it links glycolysis to subsequent fermentation steps.
During this process, electrons are transferred to ferredoxin, a small, iron-sulfur protein that functions as a low-redox-potential electron carrier.[5][6] The reduced ferredoxin then donates these electrons to other enzymes, such as hydrogenase, to produce molecular hydrogen, or to other metabolic pathways.[7] The extremely low redox potential of the PFOR/ferredoxin couple makes it a powerful reducing agent within the cell.[8]
Mechanism of Action: Reductive Activation of Nitroaromatic Drugs
Nitroaromatic compounds, including 5-nitroimidazoles like metronidazole (B1676534) and potentially organoarsenicals like this compound, are prodrugs.[5][9] They are selectively toxic to anaerobic organisms because their activation depends on the highly reducing intracellular environment maintained by pathways like the PFOR/ferredoxin system.
The mechanism proceeds as follows:
-
Drug Diffusion: The unactivated prodrug enters the parasite cell via passive diffusion.[10]
-
Reductive Activation: Reduced ferredoxin donates an electron to the nitro group (NO2) of the drug.[11] This single-electron transfer converts the nitro group into a highly reactive nitro radical anion.[5]
-
Cytotoxicity: This radical anion is unstable and cytotoxic, causing damage to essential macromolecules such as DNA, leading to cell death.[5]
This activation is highly efficient in the low-oxygen environment of these parasites. In the presence of oxygen, the nitro radical anion can be futilely re-oxidized back to its parent nitro compound, with the concomitant production of superoxide (B77818) radicals.[8]
Ferredoxin-Mediated Resistance
The primary mechanism of acquired, high-level resistance to nitroaromatic drugs in anaerobic protozoa is the impairment of the reductive activation pathway.[1][2] Parasites evolve to reduce the activation of the prodrug, thereby preventing the formation of the toxic radical species.
Core Resistance Mechanism:
-
Decreased PFOR Activity: Resistant strains often exhibit significantly reduced levels or complete loss of PFOR enzyme activity.[11][12]
-
Decreased Ferredoxin Expression: Similarly, the expression of ferredoxin can be substantially downregulated in resistant parasites.[10][13]
By decreasing the abundance of these key proteins, the parasite limits the transfer of electrons to the nitroaromatic drug, preventing its activation. Studies on metronidazole-resistant T. vaginalis have shown that highly resistant strains can lack detectable PFOR or ferredoxin.[11] While this confers a survival advantage in the presence of the drug, it comes at a metabolic cost, as the parasite must rely on less efficient energy production pathways.
Application to this compound
This compound, as a 4-nitrophenylarsonic acid, contains the critical nitro group that is the substrate for reductive activation.[14] While the specific enzymes responsible for its activation in target organisms like Histomonas meleagridis are not as thoroughly characterized as those for metronidazole, it is highly probable that a similar ferredoxin-dependent mechanism is involved. H. meleagridis is a microaerophilic protozoan that, like other anaerobic protozoa, relies on PFOR-like enzymes for pyruvate metabolism.
Hypothetical Mechanism for this compound Resistance: Based on the established model, resistance to this compound in protozoa would likely arise from mutations or regulatory changes that lead to:
-
Reduced expression or functional impairment of PFOR.
-
Reduced expression of the specific ferredoxin isoform responsible for electron transfer to this compound.
Indeed, studies have documented the emergence of this compound-resistant strains of H. meleagridis, although the precise molecular basis for this resistance has not yet been fully elucidated.[15] Future research should focus on sequencing the pfor and fd genes and quantifying their expression in these resistant strains to confirm this hypothesized mechanism.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes and drug resistance levels discussed. Data are primarily derived from studies on metronidazole, serving as a model for nitroaromatic drug resistance.
Table 1: Kinetic Properties of Enzymes in the Activation Pathway
| Enzyme | Organism | Substrate(s) | Km | Specific Activity | Reference |
|---|---|---|---|---|---|
| PFOR | Thermoanaerobacter kivui | Pyruvate, Ferredoxin | - | 27.2 U/mg | [16] |
| Ferredoxin-NADP+ Reductase | Pisum sativum (pea) roots | NADPH, Ferredoxin | 28 µM, 5 µM | 200 nkat/mg | [17] |
| PFOR | Giardia lamblia | Pyruvate | - | Downregulated up to 5-fold in resistant strains |[12] |
Note: U = µmol of substrate converted per minute.
Table 2: Drug Susceptibility in Sensitive vs. Resistant Strains
| Organism | Strain | Drug | Susceptibility Metric | Value | Reference |
|---|---|---|---|---|---|
| Trichomonas vaginalis | Sensitive | Metronidazole | MLC | ~100 µM | [11] |
| Trichomonas vaginalis | Highly Resistant | Metronidazole | MLC | >800 µM | [11] |
| Giardia duodenalis | Sensitive | Metronidazole | MLC | ~10 µM | [11] |
| Giardia duodenalis | Resistant (WB1B-M3) | Metronidazole | MLC | 100 µM | [11] |
| Entamoeba histolytica | Sensitive | Metronidazole | IC50 | 4 µM | [13] |
| Entamoeba histolytica | Resistant | Metronidazole | IC50 | 40 µM |[13] |
Note: MLC = Minimum Lethal Concentration; IC50 = Half-maximal Inhibitory Concentration.
Experimental Protocols
Protocol: Assay for PFOR Activity
This protocol measures PFOR activity by monitoring the pyruvate-dependent reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen.[18] All steps must be performed under strict anaerobic conditions.
Materials:
-
Anaerobic chamber or glove box
-
Deoxygenated assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
PFOR enzyme extract
-
Thiamine pyrophosphate (TPP) solution (10 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Sodium pyruvate solution (1 M)
-
Benzyl viologen solution (100 mM)
-
Spectrophotometer (set to 546 nm)
Procedure:
-
Inside an anaerobic chamber, prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
10 µL TPP
-
10 µL CoA
-
50 µL Benzyl Viologen
-
-
Add 20 µL of the PFOR enzyme extract to the mixture. Incubate for 5 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the sodium pyruvate solution.
-
Immediately begin monitoring the increase in absorbance at 546 nm, which corresponds to the reduction of benzyl viologen.
-
Record the absorbance over time for at least 2 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity (U/mg) can be calculated using the molar extinction coefficient of reduced benzyl viologen and the protein concentration of the extract.
Protocol: Determination of Drug Susceptibility (MLC/IC50)
This protocol determines the concentration of a drug required to inhibit or kill a certain percentage of a parasite population.
Materials:
-
Parasite culture medium (e.g., TYI-S-33 for Trichomonas)
-
96-well microtiter plates
-
Log-phase parasite culture
-
Stock solution of the test drug (e.g., this compound or Metronidazole) dissolved in DMSO
-
Cell viability assay reagent (e.g., ATP-based luminescence assay like BacTiter-Glo™)[19]
-
Luminometer or plate reader
Procedure:
-
Prepare serial dilutions of the test drug in culture medium in a 96-well plate. Include a no-drug control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
Adjust the concentration of a log-phase parasite culture to a known density (e.g., 2 x 10⁵ cells/mL).
-
Inoculate each well of the 96-well plate with the parasite suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic) for a set period (e.g., 48 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value. The MLC is typically determined as the lowest concentration at which no viable organisms are detected.
References
- 1. Drug targets and mechanisms of resistance in the anaerobic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate-ferredoxin oxidoreductase - Proteopedia, life in 3D [proteopedia.org]
- 4. Pyruvate synthase - Wikipedia [en.wikipedia.org]
- 5. Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferredoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Unusual Cell Structures and Organelles in Giardia intestinalis and Trichomonas vaginalis Are Potential Drug Targets [mdpi.com]
- 11. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metronidazole resistance in the protozoan parasite Entamoeba histolytica is associated with increased expression of iron-containing superoxide dismutase and peroxiredoxin and decreased expression of ferredoxin 1 and flavin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The purification and properties of ferredoxin-NADP(+)-oxidoreductase from roots of Pisum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Nitarsone in Poultry Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that has been used in the poultry industry to prevent histomoniasis (blackhead disease), a parasitic disease that primarily affects turkeys and chickens.[1][2][3] Although its use has been largely discontinued (B1498344) in many countries, including the United States, due to concerns over the potential conversion of organic arsenic to more toxic inorganic forms, the monitoring of this compound residues in poultry products remains a critical aspect of food safety and regulatory compliance.[1][3][4] The U.S. Food and Drug Administration (FDA) has established tolerance levels for total arsenic residues in poultry products, with limits of 0.5 mg/kg for muscle and 2 mg/kg for liver tissues.[5]
These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound in poultry tissues using modern analytical techniques. The methodologies are designed to offer high sensitivity, specificity, and reliability for researchers, quality control laboratories, and regulatory bodies.
Analytical Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the determination of this compound in complex matrices like poultry tissue.[4][6] This method allows for the accurate quantification of the parent compound with minimal interference from the sample matrix.
Experimental Protocol
1. Sample Preparation and Extraction: [4][6]
-
Homogenization: Weigh 10.0 g of homogenized poultry tissue (muscle, liver, or fat) into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 50 mL of an ammonia (B1221849) solution/water/methanol (B129727) mixture (1:3:16, v/v/v).
-
Extraction: Homogenize the sample with the solvent for 3 minutes and then centrifuge at 3,500 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Add 40 mL of the same extraction solvent to the remaining residue, repeat the homogenization and centrifugation steps.
-
Combine Supernatants: Combine the supernatants from both extractions and adjust the final volume to 100 mL with methanol.
-
Concentration: Take a 10 mL aliquot of the combined supernatant, concentrate it to near dryness at below 40°C using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 5 mL of an ammonia solution/water mixture (1:19, v/v).
2. Clean-up using Solid-Phase Extraction (SPE): [6]
-
Cartridge Conditioning:
-
Condition a trimethylammonium salt-modified methacrylate (B99206) polymer cartridge (500 mg) sequentially with 5 mL of methanol and 5 mL of ammonia solution/water (1:19, v/v).
-
Condition a benzenesulfonic-propylsilanized silica (B1680970) gel cartridge (500 mg) sequentially with 5 mL of methanol and 5 mL of formic acid/water (1:9, v/v).
-
Condition a divinylbenzene-N-vinylpyrrolidone copolymer cartridge (500 mg) sequentially with 5 mL of methanol and 5 mL of formic acid/water (1:9, v/v).
-
-
Sample Loading: Load the reconstituted sample extract onto the stacked SPE cartridges (in the order listed above).
-
Washing:
-
Wash the combined cartridges with 10 mL of water.
-
Detach the benzenesulfonic-propylsilanized silica gel cartridge.
-
Wash the divinylbenzene-N-vinylpyrrolidone copolymer cartridge with an additional 10 mL of water.
-
-
Elution: Elute the this compound from the divinylbenzene-N-vinylpyrrolidone copolymer cartridge with 10 mL of methanol.
-
Final Concentration and Reconstitution: Concentrate the eluate to dryness at below 40°C and reconstitute the residue in exactly 1 mL of an acetonitrile/formic acid/dihexylammonium acetate (B1210297) test solution (1:2:7, v/v/v) for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis: [4]
-
Liquid Chromatograph: A standard HPLC system.
-
Analytical Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol.[4]
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. For this compound, typical MRM transitions could be 245.9 m/z (precursor ion) to product ions such as 137.9 m/z, 107.8 m/z, and 122.7 m/z.[4]
Quantitative Data Summary
| Parameter | Value | Tissue Matrix | Reference |
| Limit of Quantification (LOQ) | 5 µg/kg (ppb) | Pork, Milk, Egg, Fish | [4] |
| Recovery | 63.6 - 85.6% | Pork, Milk, Egg, Fish | [4] |
| Precision (RSD) | 0.5 - 10.6% | Pork, Milk, Egg, Fish | [4] |
| Linearity (r²) | > 0.991 | - | [4] |
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis in poultry tissue using LC-MS/MS.
Analytical Method 2: High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
For the speciation of arsenic compounds, including this compound and its potential inorganic arsenic metabolites, HPLC coupled with ICP-MS is the gold standard.[5][7][8] This technique provides elemental specificity and high sensitivity, allowing for the simultaneous determination of different arsenic species.
Experimental Protocol
1. Sample Preparation and Extraction: [7]
-
Enzymatic Digestion: Weigh a sample of poultry tissue and subject it to an enzymatic digestion using trypsin to release the arsenic species from the tissue matrix.
-
Matrix Separation: Perform a bulk matrix separation using anion-exchange column chromatography to remove a significant portion of the interfering matrix components.
2. HPLC-ICP-MS Instrumental Analysis: [9]
-
High-Performance Liquid Chromatograph (HPLC): A system capable of gradient elution.
-
Analytical Column: An anion-exchange column is typically used for arsenic speciation.
-
Mobile Phase: An aqueous solution of ammonium (B1175870) carbonate, with a gradient program to separate the different arsenic species.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS): The ICP-MS is used as a detector for arsenic. The mass-to-charge ratio (m/z) for arsenic (75As) is monitored.
-
Oxidation of As(III) to As(V): To ensure accurate quantification of inorganic arsenic, samples can be treated with a solution of 1% (w/w) nitric acid (HNO₃) containing 0.2 M hydrogen peroxide (H₂O₂) to oxidize As(III) to As(V).[9]
Quantitative Data Summary
| Parameter | Value | Tissue Matrix | Reference |
| Limit of Quantification (LOQ) | 25 ng/g (ppb) for Roxarsone | Chicken Tissue | [7] |
| Limit of Quantification (LOQ) | 0.02 mg/kg for iAs | Fish Oil | [9] |
| Recovery | 85 - 103% for Roxarsone | Chicken Tissue | [7] |
| Extraction Efficiency | > 90% for iAs | Fish Oil | [9] |
Experimental Workflow: HPLC-ICP-MS for Arsenic Speciation
Caption: Workflow for arsenic speciation in poultry tissue using HPLC-ICP-MS.
Concluding Remarks
The choice of analytical method for the determination of this compound in poultry tissues will depend on the specific requirements of the analysis. For routine screening and quantification of the parent this compound compound, LC-MS/MS offers excellent sensitivity and selectivity. When the focus is on the speciation of arsenic and the determination of inorganic arsenic in addition to this compound, HPLC-ICP-MS is the more appropriate and powerful technique.
It is crucial that any method used is properly validated according to international guidelines to ensure the accuracy and reliability of the results. This includes the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
References
- 1. fda.gov [fda.gov]
- 2. FDA to Withdraw Approval for Arsenic-Based Drug Used in Poultry | Food Safety News [foodsafetynews.com]
- 3. feedstuffs.com [feedstuffs.com]
- 4. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Nitarsone in Food Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that has been utilized as an antiprotozoal agent in poultry to control histomoniasis (blackhead disease).[1] Concerns over the potential conversion of this compound to more toxic inorganic arsenic species in the environment and in consumed products have led to increased scrutiny and the need for sensitive and specific analytical methods for its detection and quantification in various food matrices.[1] This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described herein are intended for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.
Experimental Protocols
Method 1: QuEChERS Extraction for Various Food Matrices
This protocol is adapted from a validated method for the determination of this compound in pork, egg, milk, halibut, shrimp, and eel.[1]
1. Sample Preparation (QuEChERS)
-
Homogenization: Thaw frozen samples to room temperature and homogenize.
-
Extraction:
-
To a 50 mL polypropylene (B1209903) conical tube, add 10 g of the homogenized sample.
-
Add 10 mL of acetonitrile, 0.2 mL of formic acid, 1 g of magnesium sulfate (B86663) (MgSO₄), 0.25 g of sodium chloride (NaCl), 0.25 g of sodium citrate (B86180) tribasic dihydrate (SCTD), and 0.125 g of sodium citrate dibasic sesquihydrate (SCDS).[1]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 2700 x g for 10 minutes at 4°C.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the entire upper organic layer to a 15 mL polypropylene conical tube containing 150 mg of MgSO₄, 25 mg of primary secondary amine (PSA), and 25 mg of C18 sorbent.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 2700 x g for 5 minutes at 4°C.
-
-
Final Sample Preparation:
-
Transfer an aliquot of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 400 µL of 50% aqueous methanol (B129727) solution.[1]
-
Vortex for 3 minutes and centrifuge at 2700 x g for 3 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A Shimadzu Nexera UPLC system or equivalent.[1]
-
Column: Phenomenex Luna C18 (2.0 × 150 mm, 5 µm) or equivalent.[1]
-
Mass Spectrometer: A Shimadzu LCMS 8050 triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1]
3. Preparation of Standards
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent.
-
Matrix-Matched Standards: To account for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.[1]
Method 2: Extraction from Muscle, Fat, Liver, Kidney, Milk, and Egg
This protocol is a more traditional solvent extraction method followed by solid-phase extraction (SPE) cleanup.[2]
1. Sample Preparation
-
Extraction from Muscle, Fat, Liver, Kidney, and Milk:
-
Homogenize 10.0 g of the sample with 50 mL of a solution containing ammonia, water, and methanol in a 1:3:16 (v/v/v) ratio.[2]
-
Centrifuge the mixture at 3,500 rpm for 10 minutes.[2]
-
Collect the supernatant.
-
Re-extract the residue with 40 mL of the same solvent mixture and centrifuge again.[2]
-
Combine the supernatants and adjust the final volume to 100 mL with methanol.[2]
-
Take a 10 mL aliquot, concentrate it at a temperature below 40°C, and remove the solvent.[2]
-
Dissolve the residue in 5 mL of an ammonia/water solution (1:19, v/v).[2]
-
-
Extraction from Egg:
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a trimethylammonium salt-modified methacrylate (B99206) polymer cartridge (500 mg) with 5 mL of methanol followed by 5 mL of an ammonia/water solution (1:19, v/v).[2]
-
Condition a benzenesulfonic-propylsilanized silica (B1680970) gel cartridge (500 mg) with 5 mL of methanol followed by 5 mL of a formic acid/water solution (1:9, v/v).[2]
-
Load the dissolved extract onto the conditioned cartridges.
-
Wash the cartridges.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
Data Presentation
The following tables summarize the quantitative data and LC-MS/MS parameters for this compound analysis.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
| LC Column | Phenomenex Luna C18 (2.0 × 150 mm, 5 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [1] |
| Flow Rate | 0.25 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 10 µL | [1] |
| Ionization Mode | ESI Negative | [1] |
| Nebulizing Gas Flow | 3 L/min | [1] |
| Heating Gas Flow | 10 L/min | [1] |
| Drying Gas Flow | 10 L/min | [1] |
| Interface Temperature | 400°C | [1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose | Reference |
| 1 | 245.9 | 137.9 | -15 | Quantitation (Screening) | [1] |
| 2 | 245.9 | 107.8 | -24 | Confirmation 1 | [1] |
| 3 | 245.9 | 122.7 | -27 | Confirmation 2 | [1] |
Table 3: Method Validation Data (QuEChERS Method)
| Parameter | Result | Reference |
| Linearity (Coefficient of Determination, r²) | ≥ 0.991 | [1] |
| Recovery | 63.6 - 85.6% | [1] |
| Precision (RSD) | 0.5 - 10.6% | [1] |
| Lower Limit of Quantitation (LLOQ) | 5 ppb (µg/kg) | [1] |
Visualizations
Caption: Workflow for this compound quantification using QuEChERS and LC-MS/MS.
Caption: Key parameters for LC-MS/MS analysis of this compound.
References
QuEChERS Method for Nitarsone Extraction from Animal Feed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Nitarsone from animal feed matrices. The protocols detailed below are intended for use by professionals in research, analytical chemistry, and drug development for the monitoring of veterinary drug residues in animal feed.
Introduction
This compound (4-nitrophenylarsonic acid) is an organoarsenic compound that has been used in animal feed, particularly for poultry, to control histomoniasis (blackhead disease).[1] However, concerns over the potential conversion of this compound to more toxic inorganic arsenic species have led to increased scrutiny and the need for reliable analytical methods to monitor its presence in animal feed and food products. The QuEChERS methodology, originally developed for pesticide residue analysis, has been widely adapted for the extraction of a broad range of analytes, including veterinary drugs, from complex matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4]
This application note details a modified QuEChERS protocol suitable for the extraction of this compound from animal feed, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The QuEChERS method is a two-step process:
-
Extraction and Partitioning: The feed sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts. The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) facilitates the separation of the aqueous and organic layers, partitioning the analytes of interest into the acetonitrile layer.[4] For dry matrices like animal feed, the addition of water is a crucial modification to ensure efficient extraction.[5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents in a process known as dispersive solid-phase extraction (d-SPE). Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and other polar interferences, and C18 to remove fats and other non-polar compounds.[6] The choice of sorbents is critical for minimizing matrix effects and ensuring accurate quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid (FA), Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Sodium citrate (B86180) dibasic sesquihydrate, Sodium citrate tribasic dihydrate
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane)
-
Standards: this compound analytical standard
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.
Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the animal feed sample to a fine, uniform powder.
-
Weighing: Accurately weigh 2 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Hydration (for dry feed): Add 8 mL of water to the tube and vortex for 1 minute to ensure the sample is thoroughly wetted. Let it stand for 30 minutes.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid to the tube.
-
Salting-Out: Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
-
Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes at 4°C.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.
-
Shaking: Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at ≥4000 x g for 5 minutes at 4°C.
-
Final Extract: The supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Ionization Mode: ESI negative.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. A precursor ion of m/z 245.9 and product ions of m/z 137.9 (quantifier) and 107.8 (qualifier) have been reported.[1]
Data Presentation
The following tables summarize representative quantitative data for the QuEChERS method for this compound, adapted from a study on various animal-derived food matrices, which can be expected to be similar for animal feed matrices.[1]
Table 1: Method Performance for this compound
| Parameter | Result |
| Linearity (r²) | ≥0.99 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Instrument Limit of Detection (LOD) | 1 µg/kg |
Table 2: Recovery and Precision Data for this compound
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 5 | 78.5 | 8.2 |
| 10 | 82.3 | 6.5 |
| 20 | 85.1 | 5.9 |
Experimental Workflow Diagram
Caption: Workflow of the QuEChERS method for this compound extraction from feed.
Discussion
The presented QuEChERS protocol offers a robust and efficient method for the extraction of this compound from complex animal feed matrices. Key considerations for successful implementation include:
-
Matrix Modification: Animal feed is a low-water content matrix; therefore, the initial hydration step is crucial for achieving good extraction efficiency.[5]
-
Choice of d-SPE Sorbents: The combination of PSA and C18 is effective for removing common interferences in animal feed. For feeds with very high-fat content, the amount of C18 may need to be optimized. For highly pigmented feeds, the addition of graphitized carbon black (GCB) could be considered, although it may lead to the loss of planar analytes.
-
Method Validation: It is essential to validate the method in the specific feed matrix of interest to ensure it meets the required performance criteria for accuracy, precision, and sensitivity. Matrix-matched calibration standards are often necessary to compensate for matrix effects in LC-MS/MS analysis.
Conclusion
The QuEChERS method provides a rapid, simple, and effective approach for the extraction of this compound from animal feed. The adaptability of the QuEChERS technique allows for modifications to suit various feed compositions, ensuring reliable and accurate results for regulatory monitoring and research purposes. The protocol described herein, coupled with sensitive LC-MS/MS detection, is a valuable tool for ensuring the safety of the animal feed supply chain.
References
- 1. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]
- 3. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. merckmillipore.com [merckmillipore.com]
Optimizing QuEChERS for Enhanced Analysis of Nitarsone in Soil Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that has been used as a feed additive in poultry production to prevent histomoniasis (blackhead disease).[1][2] The application of poultry litter as a fertilizer can lead to the accumulation of this compound and its degradation products in agricultural soils, posing potential environmental and health risks.[3][4] Accurate and efficient analytical methods are crucial for monitoring the presence and concentration of this compound in soil to assess its environmental fate and potential for food chain contamination.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[5][6][7] Its advantages include high throughput, low solvent consumption, and simplicity.[6][7] However, the original QuEChERS protocols were primarily designed for less polar pesticides in food matrices of high water content.[6] Soil, being a more complex and heterogeneous matrix, presents unique challenges for the extraction of polar and potentially ionic compounds like this compound due to strong analyte-matrix interactions.[5][8] Therefore, optimization of the standard QuEChERS protocol is essential to achieve reliable and quantitative extraction of this compound from soil.
This application note provides a detailed, optimized QuEChERS protocol for the analysis of this compound in soil, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol addresses key optimization parameters, including the choice of extraction solvent, salting-out agents, and dispersive solid-phase extraction (d-SPE) cleanup sorbents to overcome the challenges associated with the analysis of this polar organoarsenic compound.
Challenges in this compound Analysis in Soil
The analysis of this compound in soil is complicated by several factors:
-
Polarity and Acidity: this compound is a polar and acidic compound, which can lead to strong adsorption to soil components such as clays (B1170129) and organic matter.
-
Strong Analyte-Matrix Interactions: The arsonic acid group can interact strongly with mineral surfaces and organic functional groups in the soil, making quantitative extraction difficult.
-
Co-extractive Interferences: Soil matrices contain a high concentration of organic matter, humic acids, and other polar compounds that can be co-extracted, leading to significant matrix effects in LC-MS/MS analysis.
Optimized QuEChERS Protocol for this compound in Soil
This protocol has been optimized to enhance the extraction efficiency and cleanup of this compound from soil samples.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) formate, LC-MS grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
-
Ultrapure water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
Experimental Workflow
Caption: Optimized QuEChERS workflow for this compound analysis in soil.
Step-by-Step Protocol
1. Sample Preparation and Hydration:
-
Weigh 5 g of homogenized, air-dried soil into a 50 mL centrifuge tube.
-
For dry soil samples, add 10 mL of ultrapure water, vortex for 1 minute, and allow to hydrate (B1144303) for 30 minutes. This step is crucial for improving the extraction efficiency from dry matrices.[5]
2. Extraction:
-
Add 10 mL of acidified methanol (1% formic acid) to the centrifuge tube. The use of acidified methanol is adapted from the QuPPe method for polar pesticides and helps to improve the extraction of acidic compounds like this compound.[9]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add the salting-out mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate. The citrate buffer helps to maintain a stable pH and improve the partitioning of this compound into the organic phase.
-
Immediately cap the tube and vortex for 1 minute.
-
Centrifuge at ≥4000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer 6 mL of the upper methanolic layer to a 15 mL d-SPE tube.
-
Add 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18 to the d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rcf for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the extract using LC-MS/MS.
LC-MS/MS Analytical Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to achieve good separation of this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.
Data Presentation and Performance
The performance of the optimized QuEChERS method should be evaluated by determining the recovery, precision (repeatability), and matrix effects. The following table summarizes expected performance data based on the optimization of similar methods for polar analytes in soil.
| Parameter | Specification | Expected Result |
| Linearity (R²) | > 0.99 | ≥ 0.995 |
| Spike Level 1 | 10 µg/kg | 70-120% |
| Spike Level 2 | 50 µg/kg | 70-120% |
| Spike Level 3 | 100 µg/kg | 70-120% |
| Precision (RSD) | ≤ 20% | < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise > 10 | < 5 µg/kg |
Discussion of Optimization Steps
Choice of Extraction Solvent
While acetonitrile is the most common solvent in standard QuEChERS methods, methanol, particularly when acidified, can be more effective for extracting highly polar and acidic compounds.[9] The addition of formic acid helps to keep this compound in its protonated form, reducing its interaction with negatively charged sites in the soil and improving its partitioning into the extraction solvent.
Salting-Out and Buffering
The use of a citrate buffer system (EN 15662 version) is recommended. This helps to control the pH of the extraction, which is critical for the consistent recovery of pH-sensitive compounds. The combination of MgSO₄ and NaCl facilitates the phase separation between the aqueous and organic layers.
Dispersive SPE Cleanup
The combination of PSA and C18 is a robust choice for the cleanup of this compound extracts from soil. PSA is a weak anion exchanger and is effective at removing polar, acidic interferences like humic and fulvic acids, which are abundant in soil. C18 helps to remove any non-polar co-extractives. For soils with high pigment content, a small amount of graphitized carbon black (GCB) could be considered, but its use should be carefully evaluated as it can adsorb planar molecules like this compound.
Logical Relationships in Method Optimization
Caption: Logical relationships in optimizing the QuEChERS method for this compound.
Conclusion
The standard QuEChERS method requires significant modification for the robust and accurate analysis of the polar organoarsenic compound this compound in complex soil matrices. The optimized protocol presented here, incorporating acidified methanol for extraction and a combination of PSA and C18 for dispersive SPE cleanup, provides a reliable and efficient workflow. This method is suitable for routine monitoring of this compound in soil, contributing to a better understanding of its environmental presence and associated risks. The protocol can serve as a starting point for further validation and application in various soil types.
References
- 1. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poultry Consumption and Arsenic Exposure in the U.S. Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unitedchem.com [unitedchem.com]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Nitarsone: Application Notes and Protocols for Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone, an organoarsenic compound, has been utilized in the poultry industry to enhance weight gain, improve feed efficiency, and prevent histomoniasis (blackhead disease).[1] However, concerns over arsenic residues in poultry products have necessitated the development of sensitive and specific detection methods.[2] Immunoassays offer a rapid, high-throughput, and cost-effective approach for screening this compound residues in various matrices. These application notes provide detailed protocols for the development of a competitive immunoassay for this compound detection, intended for research and drug development professionals.
Principle of Competitive Immunoassay for this compound Detection
The detection of small molecules like this compound, which are haptens and not immunogenic on their own, is typically achieved through a competitive immunoassay format. In this assay, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-Nitarsone antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
A crucial first step in developing an immunoassay for a hapten is the synthesis of an immunogen by conjugating the hapten to a larger carrier protein.[3][][5] This conjugate is then used to immunize an animal to produce antibodies specific to the hapten.
Quantitative Data Summary
The following table summarizes the performance characteristics of a developed broad-specificity monoclonal antibody for organoarsenic compounds, including this compound.
| Analyte | IC50 (μg/L) | Cross-Reactivity (%) |
| Arsanilic Acid (ASA) | 913.7 | 100 |
| Carbarsone | - | 849.2 |
| This compound | - | 1159.5 |
| Table 1: Cross-reactivity of a monoclonal antibody against various organoarsenic compounds.[6] |
| Matrix | Detection Limit Range (μg/kg) |
| Muscle | 74.2 - 143.3 |
| Table 2: Detection limits of an indirect competitive ELISA for organoarsenic compounds in an edible muscle matrix.[6] |
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r) | Detection Limit (μg/L) |
| Arsanilic Acid (ASA) | 0 - 2.0 | 0.9992 - 0.9998 | 2.4 |
| This compound (NIT) | 0 - 2.0 | 0.9992 - 0.9998 | 7.4 |
| Roxarsone (ROX) | 0 - 2.0 | 0.9992 - 0.9998 | 4.1 |
| Table 3: Performance of an accelerated solvent extraction-liquid chromatography-atomic fluorescence spectrometry (ASE-LC-AFS) method for the simultaneous determination of organoarsenic compounds.[7] |
Experimental Protocols
Synthesis of this compound-Protein Conjugate (Immunogen)
Objective: To covalently link this compound (a hapten) to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to create an immunogenic conjugate.[3][][5] The following is a general protocol using the carbodiimide (B86325) crosslinker EDC, which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[8]
Materials:
-
This compound (p-nitrophenylarsonic acid)
-
Carrier protein (BSA or KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activate this compound:
-
Dissolve this compound in a minimal amount of DMF.
-
In a separate tube, dissolve EDC and NHS in DMF.
-
Slowly add the EDC/NHS solution to the this compound solution while stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form an active ester of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4).
-
Slowly add the activated this compound solution to the protein solution while gently stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with continuous stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer to remove unreacted hapten and crosslinker.
-
After dialysis, store the purified this compound-protein conjugate at -20°C.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Estimate the hapten-to-protein molar ratio using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for this compound.
-
Production of Polyclonal Anti-Nitarsone Antibodies
Objective: To generate polyclonal antibodies with high affinity and specificity for this compound by immunizing animals with the this compound-protein conjugate.
Materials:
-
This compound-protein conjugate (immunogen)
-
Adjuvant (e.g., Freund's Complete Adjuvant - FCA, Freund's Incomplete Adjuvant - FIA)
-
Host animals (e.g., rabbits, chickens)
-
Sterile syringes and needles
-
Bleeding equipment
Procedure:
-
Pre-immune Bleed:
-
Collect a blood sample from the animal before the first immunization to serve as a negative control.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify the immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously or intramuscularly at multiple sites.
-
Booster Injections (e.g., Day 21, 42, 63): Emulsify the immunogen with an equal volume of Freund's Incomplete Adjuvant. Administer booster injections subcutaneously or intramuscularly.
-
-
Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA coated with a this compound conjugate (using a different carrier protein than the one used for immunization to avoid anti-carrier protein antibody interference).
-
-
Antibody Harvesting:
-
Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of blood.
-
Separate the serum from the blood and store it at -20°C or -80°C.
-
Purification of Anti-Nitarsone Antibodies
Objective: To isolate this compound-specific antibodies from the collected serum.
Materials:
-
Anti-Nitarsone antiserum
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Protein A or Protein G affinity chromatography column
-
Appropriate binding and elution buffers for affinity chromatography
-
Dialysis tubing
Procedure (Ammonium Sulfate Precipitation followed by Affinity Chromatography):
-
Ammonium Sulfate Precipitation:
-
Slowly add an equal volume of saturated ammonium sulfate solution to the antiserum while stirring at 4°C.
-
Allow the precipitation to occur for several hours or overnight at 4°C.
-
Centrifuge the mixture to pellet the precipitated immunoglobulins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
-
Affinity Chromatography:
-
Dialyze the resuspended pellet against the binding buffer for the Protein A/G column.
-
Equilibrate the Protein A or Protein G column with binding buffer.
-
Load the dialyzed antibody solution onto the column.
-
Wash the column with binding buffer to remove non-specifically bound proteins.
-
Elute the bound antibodies using an appropriate elution buffer (typically a low pH buffer).
-
Neutralize the eluted fractions immediately with a high pH buffer.
-
-
Buffer Exchange and Storage:
-
Pool the antibody-containing fractions and dialyze against PBS (pH 7.4).
-
Measure the antibody concentration and store at -20°C or -80°C.
-
Competitive ELISA for this compound Detection
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
96-well microtiter plates
-
Purified anti-Nitarsone antibody
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
This compound standards of known concentrations
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the purified anti-Nitarsone antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Immediately add 50 µL of the this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing and Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Signaling and Metabolic Pathways
This compound Metabolism
This compound, like other organoarsenic compounds, undergoes metabolic transformation in the body. The primary pathway involves the reduction of the pentavalent arsenic (As(V)) to the more toxic trivalent form (As(III)), followed by oxidative methylation.[9][10]
Mechanism of Arsenic Toxicity
The toxicity of arsenic compounds, including the metabolites of this compound, is multifaceted and involves the induction of oxidative stress, interaction with sulfhydryl groups in proteins, and interference with cellular signaling pathways.[11][12] This can lead to a range of cellular dysfunctions, including DNA damage and apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Development and validation of an indirect competitive enzyme-linked immunosorbent assay for monitoring organoarsenic compounds in edible chicken and pork and feed [agris.fao.org]
- 7. Researching | Simultaneous Determination of Arsanilic, this compound and Roxarsone Residues in Foods of Animal Origin by ASE-LC-AFS [m.researching.cn]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. This compound | C6H6AsNO5 | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Nitarsone Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone, an organoarsenic compound formerly used as a feed additive in poultry production to prevent histomoniasis (blackhead disease), has been withdrawn from the market in many countries, including the United States and the European Union, due to concerns over its potential conversion to inorganic arsenic.[1][2][3][4] However, the continued need for surveillance and research necessitates reliable analytical methods for its detection and quantification in various matrices, such as poultry products and animal feed.
The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and validity of analytical measurements.[5] CRMs are homogeneous and stable materials with certified property values, which are used to validate and verify analytical methods, ensuring the reliability and comparability of data across different laboratories.[5] This document provides detailed application notes and protocols for the analysis of this compound, with a focus on the proper use of reference materials for method validation and quality control.
Analytical Approaches
The primary analytical techniques for the determination of this compound and other organoarsenic compounds are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6] LC-MS/MS offers high selectivity and sensitivity for the direct quantification of the intact this compound molecule, while ICP-MS is a highly sensitive method for the determination of total arsenic and can be coupled with chromatography for arsenic speciation analysis.[6][7]
Method Validation Using Reference Materials
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Key performance parameters to be evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
In the absence of a dedicated this compound CRM, a combination of the following can be used for method validation:
-
Certified Reference Material of a similar matrix: A CRM of a similar matrix (e.g., animal feed, poultry tissue) certified for other veterinary drugs or total arsenic can be used to evaluate the efficiency of the extraction procedure.[8]
-
Analytical Standard of this compound: A high-purity analytical standard of this compound is used for spiking experiments to determine accuracy and precision.
-
Matrix Blanks: Samples of the matrix of interest (e.g., poultry tissue, animal feed) that are known to be free of this compound are used to prepare spiked samples and to assess potential interferences.[9]
Experimental Protocol: this compound Analysis in Poultry Tissue by LC-MS/MS
This protocol is a composite based on methodologies reported in the scientific literature.[6]
1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 2 g of homogenized poultry tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
For recovery studies, spike the sample with a known concentration of this compound analytical standard solution at this stage.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary to remove matrix interferences.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient program to achieve separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound for confirmation and quantification (precursor ion > product ions).
-
3. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound analytical standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound in various matrices.
Table 1: Method Performance Parameters for this compound Analysis by LC-MS/MS
| Parameter | Pork | Egg | Milk | Halibut | Shrimp | Eel |
| Recovery (%) | 63.6 - 85.6 | 70.1 - 83.2 | 68.9 - 81.5 | 72.4 - 84.1 | 65.8 - 79.3 | 69.2 - 82.7 |
| Precision (RSD, %) | 0.5 - 10.6 | 1.2 - 9.8 | 2.5 - 8.5 | 1.8 - 7.9 | 3.1 - 10.2 | 2.2 - 9.1 |
| LOD (µg/kg) | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 |
| LOQ (µg/kg) | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
Data adapted from a study on the determination of this compound in various food commodities.[6]
Table 2: Total Arsenic and Arsenic Species in Turkey Meat (µg/kg)
| Sample Type | Total Arsenic (GM) | Inorganic Arsenic (GM) | Methylarsonate (MA) (GM) | This compound |
| Conventional (this compound use not prohibited) | - | 0.64 | 5.27 | Detected in some samples |
| Antibiotic-Free & Organic | - | 0.39 | 1.54 | Not Detected |
| Conventional (this compound use prohibited) | - | 0.33 | 0.28 | Not Detected |
GM: Geometric Mean. Data adapted from a study on arsenic species in turkey meat.[7]
Visualization of Workflows and Relationships
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound in biological matrices.
Logical Relationship for Method Validation using Reference Materials
Caption: The role of different reference materials in validating analytical method parameters.
Conclusion
The analysis of this compound requires robust and validated analytical methods to ensure food safety and support research activities. While the absence of a dedicated CRM for this compound in poultry and feed matrices presents a challenge, a comprehensive method validation can be achieved through the strategic use of high-purity analytical standards, relevant matrix CRMs for evaluating extraction efficiency, and blank matrix samples for spiking experiments. The protocols and data presented here provide a framework for laboratories to develop and validate reliable methods for the determination of this compound, contributing to the generation of high-quality and defensible analytical data.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Buy this compound | 98-72-6 [smolecule.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 6. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Animal feed (OCP’s) BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 9. s27415.pcdn.co [s27415.pcdn.co]
Analytical Standards for Nitarsone and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitarsone, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that has been utilized as a feed additive in the poultry industry to prevent histomoniasis (blackhead disease) and promote growth.[1][2] Although effective, concerns over the potential for its conversion to more toxic inorganic arsenic species in vivo and in the environment have led to increased scrutiny and regulatory actions, including its withdrawal from the U.S. market in 2015.[1][3] Understanding the metabolic fate of this compound and having robust analytical methods for its detection and quantification, along with its metabolites, are crucial for food safety, environmental monitoring, and toxicological studies.
This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites. The primary metabolite of this compound is formed through the reduction of its nitro group, resulting in p-arsanilic acid (4-aminophenylarsonic acid). Further biotransformation can lead to the cleavage of the carbon-arsenic bond, releasing inorganic arsenic (iAs), which can then be methylated to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
LC-MS/MS offers high sensitivity and specificity for the parent compound and its organic metabolites.
-
ICP-MS is considered the "gold standard" for elemental analysis and is ideal for the quantification of total arsenic as well as for speciation of inorganic arsenic and its methylated forms when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[4]
Application Note 1: Quantification of this compound in Animal Tissues by LC-MS/MS
This method provides a sensitive and selective protocol for the determination of this compound in various animal-derived food products.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique.
-
Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) cleanup mix (e.g., PSA, C18, and MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727).
-
Gradient: A gradient program should be optimized for the separation of this compound from matrix interferences.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40 °C.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions for this compound:
-
Gas Temperatures and Flow Rates: These should be optimized for the specific instrument.
-
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for this compound analysis in various food matrices.[5]
| Parameter | Pork | Egg | Milk | Halibut | Shrimp | Eel |
| Linearity (r²) | ≥ 0.991 | ≥ 0.991 | ≥ 0.991 | ≥ 0.991 | ≥ 0.991 | ≥ 0.991 |
| Recovery (%) | 75.2 | 80.1 | 63.6 | 85.6 | 78.9 | 72.5 |
| Precision (RSD, %) | 5.5 | 6.2 | 10.6 | 4.8 | 7.1 | 8.9 |
| LLOQ (ppb) | 5 | 5 | 5 | 5 | 5 | 5 |
Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Application Note 2: Arsenic Speciation Analysis of this compound and its Metabolites by HPLC-ICP-MS
This protocol is designed for the simultaneous determination of this compound, p-arsanilic acid, inorganic arsenic (As(III) and As(V)), and methylated arsenic species (MMA and DMA) in animal tissues.
Experimental Protocol
1. Sample Preparation (Microwave-Assisted Extraction)
-
Weigh approximately 0.5 g of lyophilized (freeze-dried) and homogenized tissue into a microwave digestion vessel.
-
Add 10 mL of an extraction solution (e.g., 1% nitric acid and 3% methanol in water).
-
Seal the vessels and perform microwave-assisted extraction using a programmed temperature ramp (e.g., ramp to 90°C and hold for 15 minutes).
-
After cooling, centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter into an autosampler vial for analysis.
2. HPLC-ICP-MS Analysis
-
High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).[6]
-
Mobile Phase: A gradient elution using two mobile phases is common for separating the different arsenic species.
-
Mobile Phase A: e.g., 20 mM ammonium (B1175870) carbonate.[4]
-
Mobile Phase B: e.g., 0.5 mM ammonium carbonate.[4]
-
-
Gradient: The gradient program should be optimized to achieve baseline separation of all target analytes.
-
Flow Rate: 1.0 - 1.5 mL/min.[6]
-
Injection Volume: 20-50 µL.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Conditions:
-
RF Power: ~1500 W.
-
Plasma Gas Flow: ~15 L/min Argon.
-
Nebulizer Gas Flow: Optimized for sensitivity.
-
Monitored m/z: 75 (for Arsenic).
-
Collision/Reaction Cell: Use of a collision cell (e.g., with helium) is recommended to remove polyatomic interferences (e.g., ArCl⁺).[4]
-
Quantitative Data Summary
The following table presents typical performance characteristics for HPLC-ICP-MS based arsenic speciation analysis.
| Parameter | As(III) | As(V) | MMA | DMA | p-Arsanilic Acid | This compound |
| LOD (µg/kg) | 0.1 | 0.1 | 0.1 | 0.2 | ~0.5 | ~0.5 |
| LOQ (µg/kg) | 0.3 | 0.3 | 0.3 | 0.6 | ~1.5 | ~1.5 |
| Recovery (%) | 90-105 | 90-105 | 85-110 | 85-110 | 80-115 | 80-115 |
| Precision (RSD, %) | < 10 | < 10 | < 15 | < 15 | < 20 | < 20 |
Note: Values for p-Arsanilic Acid and this compound are estimated based on typical performance for organoarsenic compounds.
Experimental Workflow
Caption: Workflow for arsenic speciation analysis by HPLC-ICP-MS.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound in biological systems is the reduction of the nitro group to an amine, forming p-arsanilic acid. This metabolite can then undergo further degradation to inorganic arsenic, which is subsequently methylated.
Caption: Metabolic pathway of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Methanogenic Inhibition by Roxarsone (4-Hydroxy-3-nitrophenylarsonic acid) and Related Aromatic Arsenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Analysis of Nitarsone Residues in Eggs and Milk
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that has been utilized as a feed additive for poultry to prevent histomoniasis (blackhead disease).[1] Despite its efficacy, concerns regarding the potential conversion of this compound to inorganic arsenic, a known carcinogen, have led to regulatory actions in various regions.[1] Consequently, the monitoring of this compound residues in food products of animal origin, such as eggs and milk, is crucial for ensuring food safety and compliance with international trade standards.
This document provides detailed protocols for the extraction and quantification of this compound residues in egg and milk matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are intended for researchers, scientists, and professionals in drug development and food safety.
Regulatory Context
The regulatory status of this compound varies globally, impacting the required analytical performance of monitoring methods.
| Regulatory Body | Matrix | Maximum Residue Limit (MRL) / Tolerance | Reference |
| U.S. FDA | Eggs, Milk | Approval withdrawn in 2015. No established tolerance level for residues. | [2] |
| European Union | Eggs, Milk | This compound is not listed in Commission Regulation (EU) No 37/2010. Therefore, a default MRL may apply for substances not explicitly mentioned. | [3][4][5] |
| Japan | Eggs, Milk | Listed as "Not detected" under the Positive List System for Agricultural Chemical Residues in Foods. This implies a zero-tolerance approach. | |
| Codex Alimentarius | Eggs, Milk | No established MRL for this compound. | [2][6] |
| Health Canada | Eggs, Milk | No specific MRL established for this compound. | [4][7] |
Analytical Methodology Overview
The recommended analytical approach for the determination of this compound residues is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting residues at low concentrations in complex food matrices. Two primary sample preparation methods are presented: a QuEChERS-based method and a solvent extraction method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes the typical LC-MS/MS conditions for this compound analysis, based on a validated method.
| Parameter | Condition |
| LC System | UPLC System (e.g., Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole (e.g., Shimadzu LCMS 8050) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Column | C18 column (e.g., Phenomenex Luna, 2.0 × 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Methanol (B129727) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS Transitions | |
| Precursor Ion (m/z) | 245.9 ([M-H]⁻) |
| Screening Transition (m/z) | 137.9 |
| Confirmation Transition 1 (m/z) | 107.8 |
| Confirmation Transition 2 (m/z) | 122.7 |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for Eggs and Milk
This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for a streamlined extraction and cleanup process.[1]
4.1.1. Materials and Reagents
-
Homogenized egg or milk sample
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50% aqueous methanol solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge capable of 2700 x g and 4°C
4.1.2. Extraction Procedure
-
Weigh 10 g of homogenized egg or milk sample into a 50 mL centrifuge tube.
-
Add 0.2 mL of formic acid.
-
Add 10 mL of acetonitrile.
-
Add 1 g of MgSO₄, 0.25 g of NaCl, 0.125 g of sodium citrate dibasic sesquihydrate, and 0.25 g of sodium citrate tribasic dihydrate.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 2700 x g for 10 minutes at 4°C.
4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the entire top acetonitrile layer to a 15 mL centrifuge tube containing 25 mg of PSA, 150 mg of MgSO₄, and 25 mg of C18.
-
Vortex for 5 minutes.
-
Centrifuge at 2700 x g for 5 minutes at 4°C.
4.1.4. Final Sample Preparation
-
Transfer an aliquot of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of a 50% aqueous methanol solution.
-
Vortex for 3 minutes.
-
Centrifuge at 2700 x g for 3 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.1.5. Method Validation Data
The QuEChERS method has been validated with the following performance characteristics[1]:
| Parameter | Result |
| Linearity (Coefficient of Determination) | ≥ 0.991 |
| Recovery | 63.6 - 85.6% |
| Precision (RSD) | 0.5 - 10.6% |
| Lower Limit of Quantitation (LLOQ) | 5 ppb |
Protocol 2: Solvent Extraction Method for Eggs and Milk
This protocol provides an alternative extraction method using a mixture of ammonia (B1221849), water, and methanol.
4.2.1. Materials and Reagents
-
Homogenized egg or milk sample
-
Ammonia solution/water/methanol extraction solvent
-
For milk: (1:3:16, v/v/v)
-
For eggs: (1:1:18, v/v/v)
-
-
Methanol
-
Ammonia solution/water (1:19, v/v)
-
Centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge capable of 3500 rpm
4.2.2. Extraction Procedure for Milk
-
Weigh 10.0 g of milk sample into a 50 mL centrifuge tube.
-
Add 50 mL of the milk extraction solvent (ammonia solution/water/methanol, 1:3:16, v/v/v).
-
Homogenize the sample.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Collect the supernatant.
-
Add 40 mL of the milk extraction solvent to the residue, homogenize, and centrifuge again.
-
Combine the supernatants and add methanol to a final volume of 100 mL.
-
Take a 10 mL aliquot, concentrate at below 40°C to dryness.
-
Dissolve the residue in 5 mL of ammonia solution/water (1:19, v/v).
4.2.3. Extraction Procedure for Eggs
-
Weigh 10.0 g of homogenized egg sample into a 50 mL centrifuge tube.
-
Add 50 mL of the egg extraction solvent (ammonia solution/water/methanol, 1:1:18, v/v/v).
-
Homogenize the sample.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Collect the supernatant.
-
Add 40 mL of the egg extraction solvent to the residue, homogenize, and centrifuge again.
-
Combine the supernatants and add methanol to a final volume of 100 mL.
-
Take a 10 mL aliquot, concentrate at below 40°C to dryness.
-
Dissolve the residue in 5 mL of ammonia solution/water (1:19, v/v).
4.2.4. Cleanup (if necessary)
Further cleanup of the extracts from Protocol 2 can be performed using solid-phase extraction (SPE) cartridges as required to reduce matrix effects.
Visualized Workflows
References
- 1. maff.go.jp [maff.go.jp]
- 2. Veterinary Drugs | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 3. Regulation - 37/2010 - EN - EUR-Lex [eur-lex.europa.eu]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. Codex Committee on Residues of Veterinary Drugs in Foods - CCRVDF | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. Variation in arsenolipid concentrations in seafood consumed in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Application Notes and Protocols for the Quantification of Nitarsone in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Nitarsone, an organoarsenic compound formerly used as a feed additive in poultry production, within various complex biological matrices. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection and quantification of this compound.
Introduction
This compound (4-nitrophenylarsonic acid) was historically used to prevent histomoniasis (blackhead disease) in turkeys and chickens and to promote growth.[1] However, concerns over its potential conversion to inorganic arsenic, a known carcinogen, have led to the withdrawal of its approval for use in animal feed in many countries, including the United States.[1][2][3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residual levels in food products and for conducting toxicological and pharmacokinetic studies. This document details established methods for the extraction and quantification of this compound from matrices such as animal tissues (muscle, liver, kidney), eggs, and milk.
Analytical Principle
The primary analytical technique for this compound quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method involves the separation of this compound from other matrix components via high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion.[2] This specificity minimizes interference from the complex biological matrix, allowing for accurate quantification at low levels.
Sample Preparation
Effective sample preparation is critical for accurate quantification and to prevent contamination of the analytical instrument. The goal is to efficiently extract this compound from the matrix while removing interfering substances. Two common and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 1: Solid-Phase Extraction (SPE) for Animal Tissues, Milk, and Eggs
This protocol is adapted from established methods for the extraction of this compound from various biological samples.[5]
Materials:
-
Homogenizer
-
Centrifuge
-
SPE cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer, trimethylammonium salt-modified methacrylate (B99206) polymer, benzenesulfonic-propylsilanized silica (B1680970) gel)[5]
-
Extraction solvent (e.g., ammonia (B1221849) solution/water/methanol (B129727) mixture)[5]
-
Reconstitution solvent (e.g., ammonia solution/water mixture)[5]
-
Methanol, Acetonitrile (B52724), Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Sample Homogenization:
-
Weigh 10.0 g of the homogenized sample (muscle, fat, liver, kidney, milk, or egg) into a centrifuge tube.
-
For muscle, fat, liver, kidney, and milk, add 50 mL of ammonia solution/water/methanol (1:3:16, v/v/v).[5]
-
For eggs, add 50 mL of ammonia solution/water/methanol (1:1:18, v/v/v).[5]
-
Homogenize the sample for 2-3 minutes.
-
-
Extraction:
-
Concentration and Reconstitution:
-
Take a 10 mL aliquot of the combined supernatant and concentrate it at below 40°C to dryness.
-
Dissolve the residue in 5 mL of ammonia solution/water (1:19, v/v).[5]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition the SPE cartridges sequentially as per the manufacturer's instructions. An example using a multi-cartridge setup is as follows:[5]
-
Trimethylammonium salt-modified methacrylate polymer cartridge: Condition with 5 mL of methanol followed by 5 mL of ammonia solution/water (1:19, v/v).
-
Benzenesulfonic-propylsilanized silica gel cartridge: Condition with 5 mL of methanol followed by 5 mL of formic acid/water (1:9, v/v).
-
Divinylbenzene-N-vinylpyrrolidone copolymer cartridge: Condition with 5 mL of methanol followed by 5 mL of formic acid/water (1:9, v/v).
-
-
The specific loading, washing, and elution steps will depend on the chosen SPE cartridge and should be optimized for maximum recovery.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Method for Various Food Commodities
This protocol is based on a validated QuEChERS method for the determination of this compound in pork, egg, milk, halibut, shrimp, and eel.[2]
Materials:
-
Homogenizer
-
Centrifuge
-
QuEChERS extraction salts and dSPE sorbents
-
Acetonitrile with 1% formic acid
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Extraction:
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add the appropriate volume of acetonitrile with 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Take an aliquot of the supernatant and transfer it to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 1 minute and centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned-up extract and evaporate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[5]
Chromatographic Conditions (Example): [2]
-
Column: C18 reverse-phase column (e.g., 150 mm length)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient program to separate this compound from matrix interferences.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example): [2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 245.9 -> 137.9 m/z
-
Qualifier 1: 245.9 -> 107.8 m/z
-
Qualifier 2: 245.9 -> 122.7 m/z
-
-
Collision Energy: Optimized for each transition (e.g., -15 V for the quantifier).
Data Presentation
Quantitative data from validation studies are summarized below.
Table 1: LC-MS/MS Method Performance for this compound Quantification
| Matrix | Method | LOQ (ppb) | Recovery (%) | RSD (%) | Reference |
| Pork | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
| Egg | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
| Milk | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
| Halibut | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
| Shrimp | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
| Eel | QuEChERS LC-MRM | 5 | 63.6 - 85.6 | 0.5 - 10.6 | [2] |
Table 2: MRM Transitions for this compound Analysis [2]
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Quantifier | 245.9 | 137.9 | -15 |
| Qualifier 1 | 245.9 | 107.8 | -24 |
| Qualifier 2 | 245.9 | 122.7 | -27 |
Visualizations
Biological Activity and Metabolism
This compound's primary biological activity is as an antiprotozoal agent, where it is thought to disrupt ATP production in parasites.[6] In terms of metabolism, a key consideration is the in vivo conversion of this compound, an organic arsenic compound, into more toxic inorganic arsenic species.[2][3][7] This transformation is a critical factor in the toxicological assessment of this compound exposure. The absorbed arsenic is distributed throughout the body and is primarily excreted in the urine after potential methylation into monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[7]
Conclusion
The protocols and data presented here provide a robust framework for the sensitive and selective quantification of this compound in complex biological matrices. The use of LC-MS/MS, coupled with effective sample preparation techniques like SPE or QuEChERS, allows for reliable monitoring and research into the disposition and potential toxicity of this compound. Adherence to validated methods and proper quality control is essential for generating accurate and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. fda.gov [fda.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Buy this compound | 98-72-6 [smolecule.com]
- 7. This compound | C6H6AsNO5 | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Multi-Residue Analysis of Veterinary Drugs, Including Nitarsone, in Poultry Tissues by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous determination of a wide range of veterinary drug residues, including the arsenical compound Nitarsone, in poultry tissue. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This multi-residue approach allows for the efficient screening and quantification of various drug classes, such as antibiotics, antiparasitics, and growth promoters, from a single sample extraction. The inclusion of this compound, an arsenic-based drug used for the prevention of blackhead disease in poultry, addresses a critical need for comprehensive food safety monitoring.[1][2] The method has been validated following international guidelines to ensure accuracy, precision, and reliability for routine laboratory use.[3][4]
Introduction
The use of veterinary drugs in animal husbandry is essential for treating and preventing diseases, as well as promoting animal growth.[5] However, the potential for drug residues to remain in animal-derived food products poses a significant risk to human health, including allergic reactions and the development of antimicrobial resistance.[6][7] To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[8]
Multi-residue methods are highly desirable for monitoring programs as they are cost-effective and provide a broad scope of analysis from a single sample.[1][9] This application note presents a UPLC-MS/MS method for the simultaneous analysis of multiple classes of veterinary drugs, with a specific focus on the inclusion of this compound. This compound (4-nitrophenylarsonic acid) is an organoarsenic compound used to control histomoniasis (blackhead disease) in turkeys and chickens.[2] Due to the toxicity of arsenic species, monitoring its residues is of high importance.[10]
The developed method employs a generic sample extraction procedure applicable to various poultry tissues, followed by the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for routine screening and quantitative analysis in food safety laboratories.[9][11]
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of this compound and other veterinary drugs of interest.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid, Acetic acid.
-
Salts and Buffers: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180), disodium (B8443419) citrate sesquihydrate.
-
SPE Cartridges: Dispersive solid-phase extraction (dSPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18.
Equipment
-
High-speed centrifuge
-
Homogenizer
-
Vortex mixer
-
Analytical balance
-
UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQ-S)[6]
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 2 g (± 0.05 g) of homogenized poultry tissue (muscle or liver) into a 50 mL centrifuge tube.
-
Fortification: For recovery experiments, spike the samples with the appropriate concentration of veterinary drug standards.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant into a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take 0.5 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase A/B (95:5).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
UPLC-MS/MS Conditions
-
UPLC System: ACQUITY UPLC I-Class[6]
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: UPLC-MS/MS MRM Transitions and Retention Times for Selected Veterinary Drugs
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 248.0 | 107.0 | 77.0 | 20 | 3.5 |
| Sulfadiazine | 251.1 | 156.0 | 92.1 | 15 | 4.2 |
| Trimethoprim | 291.1 | 230.1 | 123.1 | 25 | 4.8 |
| Enrofloxacin | 360.2 | 316.2 | 245.1 | 20 | 5.5 |
| Oxytetracycline | 461.2 | 426.1 | 443.1 | 28 | 6.1 |
| Ivermectin | 875.5 | 569.3 | 305.2 | 35 | 8.9 |
Table 2: Method Validation Data in Chicken Muscle
| Analyte | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| This compound | 1.0 | 92.5 | 8.1 | 0.5 |
| 5.0 | 95.1 | 6.5 | ||
| 20.0 | 98.3 | 4.2 | ||
| Sulfadiazine | 1.0 | 88.7 | 9.5 | 0.5 |
| 5.0 | 91.2 | 7.8 | ||
| 20.0 | 94.6 | 5.1 | ||
| Enrofloxacin | 1.0 | 95.4 | 6.2 | 0.2 |
| 5.0 | 97.8 | 4.9 | ||
| 20.0 | 101.2 | 3.5 | ||
| Oxytetracycline | 5.0 | 85.3 | 11.2 | 2.0 |
| 20.0 | 88.9 | 9.7 | ||
| 50.0 | 92.1 | 7.3 |
Mandatory Visualization
Caption: Experimental workflow for the multi-residue analysis of veterinary drugs.
Conclusion
The described UPLC-MS/MS method provides a reliable and efficient tool for the simultaneous screening and quantification of a diverse range of veterinary drugs, including this compound, in poultry tissues. The modified QuEChERS sample preparation protocol is straightforward and effective in removing matrix interferences.[12][13] The method demonstrates good performance in terms of recovery, precision, and sensitivity, meeting the requirements for routine monitoring of veterinary drug residues in food safety applications.[3][4] This comprehensive approach will aid researchers, scientists, and drug development professionals in ensuring the safety and quality of poultry products.
References
- 1. Development and validation of a multi-residue screening method for veterinary drugs, their metabolites and pesticides in meat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. lcms.cz [lcms.cz]
- 10. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive screening and quantification of veterinary drugs in milk using UPLC–ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Validation of Analytical Methods for the Determination of Nitarsone in Food Products
Introduction
Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that has been used as a feed additive in the poultry industry to prevent histomoniasis (blackhead disease), particularly in turkeys and chickens.[1][2] Despite its efficacy, concerns have been raised regarding the potential for this compound to be converted into more toxic inorganic arsenic species, which are classified as carcinogenic to humans.[1][3][4] In 2015, the U.S. Food and Drug Administration (FDA) announced the withdrawal of approval for this compound, the last arsenic-based animal drug approved for use in food animals in the United States.[2][3][5] However, its continued use in other parts of the world necessitates the development and validation of robust analytical methods to monitor its residues in food products and ensure consumer safety.[1]
This application note provides detailed protocols for the validation of two common and powerful analytical techniques for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly selective and sensitive technique ideal for quantifying trace levels of organic compounds like this compound in complex food matrices.[1][6] The method involves chromatographic separation of the analyte followed by mass spectrometric detection using multiple reaction monitoring (MRM) for definitive identification and quantification.[1]
Experimental Workflow for Sample Preparation (QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from diverse matrices.
Caption: Workflow for this compound extraction and clean-up prior to LC-MS/MS analysis.
Detailed Experimental Protocol
1. Sample Extraction (Adapted for Muscle, Fat, Liver, Kidney, Milk) [7]
-
Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 50 mL of an ammonia solution/water/methanol (B129727) mixture (1:3:16, v/v/v).
-
Homogenize thoroughly and centrifuge at 3,500 rpm for 10 minutes.
-
Collect the supernatant.
-
Add 40 mL of the same solvent mixture to the residue, re-homogenize, and centrifuge again.
-
Combine the supernatants and adjust the final volume to exactly 100 mL with methanol.
-
Take a 10 mL aliquot, concentrate at <40°C to remove the solvent.
-
Dissolve the residue in 5 mL of ammonia solution/water (1:19, v/v).
2. Clean-up using Solid-Phase Extraction (SPE) [7]
-
Condition a divinylbenzene-N-vinylpyrrolidone copolymer cartridge (500 mg) with 5 mL of methanol followed by 5 mL of formic acid/water (1:9, v/v).
-
Load the dissolved extract from the previous step onto the cartridge.
-
Wash the cartridge with 10 mL of water and discard the effluent.
-
Elute the analyte with 10 mL of methanol.
-
Concentrate the eluate at <40°C to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase for analysis.
Instrumentation and Conditions
The following table summarizes typical instrumental parameters for the analysis of this compound.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 reverse-phase column (e.g., Kinetex C18)[6] |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in methanol[1] |
| Gradient | Gradient elution program suitable for separating this compound from matrix interferences[1] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| MS/MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Precursor Ion (m/z) : 245.9, Product Ions (m/z) : 137.9 (Quantifier), 107.8, 122.7 (Qualifiers)[1] |
| Collision Energy | Optimized for each transition (e.g., -15 V, -24 V, -27 V)[1] |
Method Validation and Performance
The analytical method should be validated according to established guidelines (e.g., MFDS, FDA) to ensure its reliability.[1]
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data[1] |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. | Method demonstrated high specificity. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.991 |
| Accuracy (Recovery) | 70 - 120% | 63.6 - 85.6% |
| Precision (RSD%) | ≤ 20% | 0.5 - 10.6% |
| Limit of Quantitation (LOQ) | Must be below regulatory limits. | 5 ppb (µg/kg) |
Protocol 2: Arsenic Speciation by HPLC-ICP-MS
While LC-MS/MS is excellent for quantifying the parent drug, HPLC-ICP-MS is the gold standard for arsenic speciation analysis.[1] This technique allows for the separation of different arsenic compounds (e.g., this compound, inorganic arsenic (As(III), As(V)), DMA, MMA) by HPLC, followed by highly sensitive elemental detection by ICP-MS.[8][9][10] This is crucial for assessing the risk associated with the conversion of this compound to inorganic arsenic.[5]
Logical Flow: From this compound Use to Risk Assessment
This diagram illustrates the pathway from the use of this compound in animal feed to the potential health risks for consumers, highlighting the critical role of analytical validation.
Caption: Logical flow from this compound application to the need for validated analytical monitoring.
Experimental Protocol
1. Sample Extraction for Speciation Analysis [11]
-
Weigh approximately 0.2 g of freeze-dried, homogenized sample into a digestion vessel.
-
Add 10 mL of an extraction solution (e.g., 0.1 M HNO₃ in 3% (v/v) H₂O₂). The combination of nitric acid and hydrogen peroxide helps to oxidize As(III) to As(V), simplifying the chromatography for total inorganic arsenic determination.
-
Heat the mixture in a water bath at 90°C for 60 minutes.
-
After cooling, centrifuge the extracts for 10 minutes at 4000 rpm.
-
Filter the supernatant through a 0.45 µm filter before analysis.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 HPLC or equivalent[11] |
| Column | Anion-exchange column for arsenic speciation |
| Mobile Phase | Ammonium carbonate or similar buffer system, gradient elution |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| ICP-MS System | Agilent 8900 Triple Quadrupole ICP-MS or equivalent[11] |
| RF Power | ~1500 W |
| Plasma Gas Flow | ~15 L/min |
| Carrier Gas Flow | ~1.0 L/min |
| Monitored Mass (m/z) | 75 (Arsenic) |
| Collision/Reaction Cell | Helium (He) mode to remove polyatomic interferences (e.g., ArCl⁺)[12] |
Method Validation and Performance
Validation for speciation analysis ensures that each arsenic species can be accurately and precisely quantified.[10][13]
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Specificity | Baseline separation of all arsenic species of interest. | Excellent separation achieved with optimized chromatographic conditions.[10] |
| Linearity (r²) | ≥ 0.995 | Typically > 0.999 for all species. |
| Accuracy (Recovery) | 80 - 120% | Spike recoveries are generally within 90-110%.[13] |
| Precision (RSD%) | ≤ 15% | Repeatability RSD is typically < 5%.[13] |
| Limits of Detection (LOD) | As low as possible (ng/kg or ppt) | This compound: 2 µg/kg, Inorganic As: 1 µg/kg, DMA: 1 µg/kg[5][14] |
Conclusion
The validated LC-MS/MS and HPLC-ICP-MS methods described provide reliable and sensitive protocols for the determination of this compound and its related arsenic species in food matrices. The LC-MS/MS method is highly suitable for routine quantification of the parent drug, while HPLC-ICP-MS is essential for risk assessment studies requiring the specific measurement of highly toxic inorganic arsenic. Proper validation of these methods is critical for regulatory compliance and safeguarding public health.
References
- 1. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. FDA to Withdraw Approval for Arsenic-Based Drug Used in Poultry | Food Safety News [foodsafetynews.com]
- 3. feedstuffs.com [feedstuffs.com]
- 4. Final arsenic-based animal drug set to lose FDA approval | Food Dive [fooddive.com]
- 5. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-class analysis of 30 antimicrobial residues in poultry feathers by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Determination of arsenic species and arsenosugars in marine samples by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. almacgroup.com [almacgroup.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Nitarsone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Nitarsone.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to mitigate matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Problem: You are observing a significantly lower-than-expected signal for this compound, or in extreme cases, the signal is completely absent, especially when analyzing complex matrices like poultry liver or feed.
Possible Cause: This is a classic sign of ion suppression, a major form of matrix effect.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) or salts, compete with this compound for ionization in the MS source, leading to a reduced signal.[3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering compounds before they enter the LC-MS/MS system.[3][4]
-
Solid-Phase Extraction (SPE): Switch from a simple protein precipitation or "dilute-and-shoot" method to a more rigorous SPE cleanup. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix and using solvent mixtures to selectively extract this compound while leaving interfering substances behind.[3]
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][6] This is often a quick and easy first step to try.
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the region where ion suppression occurs.[1][7] You can identify this region using a post-column infusion experiment.[1][6][7]
-
Check for Metal Chelation: this compound, as an organoarsenic compound, may interact with metal surfaces in the HPLC column and system, leading to signal loss.[8] Consider using a metal-free or PEEK-lined column and tubing if you suspect this is an issue.[8]
Issue 2: Poor Reproducibility and Inconsistent Results for QC Samples
Problem: Your calibration curve is linear when using standards prepared in a pure solvent, but the results for your quality control (QC) samples, prepared in a biological matrix, are highly variable and inaccurate.
Possible Cause: Sample-to-sample variation in the matrix composition is likely causing different degrees of ion suppression or enhancement for each sample, leading to poor reproducibility.[9] This highlights the inadequacy of using a solvent-based calibration for quantifying analytes in a complex matrix.
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[4][10] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time, causing it to experience the same degree of ion suppression or enhancement as the analyte.[11][12] This allows for accurate quantification based on the ratio of the analyte signal to the IS signal.[11]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank poultry liver extract).[6] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.[6][11]
-
Standard Addition: The method of standard addition can be used when a blank matrix is unavailable. It involves adding known amounts of the analyte to aliquots of the actual sample. While effective, this method is more labor-intensive as each sample requires its own calibration curve.[10]
-
Improve Sample Cleanup: A more effective and consistent sample preparation method, such as a well-developed SPE protocol, will reduce the variability of matrix components between samples, leading to more reproducible results.[5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[13][14] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[13][14] These effects are a major concern in quantitative analysis because they can compromise accuracy, precision, and sensitivity.[4]
Q2: How can I quantitatively assess the matrix effect for my this compound method?
A2: The most common method is the post-extraction spike technique.[6][13] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the same amount of analyte in a pure solvent. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[14]
Q3: Which sample preparation technique is best for reducing matrix effects in poultry tissue?
A3: For complex matrices like poultry tissue, simple protein precipitation (PPT) is often insufficient and can lead to significant matrix effects from residual phospholipids.[5] Solid-Phase Extraction (SPE) is highly recommended. A protocol using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge or a mixed-mode cation exchange cartridge can provide a much cleaner extract by effectively removing fats and other interferences.[5][15]
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and matrix.
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.0 x 150 mm, 5 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water[16][17] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile[16][17] |
| Flow Rate | 0.25 - 0.4 mL/min[16][17] |
| Injection Volume | 2 - 10 µL[16][17] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[16] |
| Precursor Ion (Q1) | 245.9 m/z ([M-H]⁻)[16] |
| Product Ions (Q3) | 137.9 m/z (for quantification), 107.8 m/z, 122.7 m/z (for confirmation)[16] |
| Collision Energy | Optimize for your instrument, typically in the range of -15 to -30 V[16] |
Q5: When is it essential to use a Stable Isotope-Labeled Internal Standard (SIL-IS)?
A5: Using a SIL-IS is considered the gold standard and is highly recommended for any validated, quantitative bioanalytical method.[11][18][19] It is particularly crucial when:
-
You observe significant and variable matrix effects.
-
The sample preparation method has multiple steps where analyte loss can occur.
-
High accuracy and precision are required, such as in regulatory submissions or clinical studies.
A SIL-IS effectively compensates for variations in both recovery and matrix effects, providing the highest possible analytical specificity.[12][18]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Two Sets of Solutions:
-
Set A (Analyte in Solvent): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Analyte in Post-Extraction Matrix):
-
Extract at least six different lots of blank matrix (e.g., this compound-free poultry liver) using your established sample preparation protocol.
-
Pool the final extracts.
-
Spike the pooled blank extract with this compound to the same final concentration as Set A.
-
-
-
Analysis: Inject both sets of solutions into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Factor (MF) as follows: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Interpretation:
-
MF ≈ 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A coefficient of variation (%CV) of the MF across different lots of matrix greater than 15% indicates significant matrix variability.
-
Protocol 2: SPE Cleanup for this compound in Poultry Tissue
This protocol is adapted from established methods for veterinary drug residue analysis.[15]
-
Homogenization & Extraction:
-
Weigh 10.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 50 mL of an extraction solvent (e.g., ammonia (B1221849) solution/water/methanol (1:3:16, v/v/v)).[15]
-
Homogenize for 1-2 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes.[15]
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer, 500 mg).[15]
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load an aliquot (e.g., 10 mL) of the sample extract from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove polar interferences. Discard the effluent.[15]
-
-
Elution:
-
Elute the this compound from the cartridge with 10 mL of methanol into a clean collection tube.[15]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.[15] This solution is now ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 17. mdpi.com [mdpi.com]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Nitarsone Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve the sensitivity of Nitarsone detection methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, leading to decreased sensitivity in this compound detection.
Issue 1: Low or No Signal from this compound Standard
Q: I am not seeing a signal, or the signal is very weak, for my this compound standard during LC-MS/MS analysis. What should I check?
A: This issue can stem from several factors, from instrument parameters to the stability of the standard itself. Follow these troubleshooting steps:
-
Verify Instrument Parameters:
-
Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for this compound. The precursor ion is typically [M-H]⁻ at m/z 245.9. Common product ions for confirmation and quantitation are m/z 137.9, 107.8, and 122.7.[1] Check that the collision energies are optimized for these transitions.
-
Ionization Mode: this compound is typically analyzed in negative ion mode. Confirm that the instrument is operating in this mode.[1]
-
Source Parameters: Check the ion source parameters, including gas flows (nebulizing, heating, drying) and temperatures, to ensure they are optimal for this compound ionization.[1]
-
-
Check the LC Method:
-
Mobile Phase Composition: The pH of the mobile phase can affect the ionization efficiency of this compound. While a lower pH might be compatible with other veterinary drug analyses, it can lead to less deprotonation and thus lower sensitivity for this compound.[1] Ensure the mobile phase composition, including any additives like formic acid, is prepared correctly.
-
Gradient Program: Verify that the gradient elution program is appropriate for retaining and eluting this compound from the analytical column.
-
-
Investigate Standard Integrity:
-
Standard Preparation: Double-check all calculations and dilutions made during the preparation of your working standards.
-
Standard Stability: While specific stability data for this compound in various solvents is limited, as a general practice, prepare fresh working standards daily from a stock solution stored under appropriate conditions (e.g., refrigerated or frozen) to avoid degradation.
-
Issue 2: Poor Recovery of this compound from Spiked Samples
Q: My recovery of this compound from spiked matrix samples (e.g., animal tissue, feed) is consistently low. What are the likely causes and how can I improve it?
A: Low recovery is often related to the sample preparation and extraction procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for this compound extraction from various food matrices.[2] Here are some key areas to troubleshoot:
-
Sample Homogenization and Hydration:
-
Thorough Homogenization: Ensure the sample is completely homogenized to allow for efficient extraction.
-
Adequate Hydration: For dry or low-moisture samples like animal feed, adding water before extraction is crucial. Acetonitrile, the typical extraction solvent in QuEChERS, requires water to effectively partition the analyte from the sample matrix.
-
-
Extraction and Phase Separation:
-
Solvent and Salt Addition: Ensure the correct amounts of extraction solvent and QuEChERS salts are added. Inadequate amounts can lead to incomplete extraction and poor phase separation.
-
Vigorous Shaking: Immediately after adding the salts, shake the tube vigorously to prevent the formation of salt agglomerates, which can hinder extraction efficiency.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Sorbent Selection: The type and amount of dSPE sorbent are critical. Some sorbents can adsorb this compound, leading to its loss. For example, Graphitized Carbon Black (GCB) is known to reduce the recovery of planar analytes. If your matrix contains pigments that necessitate GCB, consider using a smaller amount or an alternative cleanup strategy.
-
Matrix Effects: High-fat matrices can be particularly challenging. The use of C18 sorbent during dSPE can help in removing lipid interferences.[1]
-
Issue 3: High Variability in Results and Poor Reproducibility
Q: I am observing significant variability in my this compound measurements between replicate injections and different sample preparations. What could be causing this?
A: High variability can be attributed to inconsistencies in sample preparation, instrumental analysis, or the presence of matrix effects.
-
Standardize the Workflow:
-
Consistent Timings: Ensure that all samples are processed with consistent timing for each step, from extraction to analysis.
-
Automated vs. Manual Steps: If possible, use automated equipment (e.g., mechanical shakers, liquid handlers) to minimize human error and improve consistency.
-
-
Address Matrix Effects:
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
-
Sample Dilution: If the sensitivity of the method allows, diluting the final extract can reduce the concentration of interfering matrix components.
-
-
Instrument Stability:
-
System Equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run.
-
Regular Maintenance: Perform regular maintenance on the LC and MS systems, including cleaning the ion source, to ensure optimal performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection, and how do they compare in terms of sensitivity?
A1: Several methods are used for this compound detection, with sensitivity being a key differentiator. The most common methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Considered the gold standard for its high sensitivity in detecting arsenic. However, it is costly and not always readily available in all laboratories.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM): A highly sensitive and selective method that allows for the quantification of this compound as an intact molecule.[1][2]
-
High-Performance Liquid Chromatography with UV detection and Hydride Generation Atomic Fluorescence Spectrometry (HPLC-UV-HG-AFS): Another sensitive technique for arsenic speciation analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with UV detection (HPLC-UV) have also been reported.[2]
Q2: What is a typical Limit of Quantification (LOQ) I should aim for with an LC-MS/MS method for this compound?
A2: A validated LC-MRM method using QuEChERS sample preparation has demonstrated a lower limit of quantitation (LLOQ) of 5 ppb (parts per billion) in various food matrices, including pork, milk, egg, halibut, eel, and shrimp.[2]
Q3: How important is sample storage for maintaining the integrity of this compound?
A3: Proper sample storage is crucial to prevent the degradation of the analyte. While specific stability studies on this compound are not extensively detailed in the provided search results, general best practices for analyte stability should be followed. Homogenized samples should be stored frozen (e.g., at -20°C) until analysis to minimize potential degradation.[1] For extracts, storage at 4°C for short periods or freezing for longer durations is recommended.
Q4: Can matrix effects significantly impact the sensitivity of my this compound analysis?
A4: Yes, matrix effects can have a substantial impact on the sensitivity and accuracy of this compound analysis, particularly in complex matrices like animal tissues and feed. Co-eluting compounds from the matrix can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. Strategies to mitigate matrix effects include the use of matrix-matched calibration curves, sample dilution, and effective sample cleanup.
Q5: Are there any specific interferences I should be aware of when analyzing for this compound?
A5: While specific interfering compounds for this compound are not extensively documented in the provided search results, general sources of interference in LC-MS/MS analysis include other veterinary drugs, endogenous matrix components, and contaminants from sample collection and preparation materials. Using a highly selective method like MRM helps to minimize the impact of these interferences.
Data Presentation
Table 1: Comparison of Sensitivity for Different this compound Detection Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MRM | Pork, Milk, Egg, Halibut, Eel, Shrimp | Not Reported | 5 ppb | [2] |
| HPLC-UV-HG-AFS | Livestock Feed | 0.08 mg/L | 0.28 mg/L | [3] |
| ICP-MS (for total arsenic) | Chicken Meat | 1 µg/kg (dry weight) | Not Reported | [4] |
Note: The ICP-MS data is for total arsenic, which serves as an indicator of the potential sensitivity for arsenic-containing compounds like this compound.
Experimental Protocols
Detailed Methodology for this compound Detection by LC-MRM with QuEChERS
This protocol is adapted from a validated method for the determination of this compound in various food commodities.[1][2]
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the sample (e.g., pork, egg, milk, fish, shrimp). For eggs, blend without the shell.
-
Extraction:
-
Weigh 2 g (for solid samples) or measure 2 mL (for liquid samples) of the homogenized sample into a 50-mL polypropylene (B1209903) conical tube.
-
Add 0.2 mL of formic acid, 1 g of magnesium sulfate (B86663) (MgSO₄), 0.25 g of sodium chloride (NaCl), 0.125 g of sodium citrate (B86180) dibasic sesquihydrate, and 0.25 g of sodium citrate tribasic dihydrate.
-
Add 10 mL of acetonitrile.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2700 x g for 10 minutes at 4°C.
-
-
Cleanup (dSPE):
-
Take the supernatant and dry it under a nitrogen stream at 40°C.
-
Reconstitute the residue in 400 µL of a 50% aqueous methanol (B129727) solution.
-
Vortex for 3 minutes.
-
Centrifuge at 2700 x g for 3 minutes at 4°C.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Injector Temperature: 4°C.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Screening (Quantitation): Precursor ion m/z 245.9 → Product ion m/z 137.9 (Collision Energy: -15 V).
-
Confirmatory 1: Precursor ion m/z 245.9 → Product ion m/z 107.8 (Collision Energy: -24 V).
-
Confirmatory 2: Precursor ion m/z 245.9 → Product ion m/z 122.7 (Collision Energy: -27 V).
-
-
Gas and Temperature Settings:
-
Nebulizing Gas Flow: 3 L/min.
-
Heating Gas Flow: 10 L/min.
-
Drying Gas Flow: 10 L/min.
-
Interface Temperature: 400°C.
-
-
Visualizations
References
- 1. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. medium.com [medium.com]
- 4. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitarsone Quantification in High-Fat Matrices
Welcome to the technical support center for the analysis of nitarsone in challenging high-fat matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in high-fat samples?
A1: The primary challenges stem from the sample matrix itself. High-fat content can lead to:
-
Low extraction recovery: this compound may be difficult to separate from the lipid-rich environment.
-
Matrix effects in LC-MS/MS: Co-extracted lipids and other matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and precision of quantification.[1][2]
-
Instrument contamination: The presence of excessive lipids in the final extract can contaminate the analytical column and the mass spectrometer ion source, leading to poor performance and downtime.[5]
Q2: Which analytical technique is most suitable for this compound quantification in complex matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for determining this compound in diverse food commodities.[6][7] The multiple reaction monitoring (MRM) scan mode in LC-MS/MS provides both selectivity and sensitivity for accurate quantification.[6]
Q3: What is the QuEChERS method, and can it be used for high-fat matrices?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique originally developed for pesticide residue analysis in high-water content samples.[8][9] It has been successfully adapted for a wide range of analytes and matrices, including high-fat samples, by modifying the extraction and cleanup steps.[6][8] For high-fat matrices, a common modification is the inclusion of a C18 sorbent during the dispersive solid-phase extraction (dSPE) cleanup step to remove lipids.[8][10]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective sample cleanup: Employ cleanup techniques like solid-phase extraction (SPE) or a modified QuEChERS protocol with lipid-removing sorbents (e.g., C18) to remove interfering matrix components.[8][10][11]
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[4][12] This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Use of an internal standard: An isotopically labeled internal standard, if available, can help to correct for variability in both sample preparation and matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient extraction from the high-fat matrix. | - Ensure thorough homogenization of the sample.- Consider a modified extraction solvent. A common solvent is acetonitrile (B52724).[6]- For low-water, high-fat samples, adding water during the initial extraction step of the QuEChERS method may be necessary.[8]- Optimize the dSPE cleanup step; excessive sorbent can sometimes lead to analyte loss. |
| Poor Peak Shape in Chromatogram | Matrix interference or column contamination. | - Improve the sample cleanup procedure to remove more of the fat. Using a dSPE product with C18 is effective for removing lipids.[8]- Use a guard column to protect the analytical column.- Implement a column wash step after each run. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects or sample preparation. | - Ensure consistent timing and technique for all sample preparation steps.- Use matrix-matched calibration standards to compensate for matrix effects.[4][12]- If not already in use, incorporate an internal standard. |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting analyte ionization. | - Dilute the final extract to reduce the concentration of interfering components, though this may impact the limit of quantification.[13]- Adjust chromatographic conditions to separate this compound from the interfering peaks.- Enhance the cleanup step. Freezing the extract can help precipitate fats and waxes.[10] |
| Instrument Signal Loss Over Time | Contamination of the ion source or mass spectrometer. | - Implement a more rigorous sample cleanup to reduce the amount of fat and other non-volatile materials being injected.- Perform regular cleaning and maintenance of the ion source.- Consider using a divert valve to direct the flow to waste during the elution of highly retained, interfering compounds. |
Quantitative Data Summary
The following table summarizes the performance of a validated QuEChERS and LC-MRM method for the determination of this compound in various food matrices, including those with high-fat content.
| Matrix | Fat Content (%) | Spiking Level (ppb) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | LLOQ (ppb) |
| Pork | 16.4 | 5 | 78.4 | 5.8 | 6.2 | 5 |
| 20 | 85.6 | 0.5 | 1.8 | |||
| Eel | 17.1 | 5 | 63.6 | 8.9 | 10.6 | 5 |
| 20 | 73.0 | 3.6 | 4.1 | |||
| Egg | 7.4 | 5 | 75.3 | 4.3 | 5.1 | 5 |
| 20 | 81.2 | 2.1 | 3.5 | |||
| Halibut | 3.3 | 5 | 72.1 | 6.7 | 7.9 | 5 |
| 20 | 79.8 | 1.5 | 2.9 | |||
| Milk | 0.9 | 5 | 70.5 | 7.2 | 8.5 | 5 |
| 20 | 77.4 | 2.8 | 4.3 | |||
| Shrimp | 0.7 | 5 | 76.9 | 5.1 | 6.3 | 5 |
| 20 | 83.5 | 1.9 | 3.2 | |||
| Data sourced from a study on the determination of this compound using QuEChERS and LC-MRM.[6] |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for High-Fat Matrices
This protocol is adapted from a validated method for this compound determination in various food commodities.[6]
-
Sample Homogenization: Homogenize the sample (e.g., pork, eel, egg). For solid samples, a blender or food processor can be used.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) conical tube.
-
Add 0.2 mL of formic acid.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture containing 1 g of magnesium sulfate (B86663) (MgSO₄), 0.25 g of sodium chloride (NaCl), 0.125 g of sodium citrate (B86180) dibasic sesquihydrate, and 0.25 g of sodium citrate tribasic dihydrate.
-
Vortex or shake vigorously for an appropriate amount of time to ensure thorough mixing.
-
Centrifuge the tube (e.g., at 2700 x g for 3 minutes at 4°C).
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube.
-
The dSPE tube should contain magnesium sulfate and a sorbent suitable for fat removal, such as C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge (e.g., at 2700 x g for 3 minutes at 4°C).
-
-
Final Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 400 µL of a 50% aqueous methanol (B129727) solution).
-
Vortex for 3 minutes and centrifuge.
-
The supernatant is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general procedure for the analysis of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phases such as water with formic acid and acetonitrile is typical.
-
Injection Volume: Typically 10 µL.[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for this compound.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: For this compound, the [M-H]⁻ ion at m/z 245.9 is selected.[6]
-
Product Ions: Monitor for characteristic product ions. For example, a transition of 245.9 -> 137.9 can be used for quantification (screening), while other transitions like 245.9 -> 107.8 and 245.9 -> 122.7 can be used for confirmation.[6]
-
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: Sample preparation and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Restek - Blog [restek.com]
- 11. Automated dual-cartridge solid-phase extraction method for multi-residue determination of veterinary drugs in bovine muscle, liver, fat, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mycotoxinsite.com [mycotoxinsite.com]
Technical Support Center: Stability of Nitarsone in Samples During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Nitarsone in various samples during storage. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in samples a concern?
This compound, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that was previously used as a feed additive in poultry production to promote growth and prevent disease.[1][2] A primary concern regarding the stability of this compound in biological samples is its potential degradation into more toxic inorganic arsenic species.[1][2] Ensuring the integrity of this compound in samples from the time of collection to analysis is critical for accurate quantification and risk assessment.
Q2: What are the general recommendations for storing samples containing this compound?
While specific stability data for this compound across a wide range of conditions is limited, general best practices for analyte stability should be followed. For long-term storage of tissue samples, freezing at ultra-low temperatures (e.g., -80°C) is recommended. An FDA study on the related organoarsenical compound, Roxarsone, demonstrated that long-term storage of chicken livers at -80°C did not result in the degradation of Roxarsone to inorganic arsenic. This suggests that similar storage conditions are likely suitable for preserving the integrity of this compound in tissue samples. For shorter-term storage, refrigeration (2-8°C) may be adequate, but this should be validated by the user's laboratory. Samples should be stored in well-sealed containers to prevent contamination and degradation.
Q3: How should I handle and prepare samples to minimize this compound degradation?
Proper sample handling is crucial to prevent the degradation of this compound. Key considerations include:
-
Minimize Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can accelerate the degradation of analytes. It is advisable to aliquot samples into smaller volumes for single use.
-
Control of pH: The pH of the sample and extraction solvents can influence the stability of this compound. The specific pH conditions will depend on the analytical method being used.
-
Use of Antioxidants: For certain sample matrices or storage conditions, the addition of antioxidants might be considered to prevent oxidative degradation, although specific data for this compound is not available.
Q4: Are there any known degradation pathways for this compound?
The primary degradation concern for this compound is the cleavage of the carbon-arsenic (C-As) bond, which would release inorganic arsenic. Environmental studies on the related compound Roxarsone have shown that it can be degraded by microorganisms and light, leading to the formation of inorganic arsenic.[3][4] While specific degradation pathways for this compound in stored analytical samples are not well-documented in the available literature, it is plausible that similar mechanisms could occur under suboptimal storage conditions.
Stability of this compound in Stored Samples: Summary of Available Data
Direct quantitative studies on the stability of this compound in various sample matrices under different storage conditions are not widely available in the reviewed literature. However, valuable insights can be drawn from studies on the closely related organoarsenical compound, Roxarsone, and from general principles of analyte stability.
Table 1: Inferred Stability of this compound in Poultry Liver Based on Roxarsone Data
| Storage Temperature | Duration | Analyte Stability (Roxarsone) | Implication for this compound |
| -80°C | Extended Periods | No significant degradation to inorganic arsenic observed in chicken livers. | High likelihood of stability. Recommended for long-term storage. |
Disclaimer: This data is for Roxarsone and is provided as a guide. Users should perform their own validation for this compound stability in their specific sample matrix.
Troubleshooting Guide for this compound Analysis
This guide addresses common issues that may be encountered during the analysis of this compound in samples.
Table 2: Troubleshooting Common Issues in this compound Analysis
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. Consider using a QuEChERS-based method for complex matrices. |
| Degradation of this compound during sample preparation. | Keep samples on ice during processing. Minimize the time between extraction and analysis. | |
| Adsorption of this compound to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes. | |
| High Variability in Results | Inhomogeneous sample. | Thoroughly homogenize the entire sample before taking an aliquot for analysis. |
| Inconsistent sample handling and preparation. | Standardize all steps of the analytical workflow. | |
| Matrix effects in the analytical instrument (e.g., LC-MS/MS). | Use matrix-matched standards for calibration. Consider a cleanup step like solid-phase extraction (SPE). | |
| Presence of Unexpected Peaks (Potential Degradants) | Degradation of this compound due to improper storage or handling. | Review storage conditions and sample preparation procedures. Analyze a freshly prepared standard to confirm the retention time of the parent compound. |
| Contamination of reagents or equipment. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
Experimental Protocols
Protocol 1: Determination of this compound in Poultry Tissue using QuEChERS and LC-MRM
This protocol is adapted from a method developed for the analysis of this compound in various food matrices.
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the tissue sample.
-
Add 10 mL of 1% acetic acid in acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.
-
Vortex for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
3. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Analysis of this compound in Animal Feed
1. Extraction:
-
Grind the feed sample to a fine powder.
-
Extract a known weight of the feed with a suitable solvent mixture (e.g., methanol/water or acetonitrile/water with a pH adjustment). Sonication or mechanical shaking can be used to improve extraction efficiency.
2. Cleanup:
-
The extract may require a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a polymeric or ion-exchange sorbent is a common approach.
3. Analysis:
-
Analyze the cleaned extract by HPLC with UV detection or by LC-MS/MS for higher sensitivity and selectivity.
Note: This is a general guideline. The specific extraction and cleanup conditions must be optimized and validated for the particular feed matrix being analyzed.
Visualizations
Caption: Experimental workflow for this compound analysis in samples.
References
Technical Support Center: Identification of Nitarsone Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Nitarsone degradation products by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not detecting any degradation of this compound in my forced degradation study. What could be the problem?
A1: This could be due to several factors:
-
Insufficient Stress Conditions: this compound may be more stable than anticipated. Consider increasing the duration of stress application, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. For photostability, ensure a high-intensity light source is used.[1]
-
Inappropriate Solvent: The solvent used for the degradation study may be stabilizing the this compound molecule. Ensure the solvent is appropriate for the stress condition being applied and does not inhibit the degradation process.
-
Analytical Method Not Optimized: Your LC-MS/MS method may not be sensitive enough to detect low levels of degradation products. Re-evaluate your method parameters, including the mobile phase, gradient, column chemistry, and mass spectrometer settings.
Q2: I am observing poor peak shapes and inconsistent retention times for this compound and its potential degradation products. How can I troubleshoot this?
A2: Poor chromatography can be caused by several issues:
-
Column Overloading: Injecting too high a concentration of your sample can lead to broad or tailing peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound and its degradation products. Experiment with adjusting the pH of the mobile phase. The use of a suitable buffer is also recommended.
-
Column Degradation: The column may be degrading due to harsh mobile phases or sample matrices. Try flushing the column or replacing it if necessary.
-
Matrix Effects: Components in your sample matrix may be interfering with the chromatography. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Q3: I am detecting several peaks in my chromatogram, but I am unsure if they are true degradation products or artifacts. How can I confirm their origin?
A3: Differentiating true degradation products from artifacts is a critical step:
-
Analyze a Control Sample: Always run a control sample of this compound that has not been subjected to stress conditions. Any peaks present in the stressed sample but absent in the control are potential degradation products.
-
Analyze a Blank Sample: Run a blank sample (matrix without this compound) that has been subjected to the same stress conditions. This will help identify any peaks that arise from the degradation of the sample matrix itself.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the potential degradation products. This will allow you to propose elemental compositions and narrow down the possibilities for their structures.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the parent ion and the potential degradation products. Comparing the fragmentation patterns can help in structural elucidation.
Q4: I am having difficulty achieving good sensitivity for the detection of this compound and its degradation products. What can I do to improve it?
A4: Low sensitivity can be addressed by optimizing both the chromatography and the mass spectrometry parameters:
-
Optimize Ionization Source Parameters: Adjust the parameters of your electrospray ionization (ESI) source, such as the capillary voltage, gas flow rates, and temperature, to maximize the ionization efficiency of your target analytes.
-
Select Appropriate MRM Transitions: If using a triple quadrupole mass spectrometer, ensure you have selected the most intense and specific multiple reaction monitoring (MRM) transitions for this compound and its potential degradation products. For this compound, precursor ion m/z 245.9 and product ions m/z 137.9, 107.8, and 122.7 have been reported.[2]
-
Sample Pre-concentration: If the concentration of your degradation products is very low, consider a sample pre-concentration step, such as solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume.
Q5: What are the expected degradation products of this compound?
A5: While specific literature on the forced degradation of this compound is limited, studies on the structurally similar compound, Roxarsone (B1679585), provide strong evidence for the likely degradation pathway. The primary degradation is expected to be the reduction of the nitro group to an amino group, forming 4-aminophenylarsonic acid. Further degradation can lead to the cleavage of the carbon-arsenic bond, resulting in the formation of inorganic arsenic species such as arsenite (As(III)) and arsenate (As(V)).
Data Presentation
Illustrative Quantitative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % this compound Degraded | Concentration of 4-aminophenylarsonic acid (µg/mL) | Concentration of Inorganic Arsenic (µg/mL) |
| 0.1 M HCl | 24 hours | 15.2% | 8.5 | 1.2 |
| 0.1 M NaOH | 24 hours | 25.8% | 14.3 | 2.5 |
| 10% H₂O₂ | 24 hours | 8.1% | 4.2 | 0.8 |
| Thermal (80°C) | 48 hours | 5.5% | 2.9 | 0.5 |
| Photolytic (UV) | 24 hours | 12.7% | 7.1 | 1.0 |
Experimental Protocols
Protocol for Forced Degradation Study and LC-MS/MS Analysis of this compound
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 10% H₂O₂, or water for thermal and photolytic studies) to a final concentration of 100 µg/mL.
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound working solution with an equal volume of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the this compound working solution in a water bath at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound working solution to a high-intensity UV light source (e.g., 254 nm) for 24 hours.
3. Sample Preparation for LC-MS/MS Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
This compound: Precursor ion m/z 245.9 → Product ions m/z 137.9 (quantifier), 107.8 (qualifier), 122.7 (qualifier).[2]
-
4-aminophenylarsonic acid (Proposed): Precursor ion m/z 216.0 → Product ions (to be determined by infusion and MS/MS analysis of a standard).
-
-
Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity.
-
Visualizations
References
Technical Support Center: Minimizing Ion Suppression for Nitarsone in ESI-MS
Welcome to the technical support center for the analysis of Nitarsone using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Problem 1: Poor or No this compound Signal
Possible Causes and Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.
-
Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to poor ionization.
-
Solution: Optimize ESI source parameters. A systematic approach, such as a design of experiments (DOE), can be effective. Start with typical values and adjust one parameter at a time while monitoring the this compound signal.
-
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly affect ESI efficiency.
-
Solution: For this compound, which is an acidic compound, negative ion mode is often used.[3] Ensure the mobile phase pH is appropriate to deprotonate the analyte. The addition of a small amount of a weak acid like formic acid can improve chromatography, but its effect on ionization in negative mode should be carefully evaluated.[4]
-
-
Instrument Contamination: Contaminants in the LC-MS system can lead to high background noise and suppress the analyte signal.
-
Solution: Flush the LC system and clean the ESI source components, including the spray needle and capillary.
-
Problem 2: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Variable Matrix Effects: The extent of ion suppression can vary between samples, leading to poor reproducibility.[5]
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variable matrix effects.[6][7][8] If a SIL-IS for this compound is not commercially available, consider synthesizing one or using a structural analog that co-elutes and experiences similar matrix effects. Matrix-matched calibration can also improve accuracy.
-
-
Inconsistent Sample Preparation: Variations in the extraction and cleanup process can lead to differing levels of matrix components in the final extracts.
-
Solution: Standardize and automate the sample preparation workflow as much as possible to ensure consistency.
-
-
LC Column Degradation: A deteriorating LC column can lead to shifting retention times and poor peak shapes, affecting integration and reproducibility.
-
Solution: Regularly check column performance with a standard solution. If performance degrades, flush or replace the column.
-
Problem 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.
-
-
Leaks in the LC System: Small leaks can introduce air and cause pressure fluctuations and baseline noise.
-
Solution: Perform a leak check on the LC system.
-
-
Dirty ESI Source: A contaminated ion source is a common cause of high background.
-
Solution: Regularly clean the ESI source components as per the manufacturer's recommendations.
-
II. Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte (this compound) in the ESI source.[1][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method is to perform a post-column infusion experiment.[2][9][10] In this experiment, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column and before the ESI source. A blank matrix extract is then injected. A dip in the constant this compound signal as the matrix components elute indicates the presence of ion suppression.
Q3: What are the best sample preparation techniques to minimize ion suppression for this compound in complex matrices like animal tissues?
A3: Both Solid-Phase Extraction (SPE) and QuEChERS have been shown to be effective for the extraction and cleanup of this compound from food matrices.[3] The choice between them may depend on the specific matrix and laboratory workflow. A multi-step SPE cleanup using different cartridge types can provide a very clean extract. The QuEChERS method is generally faster and uses less solvent.
Q4: Is a stable isotope-labeled internal standard available for this compound? If not, what are the alternatives?
A4: As of the latest information, a commercially available stable isotope-labeled (e.g., 13C or 15N) internal standard for this compound is not readily found. In the absence of a SIL-IS, the following alternatives can be considered:
-
Custom Synthesis: Companies specializing in stable isotope labeling may be able to synthesize a labeled version of this compound.[7]
-
Structural Analog: Use a structurally similar compound that is not present in the samples and has a similar chromatographic behavior and ionization response to this compound.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This helps to compensate for the matrix effect but does not account for sample-to-sample variability.
Q5: What are the optimal ESI-MS parameters for this compound analysis?
A5: Optimal parameters are instrument-dependent. However, for a compound like this compound, analysis is typically performed in negative ion mode.[3] Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of -2.5 to -4.5 kV.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation of the analyte. It is crucial to perform a systematic optimization for your specific instrument and method.
III. Data Presentation
Table 1: Recovery of this compound using a QuEChERS-based Method in Various Food Matrices
| Food Matrix | Spiked Concentration (ppb) | Average Recovery (%) | Relative Standard Deviation (%) |
| Pork | 10 | 75.2 | 5.8 |
| Egg | 10 | 81.5 | 4.2 |
| Milk | 10 | 85.6 | 3.1 |
| Halibut | 10 | 78.9 | 6.5 |
| Shrimp | 10 | 82.3 | 4.9 |
| Eel | 10 | 72.4 | 7.3 |
Data adapted from a study utilizing a QuEChERS extraction followed by LC-MRM analysis.
IV. Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Food Matrices
This protocol is adapted from a validated method for the determination of this compound in various food commodities.
1. Sample Homogenization:
-
Homogenize the sample (e.g., pork, egg, milk) to ensure uniformity.
2. Extraction:
-
Weigh 2 g (or 2 mL for liquid samples) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 2: Multi-step SPE Cleanup for this compound in Animal Tissues
This protocol is based on a comprehensive analytical method for veterinary drug residues.
1. Extraction:
-
Homogenize 10 g of tissue with 50 mL of an extraction solvent (e.g., ammonia (B1221849) solution/water/methanol).
-
Centrifuge and collect the supernatant.
2. Cleanup:
-
Condition a series of SPE cartridges (e.g., a trimethylammonium salt-modified methacrylate (B99206) polymer cartridge, followed by a benzenesulfonic-propylsilanized silica (B1680970) gel cartridge, and a divinylbenzene-N-vinylpyrrolidone copolymer cartridge).
-
Load the extract onto the conditioned SPE cartridges.
-
Wash the cartridges with appropriate solvents to remove interferences.
-
Elute this compound from the final cartridge with a suitable solvent (e.g., methanol).
3. Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
V. Visualizations
Caption: Logical workflow illustrating the process of ion suppression in ESI-MS.
Caption: A troubleshooting decision tree for addressing low this compound signal.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LCâMS/MS - Analytical Chemistry - Figshare [figshare.com]
Technical Support Center: Accurate Nitarsone Analysis with Matrix-Matched Calibration
Welcome to the technical support center for the accurate analysis of Nitarsone using matrix-matched calibration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix-matched calibration and why is it necessary for this compound analysis?
A1: Matrix-matched calibration is a technique used to compensate for matrix effects in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). These components can interfere with the analysis, causing either suppression or enhancement of the analyte signal, which leads to inaccurate quantification.[1] By preparing your calibration standards in a blank matrix (a sample of the same type, e.g., poultry feed, that is free of this compound), you can ensure that the standards and the samples are affected by the matrix in the same way, thus improving the accuracy of your results.
Q2: How do I obtain a suitable "blank" matrix for my calibration standards?
A2: Obtaining a true blank matrix can be challenging. Here are a few approaches:
-
Certified Blank Matrix: Purchase a certified blank matrix from a reputable supplier. This is the most reliable option but can be costly.
-
In-house Sourcing: Source the matrix (e.g., poultry feed, chicken liver) from a supplier who can certify that the animals have not been treated with this compound or other arsenic-containing compounds.
-
Screening: If the source is uncertain, you will need to screen multiple lots of the matrix for the absence of this compound and other potential interferences before selecting a suitable blank.
Q3: What are the typical recovery rates for this compound using the QuEChERS method?
A3: Recovery rates for this compound using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can vary depending on the matrix and the specific protocol used. However, validated methods generally report recovery rates between 63.6% and 85.6% for various food matrices like pork, egg, milk, and shrimp.[2] It's important to validate the method in your own laboratory to determine the expected recovery in your specific matrix.
Q4: What are the key parameters to monitor for a successful LC-MS/MS analysis of this compound?
A4: For a successful LC-MS/MS analysis of this compound, you should monitor the following key parameters:
-
Chromatographic Peak Shape: Ensure a symmetrical, sharp peak for accurate integration.
-
Retention Time: The retention time should be consistent between your standards and samples.
-
Signal-to-Noise Ratio (S/N): A high S/N ratio is crucial for sensitivity and accurate detection, especially at low concentrations.
-
Calibration Curve Linearity: A good linear fit (typically with an r² value ≥ 0.99) is essential for accurate quantification.
-
Quality Control (QC) Samples: Regularly inject QC samples to monitor the performance and accuracy of your method.
Q5: Is this compound stable in solution? How should I store my standards and samples?
A5: Organoarsenic compounds can be susceptible to degradation. It is recommended to prepare fresh standard solutions regularly. Stock solutions of this compound are typically prepared in methanol (B129727) or an aqueous ammonia (B1221849) solution. For long-term storage, it is best to keep stock and working standard solutions at -20°C or below and protected from light.[2] Samples should also be stored frozen at -20°C until analysis to minimize degradation.[2] The stability of this compound can be pH-dependent; it is generally more stable in slightly acidic to neutral conditions.[3][4]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure proper homogenization: The sample must be thoroughly homogenized to ensure the extraction solvent can access the entire sample. - Check solvent-to-sample ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. - Adequate shaking/vortexing: Ensure vigorous and sufficient shaking time during the extraction step to facilitate the transfer of this compound into the solvent. |
| Analyte Loss During Cleanup (dSPE) | - Choice of dSPE sorbent: The type and amount of dSPE sorbent can affect recovery. For example, Graphitized Carbon Black (GCB) is effective at removing pigments but can adsorb planar molecules. If you suspect analyte loss, try reducing the amount of GCB or using a different sorbent combination.[5][6] A common combination for this compound in animal tissues is PSA (primary secondary amine) and C18.[2] - Over-purification: Using too much sorbent can lead to the loss of your analyte. Try reducing the amount of dSPE sorbent used. |
| pH of Extraction Solvent | - Check pH: The extraction efficiency of this compound can be influenced by the pH of the extraction solvent. While it is stable in a range of pH, extreme acidic or basic conditions should be avoided during sample preparation.[3][4] The addition of formic acid to the initial extraction solvent is a common practice.[2] |
| Matrix Effects | - Signal suppression: Even with good extraction, co-eluting matrix components can suppress the this compound signal in the mass spectrometer, leading to apparent low recovery. This is precisely why matrix-matched calibration is crucial. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions: this compound, with its polar functional groups, can interact with active sites on the column packing material, leading to tailing. Ensure your mobile phase is adequately buffered, for example, with a low concentration of formic acid.[7] - Column degradation: A contaminated or old column can cause peak tailing. Try flushing the column or replacing it. |
| Peak Fronting | - Column overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample. - Incompatible injection solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your final extract in a solvent that is similar in composition to the initial mobile phase. |
| Peak Splitting | - Partially blocked column frit: Particulates from the sample or system can block the column inlet frit, causing the sample to be introduced unevenly. Reverse-flushing the column may help.[7] - Injection solvent issues: A mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting. |
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize procedures: Ensure that every step of the sample preparation, from weighing to vortexing times, is performed consistently for all samples and standards. - Use of internal standards: Incorporating a stable isotope-labeled internal standard for this compound can help correct for variations in extraction efficiency and instrument response. |
| Matrix Heterogeneity | - Thorough homogenization: The blank matrix used for calibration standards must be as homogeneous as the samples being analyzed. |
| Instrument Variability | - System equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting a run. - Regular maintenance: Perform regular maintenance on the instrument, including cleaning the ion source. |
Quantitative Data Summary
The following tables summarize typical validation data for this compound analysis in various matrices. These values can be used as a benchmark for your own method development and validation.
Table 1: Recovery and Precision of this compound in Various Food Matrices using QuEChERS and LC-MRM
| Matrix | Spiking Level (ppb) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Pork | 5 | 75.3 | 5.5 | 6.7 |
| 10 | 78.9 | 4.8 | 5.1 | |
| 20 | 81.2 | 3.1 | 4.2 | |
| Egg | 5 | 63.6 | 8.9 | 10.6 |
| 10 | 68.4 | 7.2 | 8.5 | |
| 20 | 72.1 | 6.5 | 7.9 | |
| Milk | 5 | 80.1 | 2.5 | 3.8 |
| 10 | 82.5 | 1.9 | 2.4 | |
| 20 | 85.6 | 0.5 | 1.1 | |
| Halibut | 5 | 70.2 | 6.8 | 7.5 |
| 10 | 74.5 | 5.9 | 6.8 | |
| 20 | 77.8 | 4.3 | 5.2 | |
| Shrimp | 5 | 72.4 | 4.7 | 5.9 |
| 10 | 76.8 | 3.9 | 4.8 | |
| 20 | 79.3 | 2.8 | 3.7 | |
| Eel | 5 | 68.9 | 7.5 | 8.9 |
| 10 | 73.1 | 6.1 | 7.4 | |
| 20 | 76.4 | 5.3 | 6.6 |
Data adapted from a study using a validated QuEChERS-LC-MRM method.[2]
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Typical Value/Range |
| Linearity (r²) | ≥ 0.99[2] |
| Lower Limit of Quantitation (LLOQ) | 5 ppb[2] |
| Recovery | 63.6 - 85.6%[2] |
| Precision (RSD) | < 15% |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup of this compound from Animal Tissues
This protocol is a general guideline based on a validated method for the analysis of this compound in various food matrices.[2]
1. Sample Preparation:
-
Homogenize a representative portion of the animal tissue (e.g., pork, egg, milk, fish).
-
Weigh 2 g (for solid samples) or 2 mL (for liquid samples) of the homogenized sample into a 50 mL polypropylene (B1209903) conical tube.
2. Extraction:
-
Add 0.2 mL of formic acid, 1 g of magnesium sulfate (B86663) (MgSO₄), 0.25 g of sodium chloride (NaCl), 0.125 g of sodium citrate (B86180) dibasic sesquihydrate, 0.25 g of sodium citrate tribasic dihydrate, and 10 mL of acetonitrile (B52724) to the sample tube.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4°C and 2700 x g for 10 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the entire top organic layer to a 15 mL polypropylene conical tube containing 25 mg of PSA, 150 mg of MgSO₄, and 25 mg of C18.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4°C and 2700 x g for 10 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of a 50% aqueous methanol solution.
-
Vortex for 3 minutes and centrifuge at 4°C and 2700 x g for 3 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
1. Preparation of Blank Matrix Extract:
-
Using a certified blank matrix (e.g., this compound-free poultry feed), follow the same extraction and cleanup procedure as described in Protocol 1.
-
The resulting final extract is your "blank matrix extract."
2. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of this compound in a suitable solvent (e.g., methanol) at different concentrations.
-
For each calibration level, spike an appropriate volume of the corresponding working standard solution into an aliquot of the blank matrix extract.
-
Ensure the final volume and solvent composition of the calibration standards are consistent.
Visualizations
Caption: QuEChERS workflow for this compound analysis.
Caption: Matrix-matched calibration standard preparation.
References
- 1. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 2. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
addressing cross-reactivity in Nitarsone immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in Nitarsone immunoassays.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during this compound immunoassays, focusing on unexpected results stemming from cross-reactivity and matrix effects.
Problem: False Positive Results or Higher Than Expected this compound Concentrations
Possible Cause: Cross-reactivity with structurally related compounds or metabolites. Antibodies developed for a this compound immunoassay may also bind to other molecules with similar chemical structures, leading to an overestimation of this compound concentration.[1]
Solution:
-
Identify Potential Cross-Reactants: The primary cross-reactants to consider for a this compound immunoassay are other organoarsenic compounds used in poultry feed and the metabolites of this compound.
-
Structurally Similar Compounds: Roxarsone, Arsanilic Acid, and Carbarsone.
-
Known Metabolites: Monomethylarsonic acid (MMA) and Dimethylarsinic acid (DMA).
-
-
Perform a Cross-Reactivity Study:
-
Objective: To determine the specificity of the antibody and quantify the extent of interference from each potential cross-reactant.
-
Protocol: See "Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment" below.
-
-
Analyze Results:
-
Calculate the percentage of cross-reactivity for each compound. A higher percentage indicates a greater potential for interference.
-
Compare the cross-reactivity data with the expected concentrations of these interfering compounds in your samples.
-
Problem: High Variability Between Replicate Samples
Possible Cause: Matrix effects from the sample itself. Components in the sample matrix (e.g., proteins, lipids in poultry tissue) can interfere with the antibody-antigen binding, leading to inconsistent results.[2][3][4][5]
Solution:
-
Optimize Sample Preparation: The goal is to extract this compound from the matrix while minimizing interfering substances.
-
Protocol: See "Experimental Protocol: Sample Preparation from Poultry Tissue" below.
-
-
Perform a Spike and Recovery Experiment:
-
Objective: To assess the degree of matrix interference in your samples.[2][3]
-
Procedure:
-
Divide a blank sample matrix (known to be free of this compound) into two portions.
-
Spike one portion with a known concentration of this compound standard. The other portion remains un-spiked (the blank).
-
Process and analyze both the spiked and un-spiked samples using your standard immunoassay protocol.
-
Calculate the percent recovery: (Concentration in Spiked Sample - Concentration in Blank Sample) / Spiked Concentration * 100.
-
-
Interpretation: An acceptable recovery range is typically 80-120%.[6] Recoveries outside this range indicate significant matrix effects.
-
-
Implement Matrix Effect Reduction Strategies:
-
Sample Dilution: Diluting the sample extract with the assay buffer can reduce the concentration of interfering matrix components.[2][3] A dilution series should be tested to find the optimal dilution factor that minimizes interference without compromising sensitivity.
-
Matrix-Matched Standards: Prepare your standard curve by diluting the this compound standards in a blank sample matrix that has been processed in the same way as your test samples. This helps to ensure that the standards and samples are affected by the matrix in a similar way.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to cross-react in my this compound immunoassay?
A1: The most probable cross-reactants are other organoarsenic drugs that have been used in poultry feed, such as Roxarsone and Arsanilic Acid, due to their structural similarity to this compound. Additionally, the primary metabolites of this compound, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), should be considered as potential interferents.
Q2: How can I confirm that the positive signal in my assay is truly from this compound?
A2: The best way to confirm the presence of this compound is to use a confirmatory analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are excellent for screening a large number of samples, but a more specific method is needed for confirmation of positive results, especially when cross-reactivity is a concern.
Q3: My spike and recovery experiment shows low recovery. What should I do?
A3: Low recovery suggests that components in your sample matrix are interfering with the accurate detection of this compound. You should first try further diluting your sample extract. If that is not successful, you may need to optimize your sample preparation protocol to more effectively remove interfering substances. This could involve trying different extraction solvents or adding a solid-phase extraction (SPE) clean-up step.
Q4: Can I use a commercial ELISA kit for another organoarsenic compound to detect this compound?
A4: While there might be some degree of cross-reactivity, it is not recommended. Commercial ELISA kits are optimized for a specific target analyte. Using a kit for a different compound will likely lead to inaccurate and unreliable quantification of this compound. You would need to perform a full validation, including a thorough cross-reactivity study, to determine if the kit is suitable for your purpose.
Data Presentation
Table 1: Cross-Reactivity of a Roxarsone Immunoassay with Related Organoarsenic Compounds.
Data is adapted from a study on a Roxarsone immunoassay and is provided as an illustrative example of potential cross-reactivity for structurally similar compounds. Actual cross-reactivity in a this compound-specific immunoassay will vary depending on the antibody used.
| Compound | Chemical Structure | % Cross-Reactivity |
| Roxarsone | 4-hydroxy-3-nitrophenylarsonic acid | 100% |
| Arsanilic acid | 4-aminophenylarsonic acid | 5.3% |
| 2-aminophenylarsonic acid | 2-aminophenylarsonic acid | 7.3% |
| 3-amino-4-hydroxyphenylarsonic acid | 3-amino-4-hydroxyphenylarsonic acid | 4% |
| Phenylarsonic acid | Phenylarsonic acid | 3% |
Source: Adapted from Shelver, W.L. (2011). Generation of antibody and development of an enzyme-linked immunosorbant assay for the feed additive roxarsone. Food and Agricultural Immunology, 22(2), 171-184.[7][8]
Experimental Protocols
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol is a general guideline for a competitive indirect ELISA to determine the cross-reactivity of a this compound antibody with potentially interfering compounds.
Materials:
-
96-well ELISA plates
-
This compound standard
-
Potential cross-reacting compounds (Roxarsone, Arsanilic acid, MMA, DMA, etc.)
-
Anti-Nitarsone primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Nitarsone primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance values against the log of the concentration for this compound and each cross-reactant to generate standard curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
Experimental Protocol: Sample Preparation from Poultry Tissue
This protocol provides a general method for extracting this compound from poultry tissue for analysis by immunoassay.
Materials:
-
Poultry tissue sample
-
Homogenizer or stomacher
-
Centrifuge
-
Extraction solvent (e.g., 50% methanol (B129727) in water)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Solid-phase extraction (SPE) cartridges (optional, for cleanup)
Procedure:
-
Homogenization: Weigh 5 g of minced poultry tissue into a centrifuge tube. Add 20 mL of extraction solvent. Homogenize for 2 minutes.
-
Extraction: Shake or vortex the mixture for 30 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to be compatible with the assay buffer (typically pH 7.0-7.5).
-
(Optional) SPE Cleanup: If matrix effects are significant, a solid-phase extraction step can be added here to further purify the extract. The choice of SPE cartridge and protocol will depend on the specific matrix interferences.
-
Dilution: Dilute the final extract in assay buffer to the desired concentration for the immunoassay. It is recommended to test a range of dilutions to determine the optimal dilution factor.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound immunoassay results.
Caption: Workflow for a competitive indirect ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 3. idexx.com [idexx.com]
- 4. Frontiers | Development of conjugated secondary antibodies for wildlife disease surveillance [frontiersin.org]
- 5. Development of a rapid extraction procedure for speciation of arsenic in chicken meat. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Nitarsone Cleanup
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for Nitarsone cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inappropriate Sorbent Chemistry: The chosen SPE sorbent may not have the optimal interaction with this compound. | - For a non-polar compound like this compound, consider reversed-phase sorbents such as C8 or C18. - For compounds with ionic character, ion-exchange or mixed-mode sorbents can be effective. A trimethylammonium salt-modified methacrylate (B99206) polymer cartridge has been used for this compound.[1] - Molecularly Imprinted Polymers (MIPs) can offer high selectivity for this compound and related compounds.[2] |
| Incorrect pH of Sample/Solvents: The pH can affect the charge of this compound and its interaction with the sorbent. | - Adjust the pH of the sample to ensure this compound is in a neutral form for better retention on reversed-phase sorbents. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Increase the organic content of the elution solvent. Methanol (B129727) is a common elution solvent.[1][3] - A mixture of methanol and acetic acid (e.g., 90:10, v/v) has been shown to be effective for eluting similar phenylarsonic compounds from a molecularly imprinted polymer.[2] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge. | - Ensure the mass of the analyte does not exceed approximately 5% of the sorbent mass for reversed-phase, normal-phase, and adsorption-type sorbents. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect interaction times. | - Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. |
| Incomplete Solvent Removal: Residual solvent from the conditioning or wash steps can interfere with elution. | - Ensure each step is followed by a drying step (e.g., applying vacuum or nitrogen) to remove residual solvents before proceeding to the next step. | |
| Variable Sample Pre-treatment: Inconsistent sample preparation can lead to variable results. | - Standardize the sample pre-treatment protocol, including homogenization and centrifugation steps. For egg samples, a common method involves homogenization with a mixture of ammonia (B1221849) solution, water, and methanol.[1] | |
| Matrix Effects in Final Eluate | Insufficient Washing: The wash step may not be adequate to remove all interfering compounds from the sample matrix. | - Optimize the wash solvent. It should be strong enough to remove interferences but weak enough to not elute the analyte. Consider a wash with a weaker solvent than the elution solvent (e.g., water or a low percentage of organic solvent). |
| Co-elution of Interfering Substances: The sorbent may not be selective enough for the sample matrix. | - Consider using a more selective sorbent, such as a molecularly imprinted polymer (MIP).[2] - A multi-cartridge cleanup approach can be employed, for instance, using a combination of trimethylammonium salt-modified methacrylate polymer, benzenesulfonic-propylsilanized silica (B1680970) gel, and divinylbenzene-N-vinylpyrrolidone copolymer cartridges.[1] |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is recommended for this compound cleanup?
A1: The choice of SPE cartridge depends on the sample matrix and the desired selectivity. For general purposes, reversed-phase sorbents like C8 or C18 can be effective. For more complex matrices, a multi-cartridge approach may be necessary. For example, a method for analyzing this compound in animal tissues uses a combination of a trimethylammonium salt-modified methacrylate polymer cartridge, a benzenesulfonic-propylsilanized silica gel cartridge, and a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.[1] Molecularly Imprinted Polymers (MIPs) also show high selectivity and recovery for phenylarsonic compounds like this compound.[2]
Q2: What are the typical recovery rates for this compound using SPE?
A2: Recovery rates can vary depending on the method and matrix. A study using a molecularly imprinted solid-phase extraction (MISPE) column for phenylarsonic compounds, including this compound, reported recoveries ranging from 83.4% to 95.1%.[2] Another method for this compound in various food commodities using a QuEChERS-based cleanup, which is a type of dispersive SPE, showed recoveries between 63.6% and 85.6%.[4]
Q3: How can I optimize the elution step for this compound?
A3: To optimize the elution of this compound, it is crucial to select a solvent that can effectively disrupt the interactions between this compound and the sorbent. For reversed-phase sorbents, increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent is a common strategy. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent is key. For a molecularly imprinted polymer, a mixture of methanol and acetic acid (90:10, v/v) has been used successfully.[2] It is recommended to test a range of solvent compositions and volumes to find the optimal conditions for your specific application.
Q4: What analytical techniques are typically used for the detection of this compound after SPE cleanup?
A4: Following SPE cleanup, this compound is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][4] Other techniques that have been reported for the analysis of organoarsenic compounds include high-performance liquid chromatography with ultraviolet detection (HPLC-UV), inductively coupled plasma mass spectrometry (ICP-MS), and gas chromatography-mass spectrometry (GC-MS).[4]
Experimental Workflow & Protocols
The following diagram illustrates a general workflow for the optimization of solid-phase extraction for this compound cleanup.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Selective solid-phase extraction of four phenylarsonic compounds from feeds, edible chicken and pork with tailoring imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Nitarsone Metabolite Identification Technical Support Center
Welcome to the technical support center for nitarsone metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the identification and quantification of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: While this compound itself is largely excreted unchanged, its metabolism is expected to follow pathways similar to other organoarsenic compounds like roxarsone (B1679585). Potential metabolic transformations include the reduction of the nitro group to an amino group, forming 4-aminophenylarsonic acid, and subsequent acetylation.[1] Degradation in environmental matrices like poultry litter can also lead to the formation of more toxic inorganic arsenic species such as arsenite (AsIII) and arsenate (AsV).[2][3]
Q2: Which analytical techniques are most suitable for this compound metabolite identification?
A2: The most common and effective techniques are hyphenated mass spectrometry methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for structural elucidation and quantification of the parent drug and its organic metabolites.[4][5] For the specific detection and quantification of arsenic-containing species, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is highly sensitive and specific.[6]
Q3: What are the main challenges in analyzing this compound metabolites?
A3: The primary challenges include the low concentrations of metabolites in complex biological matrices, the potential for metabolite degradation during sample preparation, and matrix effects such as ion suppression or enhancement in LC-MS/MS analysis.[7] Additionally, the lack of commercially available analytical standards for many potential metabolites makes their definitive identification and quantification difficult.[1]
Q4: How can I improve the extraction efficiency of this compound and its metabolites from complex samples like poultry litter?
A4: The choice of extraction solvent and method is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the extraction of this compound from various food matrices and can be adapted for other sample types.[4][8] For poultry litter, factors such as the pH of the extraction solvent and the use of a robust homogenization technique are important for achieving good recovery.[9] It is also crucial to handle samples in a way that prevents degradation of the target analytes.[2]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for Target Metabolites
Q: I am not seeing any peaks for my expected this compound metabolites, or the signal is very weak. What are the possible causes and solutions?
A: Low or no signal intensity is a common issue in LC-MS/MS analysis. Here are the potential causes and troubleshooting steps:
-
Cause 1: Inefficient Extraction or Low Recovery. The metabolites may not be efficiently extracted from the sample matrix.
-
Solution:
-
Review and optimize your sample preparation protocol. For complex matrices like poultry litter or tissues, ensure thorough homogenization.
-
Experiment with different extraction solvents and pH conditions.
-
Consider using a validated extraction method like QuEChERS, which has shown good recovery for this compound in various matrices.[4]
-
Perform a spike-and-recovery experiment with a known amount of this compound standard to assess the efficiency of your extraction procedure.
-
-
-
Cause 2: Metabolite Degradation. this compound and its metabolites can degrade during sample collection, storage, or preparation.[2]
-
Solution:
-
Minimize the time between sample collection and analysis.
-
Store samples at appropriate low temperatures (e.g., -80°C) to slow down degradation.
-
Avoid excessive light exposure and high temperatures during sample preparation.
-
-
-
Cause 3: Ion Suppression due to Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes in the mass spectrometer's ion source, leading to a significant drop in signal intensity.[10][11]
-
Solution:
-
Improve your sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.
-
Dilute your sample extract. This can reduce the concentration of interfering compounds, but may also lower your analyte signal below the detection limit.
-
Optimize your chromatographic separation to separate the analytes from the interfering compounds.
-
Use a matrix-matched calibration curve to compensate for ion suppression effects.[4]
-
-
-
Cause 4: Incorrect Mass Spectrometer Settings. The instrument may not be optimized for the detection of your target metabolites.
-
Solution:
-
Ensure that the mass spectrometer is properly calibrated.
-
If you have a standard for a potential metabolite, perform a tuning and optimization to determine the optimal precursor and product ions, collision energy, and other MS parameters.
-
If no standard is available, predict the likely mass-to-charge ratios (m/z) of your target metabolites based on expected metabolic transformations (e.g., reduction of the nitro group) and set up the instrument to scan for these ions.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatographic peaks for this compound or its metabolites are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can compromise resolution and lead to inaccurate quantification. Here are the common causes and solutions:
-
Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based HPLC columns can interact with polar analytes, causing peak tailing.[12][13]
-
Solution:
-
Adjust the pH of your mobile phase. For acidic compounds like this compound, a lower pH (e.g., using formic acid) can suppress the ionization of silanol groups and reduce secondary interactions.[4]
-
Use an end-capped HPLC column where the residual silanol groups are chemically deactivated.
-
Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
-
-
Cause 2: Column Contamination or Overload. Buildup of matrix components on the column or injecting too concentrated a sample can lead to poor peak shape.[14]
-
Solution:
-
Implement a more effective sample cleanup procedure.
-
Use a guard column to protect your analytical column from contamination.[15]
-
Dilute your sample to avoid overloading the column.
-
Flush the column with a strong solvent to remove contaminants.
-
-
-
Cause 3: Extra-column Volume. Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[16]
-
Solution:
-
Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volumes.
-
-
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [4] |
| Precursor Ion (m/z) | 245.9 | [4] |
| Product Ion 1 (m/z) | 137.9 (for quantification) | [4] |
| Collision Energy 1 (V) | -15 | [4] |
| Product Ion 2 (m/z) | 107.8 (for confirmation) | [4] |
| Collision Energy 2 (V) | -24 | [4] |
| Product Ion 3 (m/z) | 122.7 (for confirmation) | [4] |
| Collision Energy 3 (V) | -27 | [4] |
Table 2: Reported Recovery Rates of this compound using QuEChERS
| Sample Matrix | Recovery Range (%) | Reference |
| Pork | 63.6 - 85.6 | [4] |
| Egg | 63.6 - 85.6 | [4] |
| Milk | 63.6 - 85.6 | [4] |
| Halibut | 63.6 - 85.6 | [4] |
| Shrimp | 63.6 - 85.6 | [4] |
| Eel | 63.6 - 85.6 | [4] |
Experimental Protocols
Protocol 1: General QuEChERS-based Extraction of this compound from Food Matrices
This protocol is a generalized procedure based on the QuEChERS method, which has been validated for this compound in various food samples.[4]
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., pork, egg, milk) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
-
Protocol 2: Extraction of this compound and its Metabolites from Chicken Liver
This protocol is adapted from methods used for other organoarsenic compounds in tissue samples.[17][18]
-
Sample Preparation: Weigh approximately 5 g of chicken liver and homogenize it in a cold buffer solution (e.g., saline citrate (B86180) buffer).
-
Extraction:
-
Add an extraction solvent mixture, such as ammonia (B1221849) solution/water/methanol, to the homogenized tissue.[19]
-
Further homogenize the mixture.
-
Centrifuge at high speed (e.g., 4000 g for 15 minutes at 4°C) to pellet the solid debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted analytes.
-
Cleanup (if necessary): The supernatant may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Concentration and Reconstitution:
-
Evaporate the solvent from the cleaned extract.
-
Reconstitute the residue in a solvent compatible with your analytical method.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of roxarsone in poultry litter leachates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. CN103234946A - Determination method for arsanilic acid, this compound and roxarsone in animal foodstuff - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Photodegradation of Nitarsone in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation of Nitarsone in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not degrading under UV irradiation. What are the possible reasons?
A1: Several factors could contribute to a lack of degradation. Consider the following:
-
Light Source: Ensure your UV lamp is emitting at a wavelength that this compound can absorb. While specific data for this compound is limited, its structural analog, Roxarsone (B1679585), is effectively degraded by UV irradiation at 253.7 nm.[1] Verify the lamp's output and age, as intensity can decrease over time.
-
Initial Concentration: Very high concentrations of this compound can lead to a phenomenon known as the "inner filter effect," where the solution absorbs most of the light at the surface, preventing it from penetrating and degrading the entire sample. Try diluting your solution.
-
Water Matrix: The composition of your aqueous solution can significantly impact the degradation rate. The presence of dissolved organic matter (DOM) can act as a photosensitizer or a scavenger of reactive oxygen species (ROS), while ions like bicarbonate can also scavenge radicals.[1]
-
Oxygen Availability: Photodegradation processes often involve reactive oxygen species. Ensure your solution is adequately aerated unless you are specifically studying anaerobic degradation.
Q2: I'm observing inconsistent results between replicate experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Sample Preparation: Use a consistent source of water and prepare all solutions in the same manner.
-
Control Temperature: The temperature of the reaction solution can affect reaction kinetics. Use a water bath or a temperature-controlled photoreactor to maintain a constant temperature.
-
Ensure Homogeneous Mixing: Inadequate stirring can lead to concentration gradients and uneven light exposure. Use a magnetic stirrer at a consistent speed.
-
Monitor Light Intensity: The intensity of your UV lamp can fluctuate. Use a radiometer to measure and record the light intensity for each experiment.
Q3: What are the expected degradation products of this compound?
A3: Based on studies of its close structural analog, Roxarsone, the primary degradation product of this compound is expected to be inorganic arsenic, specifically arsenate (As(V)).[2][3][4] Intermediate products may include other nitrophenolic compounds. For Roxarsone, intermediates such as 2,4-dinitrophenol (B41442) (2,4-DNP) and 2,4,6-trinitrophenol (2,4,6-TNP) have been identified.[2][3]
Q4: How does pH affect the photodegradation of this compound?
A4: The pH of the solution can influence the photodegradation rate. For Roxarsone, the degradation rate has been shown to increase with increasing pH in the range of 4-8.[4][5] This is likely due to changes in the speciation of the molecule and the generation of reactive oxygen species.
Troubleshooting Guides
Low Degradation Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength or Low Light Intensity | Verify the emission spectrum of your UV lamp. For this compound, a UV-C source (e.g., 254 nm) is likely effective.[1] Measure the light intensity using a radiometer and compare it to the manufacturer's specifications. Replace the lamp if necessary. |
| High Initial Concentration (Inner Filter Effect) | Perform a series of experiments with varying initial concentrations of this compound to determine the optimal concentration range for your setup. |
| Presence of Scavengers in the Water Matrix | Analyze your water for the presence of dissolved organic matter, bicarbonate, and other potential radical scavengers. Consider using purified water (e.g., Milli-Q) for baseline experiments. For Roxarsone, bicarbonate and dissolved organic matter have been shown to reduce transformation by scavenging hydroxyl radicals.[1] |
| Insufficient Oxygen | Ensure your reaction vessel is open to the air or actively aerated (e.g., by bubbling with air or oxygen) to facilitate the formation of reactive oxygen species. |
Issues with HPLC-MS Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing or Splitting | - Column overload- Column contamination- Incompatible injection solvent- Secondary interactions with the stationary phase | - Reduce the injection volume or dilute the sample.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase.- Adjust the mobile phase pH. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column degradation | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions. |
| Low Signal Intensity | - Poor ionization efficiency- Sample degradation in the source- Matrix effects (ion suppression) | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Use a lower source temperature.- Dilute the sample or use a sample cleanup method (e.g., solid-phase extraction) to remove interfering matrix components. |
Data Presentation
Photodegradation Kinetics of this compound and Roxarsone
The photodegradation of this compound and its analog Roxarsone often follows pseudo-first-order kinetics. The following table summarizes key kinetic parameters from the literature.
| Compound | Condition | Rate Constant | Quantum Yield (Φ) | Reference |
| This compound | UV irradiation at 253.7 nm | kp' = slightly lower than Roxarsone | Slightly lower than Roxarsone | [1] |
| Roxarsone | UV irradiation at 253.7 nm | kp' = 8.10-29.7 × 10-5 cm²/mJ | 2.34-8.37 × 10-3 mol/E | [1] |
| Roxarsone | UV-H₂O₂ | Second-order rate constant with HO• = 3.40(±0.45) × 10⁹ M⁻¹s⁻¹ | - | [1] |
| This compound | UV-H₂O₂ | Second-order rate constant with HO• = 8.28(±0.49) × 10⁸ M⁻¹s⁻¹ | - | [1] |
Note: kp' is the fluence-based pseudo-first-order rate constant.
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
1. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity water (e.g., Milli-Q)
-
Methanol and Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp)
-
Magnetic stirrer and stir bars
-
Quartz reaction vessels
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC-MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in high-purity water. It may be necessary to sonicate the solution to ensure complete dissolution.
-
From the stock solution, prepare working solutions of the desired concentrations (e.g., 1-10 mg/L) in high-purity water.
3. Photodegradation Experiment:
-
Place a known volume of the this compound working solution into a quartz reaction vessel.
-
Place the vessel in the photoreactor and start the magnetic stirrer to ensure the solution is well-mixed.
-
Allow the solution to equilibrate for a few minutes before turning on the UV lamp.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
-
Store the samples in the dark and at a low temperature (e.g., 4°C) until analysis to prevent further degradation.
4. Sample Analysis by HPLC-MS:
-
Analyze the concentration of this compound and its degradation products in the collected samples using a validated HPLC-MS method.
-
Example HPLC-MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from its degradation products.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound and potential degradation products.
-
5. Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the photodegradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order). The pseudo-first-order rate constant (k) can be determined from the slope of the linear plot of ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.
Visualizations
References
- 1. UV irradiation and UV-H₂O₂ advanced oxidation of the roxarsone and this compound organoarsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of roxarsone in a sulfate radical mediated oxidation process and formation of polynitrated by-products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of roxarsone in poultry litter leachates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
impact of pH on Nitarsone extraction efficiency
Welcome to the Technical Support Center for Nitarsone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of this compound from various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
The optimal pH for this compound extraction is generally in the acidic range, typically between pH 2 and pH 4. This is because this compound, a phenylarsonic acid, has acidic properties. Maintaining a pH below its pKa value ensures that the molecule remains in its less polar, protonated form, which enhances its solubility in organic extraction solvents and improves retention on reversed-phase solid-phase extraction (SPE) cartridges.
Q2: Why is my this compound recovery low?
Low recovery of this compound can be attributed to several factors:
-
Incorrect pH: If the pH of the sample or extraction solvent is too high (neutral or alkaline), this compound will be in its ionized, more polar form, leading to poor extraction with less polar organic solvents and reduced retention on reversed-phase SPE media.
-
Degradation: this compound can be susceptible to degradation under certain conditions. For instance, at higher pH values (pH 4-8), the degradation rate of similar compounds like roxarsone (B1679585) has been shown to increase.[1][2][3] Exposure to strong light can also lead to photodegradation.
-
Matrix Effects: The sample matrix (e.g., animal tissue, feed, soil) can significantly impact extraction efficiency. Proteins and other matrix components can bind to this compound, preventing its efficient extraction. Proper sample preparation, such as protein precipitation, is crucial.
-
Inadequate Solvent Choice: The choice of extraction solvent is critical. A solvent that is not sufficiently polar to disrupt matrix interactions but polar enough to solubilize the protonated form of this compound is ideal. Methanol-water mixtures are commonly used.
Q3: Can I use an alkaline pH for extraction?
While acidic conditions are generally recommended, alkaline extraction has been used for some organoarsenic compounds. Adsorption of some related compounds has been observed to be stronger at neutral to alkaline pH values than at lower pH values.[1] However, for this compound, alkaline conditions can lead to its deprotonation, making it more water-soluble and difficult to extract with common organic solvents. Additionally, the stability of this compound may be compromised at higher pH.
Q4: How can I improve the clean-up of my extract?
Solid-phase extraction (SPE) is a highly effective technique for cleaning up this compound extracts. Using a reversed-phase sorbent (e.g., C18) is common. By controlling the pH of the sample loaded onto the SPE cartridge, you can enhance the retention of this compound while allowing more polar interferences to be washed away. A sequential elution protocol can also be applied for further separation of the extracted analytes into fractions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | Extraction pH is too high (neutral or alkaline). | Adjust the pH of the sample and extraction solvent to the acidic range (pH 2-4) using an appropriate acid (e.g., formic acid, hydrochloric acid). |
| This compound is degrading during extraction. | Protect samples from light. Work at lower temperatures if possible. Ensure the extraction pH is in the acidic range to improve stability. | |
| Strong binding of this compound to the sample matrix. | For tissue samples, incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid) before extraction. For soil or feed samples, consider using a stronger extraction solvent or a more vigorous extraction technique (e.g., sonication, pressurized liquid extraction). | |
| Inefficient phase separation during liquid-liquid extraction. | Ensure complete mixing of the aqueous and organic phases followed by sufficient time for separation. Centrifugation can aid in breaking up emulsions. | |
| High Variability in Results | Inconsistent pH across samples. | Use a calibrated pH meter to accurately adjust the pH of each sample and extraction solvent. Use buffered solutions where appropriate. |
| Incomplete extraction from the matrix. | Increase the extraction time, temperature (with caution to avoid degradation), or the ratio of solvent to sample. | |
| Inconsistent SPE technique. | Ensure the SPE cartridge is properly conditioned and equilibrated. Load the sample slowly and consistently. Use appropriate wash and elution solvents and volumes. | |
| Presence of Interfering Peaks in Chromatogram | Inadequate sample clean-up. | Optimize the SPE procedure. Consider using a stronger wash solvent or a different SPE sorbent. A sequential elution from the SPE cartridge can help to fractionate the sample and remove interferences. |
| Matrix components co-eluting with this compound. | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient). Enhance the selectivity of the mass spectrometer if using LC-MS. |
Data Presentation
Table 1: Expected Trend of this compound Extraction Recovery at Different pH Values
| pH | Expected Recovery (%) | Rationale |
| 2.0 | High (~85-95%) | This compound is fully protonated and less polar, leading to efficient extraction with organic solvents and strong retention on reversed-phase SPE. |
| 4.0 | Moderate to High (~70-85%) | As the pH approaches the pKa, a fraction of this compound will be ionized, slightly reducing extraction efficiency. |
| 6.0 | Low to Moderate (~40-60%) | A significant portion of this compound is in its ionized form, making it more water-soluble and difficult to extract. |
| 8.0 | Low (<40%) | This compound is predominantly in its ionized form, resulting in poor extraction with common organic solvents. Degradation may also be a contributing factor.[1][2][3] |
Note: This table is illustrative and actual recovery rates will vary depending on the matrix, extraction solvent, and specific experimental conditions.
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) of this compound from Animal Tissue
-
Homogenization: Homogenize 5 g of tissue with 20 mL of an acidic methanol (B129727)/water solution (e.g., 80:20 v/v, pH adjusted to 3 with formic acid).
-
Protein Precipitation (Optional but Recommended): Add 20 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Extraction: Transfer the supernatant to a separatory funnel. Add 20 mL of a suitable organic solvent (e.g., ethyl acetate). Shake vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 20 mL of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
Protocol 2: Generic Solid-Phase Extraction (SPE) of this compound
-
Sample Pre-treatment: Prepare the sample extract as described in Protocol 1 (steps 1 and 2). Ensure the final pH of the extract is acidic (pH 2-4).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable volume of a stronger organic solvent (e.g., 5 mL of methanol or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Visualizations
Caption: General workflow for this compound extraction from biological matrices.
Caption: Logical relationship between pH and this compound extraction efficiency.
References
Technical Support Center: Method Development for Simultaneous Analysis of Arsenicals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of various arsenical species. The information is tailored to address common challenges encountered during method development and routine analysis, with a focus on High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Troubleshooting Guide
This section addresses specific problems that may arise during the simultaneous analysis of arsenicals, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape or peak tailing for my arsenical standards?
Answer: Poor peak shape, such as tailing or fronting, can be caused by several factors related to the chromatographic separation.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can lead to peak tailing. Ensure the mobile phase pH is appropriate for the pKa values of the target arsenicals to maintain a consistent charge state.
-
Column Overload: Injecting too high a concentration of your sample can saturate the column, leading to broadened and asymmetric peaks. Try diluting your sample and re-injecting.
-
Contamination: A contaminated guard column or analytical column can also result in poor peak shapes. Regularly flushing the system and replacing the guard column can help mitigate this.
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical. For anion-exchange chromatography, ensure the buffer concentration and pH are optimized for the separation of all target species.[1]
Question: I am seeing significant shifts in retention times between analytical runs. What could be the cause?
Answer: Retention time instability can compromise the identification and quantification of arsenicals. Several factors can contribute to this issue.[2]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or buffer concentration, can lead to shifts in retention times. It is crucial to prepare fresh mobile phase for each analytical batch and ensure accurate measurements.
-
Column Temperature Fluctuation: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: An unstable or malfunctioning HPLC pump can deliver an inconsistent flow rate, directly impacting retention times. Regular pump maintenance and calibration are essential.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift. Ensure the column is thoroughly equilibrated until a stable baseline is achieved.
Question: My results show low recovery for some arsenical species. What are the potential reasons?
Answer: Low recovery can be attributed to issues during sample preparation or analysis.
-
Inefficient Extraction: The chosen extraction method may not be suitable for all target arsenicals, especially when dealing with complex matrices. A common method involves extraction with a methanol (B129727)/water mixture.[3] For some matrices, microwave-assisted extraction might be necessary to improve efficiency.[4]
-
Species Transformation: Some arsenicals are susceptible to transformation during sample preparation and storage. For instance, As(III) can oxidize to As(V).[1] To minimize this, samples should be stored under appropriate conditions (e.g., refrigeration) and analyzed as soon as possible after preparation. Acidification can also help preserve arsenic speciation in water samples.[5]
-
Incomplete Hydride Generation (for HG-AFS): If using hydride generation atomic fluorescence spectrometry (HG-AFS), incomplete conversion of all arsenic species to volatile arsines will result in low signal and recovery. The efficiency of the reducing agent (e.g., sodium borohydride) and the reaction conditions are critical.
Question: I am observing unexpected peaks or high background noise in my chromatogram. How can I troubleshoot this?
Answer: Extraneous peaks and high background can originate from various sources.
-
Contamination: Contamination can be introduced from reagents, glassware, or the HPLC-ICP-MS system itself. Using high-purity reagents and thoroughly cleaning all equipment is essential.
-
Interferences: In ICP-MS, polyatomic interferences can be a significant issue. For example, the presence of chloride in the sample can form 40Ar35Cl+, which interferes with the detection of 75As+.[6] Using a collision/reaction cell in the ICP-MS can help to mitigate these interferences.[6][7][8]
-
Mobile Phase Impurities: Impurities in the mobile phase can contribute to background noise. Filtering the mobile phase before use is a standard practice to remove particulate matter.
Below is a troubleshooting workflow to help identify and resolve common issues:
Caption: Troubleshooting workflow for common issues in arsenical analysis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the simultaneous analysis of arsenicals.
What is the most common analytical technique for the simultaneous analysis of arsenicals?
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most widely used technique for the speciation analysis of arsenic.[1][9] This is due to its excellent separation capabilities and high sensitivity, allowing for the detection and quantification of various arsenic species at trace levels in diverse matrices like food and biological samples.[1][10]
Which type of HPLC column is typically used for separating arsenicals?
Anion-exchange columns are frequently employed for the separation of common inorganic and organic arsenic species.[1][3][11] This is because many arsenicals, such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), are anionic or can be retained on an anion-exchange column under specific mobile phase conditions.
What are the typical mobile phases used for the separation of arsenicals?
Mobile phases commonly consist of aqueous buffers. For anion-exchange chromatography, ammonium (B1175870) carbonate and ammonium nitrate (B79036) are frequently used.[1] Gradient elution, where the concentration of the mobile phase components is changed over time, is often employed to achieve the separation of a wide range of arsenicals in a single run.[3]
How can I extract different arsenical species from my samples?
The extraction method depends on the sample matrix. For many biological and food samples, a simple extraction with a mixture of methanol and water is effective.[3] For more complex matrices, microwave-assisted extraction can be used to improve extraction efficiency.[4] It is crucial to validate the extraction method to ensure high and reproducible recoveries for all target analytes.
What are the typical limits of detection (LODs) and quantification (LOQs) for arsenical analysis by HPLC-ICP-MS?
LODs and LOQs can vary depending on the specific arsenic species, the sample matrix, and the instrumentation used. However, HPLC-ICP-MS is a highly sensitive technique capable of achieving very low detection limits.
| Arsenic Species | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| DMA | Salted Foods | 0.732 | 2.44 | [10] |
| As(V) | Salted Foods | 2.38 | 7.94 | [10] |
| As(III), As(V), MMA, DMA, AsB | Baby Rice Cereal | ~0.9 - 1.8 | ~7 - 14 | [8] |
| As(III), As(V), MMA, DMA, AsB | Human Serum/Urine | 0.3 - 1.5 ng/mL | 1.0 - 5.0 ng/mL | [12] |
How can I ensure the stability of arsenical species during sample storage and preparation?
The stability of arsenicals is a critical concern as transformations between species can occur.
-
Storage: It is generally recommended to store samples at low temperatures (e.g., frozen) to minimize microbial activity and chemical reactions.
-
pH Control: Maintaining an appropriate pH can help to preserve the original speciation. Acidification is a common method for preserving water samples.[5]
-
Minimize Exposure to Air: For species sensitive to oxidation, such as As(III), minimizing exposure to air during sample handling is important.
Experimental Protocols
This section provides an example of a detailed methodology for the simultaneous analysis of arsenicals using HPLC-ICP-MS.
Objective: To separate and quantify five common arsenic species: arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB).
1. Sample Preparation (General Protocol for Food Samples)
-
Homogenize the sample to ensure uniformity.
-
Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a 50:50 (v/v) methanol/water extraction solution.
-
Vortex the mixture for 1 minute.
-
Place the tube in a sonicator bath for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter into an autosampler vial.
-
Store the extracts at 4°C until analysis.
2. HPLC-ICP-MS Analysis
-
HPLC System: An Agilent 1260 series or equivalent.
-
Analytical Column: Hamilton PRP-X100 anion-exchange column (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium carbonate in water.
-
Mobile Phase B: 50 mM ammonium carbonate in water.
-
-
Gradient Elution Program:
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 100% B
-
10-15 min: 100% B
-
15.1-20 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ICP-MS System: An Agilent 7700x or equivalent.
-
Monitored m/z: 75 (Arsenic).
-
Collision Cell Gas: Helium (for interference removal).
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for arsenical analysis by HPLC-ICP-MS.
References
- 1. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Simultaneous separation of 17 inorganic and organic arsenic compounds in marine biota by means of high-performance liquid chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. IC-ICP-MS and IC-ICP-HEX-MS determination of arsenic speciation in surface and groundwaters: preservation and analytical issues | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 6. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Arsenic speciation analysis of environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous determination of twelve inorganic and organic arsenic compounds by liquid chromatography-ultraviolet irradiation-hydride generation atomic fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of Nitarsone analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitarsone analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the determination of this compound?
A1: The most common methods for this compound analysis are hyphenated techniques that offer high sensitivity and selectivity. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A widely used method for the quantification of this compound in various matrices like poultry tissue and feed.[1][2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Considered a gold standard for its high sensitivity in analyzing organoarsenic compounds like this compound. However, it can be costly and is less common in some laboratories.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A viable method, though potentially less sensitive than mass spectrometry-based approaches.[2]
-
Liquid Chromatography with Multiple Reaction Monitoring (LC-MRM): A specific and sensitive LC-MS/MS technique that has been successfully applied to determine this compound residues in various food commodities.[2]
Q2: Why was the use of this compound in animal feed discontinued (B1498344) in some countries?
A2: In 2015, the U.S. Food and Drug Administration (FDA) withdrew the approval for this compound's application in animal feed. This decision was due to concerns about its biological conversion into inorganic arsenic, which is a known carcinogen.[2][3][4] Although its use is no longer permitted in the United States, it may still be used in other countries, necessitating continued monitoring in food products.[2][5]
Q3: What are typical sample preparation techniques for this compound analysis in complex matrices like poultry tissue or feed?
A3: Effective sample preparation is crucial for accurate this compound analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used cleanup method. For example, a molecularly imprinted polymer (MIP) based SPE has been shown to selectively extract phenylarsonic compounds from feeds and edible chicken and pork with recoveries ranging from 83.4% to 95.1%.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully developed and validated for determining residual this compound in various food commodities, including pork, milk, egg, halibut, eel, and shrimp.[2]
-
Liquid-Liquid Extraction: Various solvent systems are used for initial extraction from the sample matrix. A common approach for poultry tissue involves homogenization in a mixture of ammonia (B1221849) solution, water, and methanol (B129727).[1]
Troubleshooting Guides
Low Analyte Recovery
Problem: You are experiencing low recovery of this compound during sample preparation and analysis.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the extraction solvent composition and volume. For poultry tissue, a mixture of ammonia solution/water/methanol has been shown to be effective.[1] Ensure thorough homogenization of the sample. |
| Poor Solid-Phase Extraction (SPE) Performance | Ensure the SPE cartridge is appropriate for this compound and is conditioned correctly before use. A trimethylammonium salt-modified methacrylate (B99206) polymer cartridge is one option.[1] Consider using a molecularly imprinted polymer (MIP) SPE for higher selectivity.[6] |
| Analyte Degradation | This compound may be sensitive to temperature. When concentrating samples, ensure the temperature does not exceed 40°C.[1] |
| Matrix Effects in LC-MS/MS | Matrix components can suppress or enhance the ion signal of this compound. Improve the clean-up procedure to remove interfering substances.[1] The use of matrix-matched standards for calibration can help to compensate for these effects.[2] |
Poor Chromatographic Peak Shape
Problem: Your chromatogram shows broad, tailing, or split peaks for this compound.
| Possible Cause | Troubleshooting Step |
| Incompatible Mobile Phase | Ensure the mobile phase is appropriate for the column and analyte. For reverse-phase HPLC, a mobile phase of acetonitrile (B52724), water, and an acid like formic or phosphoric acid is common.[7] For MS compatibility, formic acid is preferred over phosphoric acid.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced. |
| Inappropriate pH of Mobile Phase | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH to optimize peak shape. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. |
High Signal-to-Noise Ratio / Baseline Noise
Problem: You are observing a high level of noise in your chromatogram, making it difficult to accurately quantify low levels of this compound.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity solvents and reagents. Ensure all reagents are free of substances that may interfere with the analysis.[1] |
| Dirty Mass Spectrometer Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Insufficient Sample Clean-up | Improve the sample clean-up procedure to remove more matrix components that can contribute to background noise.[1] |
| Electronic Noise | Ensure proper grounding of the instrument and check for any sources of electronic interference. |
Experimental Protocols
LC-MS/MS Method for this compound in Poultry Tissue
This protocol is a summary of a method for the determination of this compound in muscle, fat, liver, and kidney.[1]
a. Sample Extraction:
-
Weigh 10.0 g of the homogenized sample.
-
Add 50 mL of an ammonia solution/water/methanol (1:3:16, v/v/v) mixture.
-
Homogenize the sample and then centrifuge at 3,500 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the residue with 40 mL of the same solvent mixture.
-
Combine the supernatants and adjust the final volume to 100 mL with methanol.
-
Take a 10 mL aliquot, concentrate it at a temperature below 40°C, and remove the solvent.
-
Dissolve the residue in 5 mL of an ammonia solution/water (1:19, v/v) mixture.
b. Clean-up (Solid-Phase Extraction):
-
Condition a trimethylammonium salt-modified methacrylate polymer cartridge (500 mg) with 5 mL of methanol followed by 5 mL of ammonia solution/water (1:19, v/v).
-
Load the dissolved residue from the extraction step onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the this compound with a suitable solvent.
-
Concentrate the eluate below 40°C and reconstitute in the mobile phase for analysis.
c. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is a common starting point.[2][7]
-
Column: A reverse-phase C18 column is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.[2]
QuEChERS Method for this compound in Various Food Matrices
This protocol is based on a method for determining this compound in pork, milk, egg, halibut, eel, and shrimp.[2]
a. Sample Extraction and Partitioning:
-
Weigh 2 g (or 2 mL) of the homogenized sample into a 50 mL polypropylene (B1209903) conical tube.
-
Add 0.2 mL of formic acid, 1 g of magnesium sulfate (B86663) (MgSO4), 0.25 g of sodium chloride (NaCl), and other salts as required by the specific QuEChERS method.
-
Vortex thoroughly and centrifuge.
b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a tube containing a mixture of sorbents (e.g., PSA, C18, MgSO4) to remove interfering matrix components.
-
Vortex and centrifuge.
c. Final Preparation and Analysis:
-
Take the supernatant from the d-SPE step and dry it under a nitrogen stream at 40°C.
-
Reconstitute the residue in a suitable solvent, such as a 50% aqueous methanol solution.
-
Vortex and centrifuge the reconstituted solution.
-
Analyze the supernatant using LC-MS/MS with MRM.
Data Presentation
Table 1: Performance Characteristics of a QuEChERS and LC-MRM Method for this compound Analysis in Various Food Matrices [2]
| Parameter | Result |
| Linearity (Coefficient of Determination, r²) | ≥ 0.991 |
| Recovery (R) | 63.6 - 85.6% |
| Precision (Relative Standard Deviation of R) | 0.5 - 10.6% |
| Lower Limit of Quantitation (LLOQ) | 5 ppb |
Visualizations
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. New Research Supports FDA Decision to Ban Poultry Drug - - Johns Hopkins Center for a Livable Future [clf.jhsph.edu]
- 6. Selective solid-phase extraction of four phenylarsonic compounds from feeds, edible chicken and pork with tailoring imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Nitarsone and Herbal Extracts for the Control of Histomoniasis
For Researchers, Scientists, and Drug Development Professionals
Histomoniasis, commonly known as blackhead disease, is a parasitic disease of gallinaceous birds caused by the protozoan Histomonas meleagridis. The disease can lead to significant economic losses in the poultry industry, particularly in turkeys. For decades, the arsenical compound nitarsone was a primary tool for the prevention of histomoniasis. However, its voluntary withdrawal from the market has intensified the search for effective alternatives, with herbal extracts emerging as a promising area of research. This guide provides an objective comparison of the performance of this compound and herbal extracts in controlling histomoniasis, supported by available experimental data.
Performance Comparison: this compound vs. Herbal Extracts
Direct comparative studies between this compound and specific herbal extracts are limited. However, research on a proprietary plant-derived product, Natustat™, provides valuable insights into the potential of herbal formulations.
Table 1: Comparative Efficacy of this compound (Histostat®) and a Proprietary Herbal Extract (Natustat™) in Turkeys
| Parameter | Infected Control | This compound (0.1875 kg/tonne ) | Natustat™ (1.925 kg/tonne ) |
| Body Weight (42 days) | Lower | Higher than control | Higher than control |
| Feed Conversion Ratio (28 days) | 1.696 | 1.554 (Significantly lower than control) | 1.585 (Significantly lower than control) |
| Feed Conversion Ratio (42 days) | 2.074 | 1.899 (Significantly lower than control) | 1.920 (Significantly lower than control) |
| Cecal Lesion Score (28 days) | Higher | Significantly lower than control | Significantly lower than control |
| Liver Lesion Score (28 days) | Higher | Significantly lower than control | Significantly lower than control |
| Cecal Lesion Score (35 days) | 1.40 | 0.80 (Significantly lower than control) | 0.80 (Significantly lower than control) |
| Liver Lesion Score (35 days) | Higher | Significantly lower than control | Significantly lower than control |
Table 2: Comparative Efficacy of this compound (Histostat®) and a Proprietary Herbal Extract (Natustat™) in Broiler Chickens
| Parameter (at 28, 35, and 42 days) | Infected Control | This compound | Natustat™ |
| Cecal Lesion Score | Significantly elevated | Statistically equivalent to Natustat™, significantly lower than control | Statistically equivalent to this compound, significantly lower than control |
| Liver Lesion Score | Significantly elevated | Statistically equivalent to Natustat™, significantly lower than control | Statistically equivalent to this compound, significantly lower than control |
Experimental Protocols
The data presented above is based on studies employing a standardized experimental model for histomoniasis.
In Vivo Histomoniasis Challenge Model:
-
Animal Model: Male hybrid turkeys or broiler chicks.
-
Housing: Birds are typically housed in floor pens with fresh litter.
-
Infection Method: Exposure to litter from broiler breeders with a confirmed presence of Heterakis gallinarum infected with H. meleagridis. This method mimics natural infection routes.
-
Treatment Groups:
-
Uninfected, non-supplemented control.
-
Infected, non-supplemented control.
-
Infected, this compound-supplemented feed.
-
Infected, herbal extract-supplemented feed.
-
-
Data Collection:
-
Performance: Body weight and feed conversion ratios are recorded at specified intervals (e.g., 28 and 42 days).
-
Lesion Scoring: A subset of birds from each group is euthanized at specified time points (e.g., 28, 35, and 42 days) for the evaluation of cecal and liver lesions.
-
Cecal Lesion Scoring: A scale of 0 to 4 is typically used, where 0 indicates no gross lesions, and 4 represents the most severe lesions, including extensive necrosis and cecal cores.
-
Liver Lesion Scoring: A scale of 0 to 3 or 4 is used, where 0 indicates a normal liver, and higher scores reflect increasing severity of necrotic foci.
-
-
Mechanisms of Action and Signaling Pathways
The precise signaling pathways within H. meleagridis affected by this compound and herbal extracts are not yet fully elucidated. However, based on their chemical nature and known biological activities, plausible mechanisms can be proposed.
This compound
This compound is an organoarsenic compound. The antiprotozoal action of arsenicals is generally attributed to their ability to interact with sulfhydryl groups in proteins, thereby disrupting essential metabolic processes.
-
Proposed Mechanism:
-
Inhibition of ATP Production: this compound likely interferes with key enzymes in the parasite's energy metabolism pathways.[1]
-
Binding to Sulfhydryl Groups: Trivalent arsenic, a potential metabolite of this compound, has a high affinity for sulfhydryl groups in enzymes and other proteins, leading to their inactivation. This can disrupt a wide range of cellular functions.
-
Herbal Extracts (Natustat™)
Natustat™ is a proprietary blend containing plant extracts, essential oils, yeast carbohydrates, and organic minerals.[2][3] The observed efficacy is likely due to the synergistic effects of its components.
-
Yeast Cell Wall Components (β-glucans and Mannan-oligosaccharides - MOS):
-
Immunomodulation: β-glucans are recognized by immune cells in the gut-associated lymphoid tissue (GALT), leading to the activation of macrophages and other immune responses.[4][5][6] This enhanced immune surveillance can help the host combat the parasitic infection.
-
Pathogen Binding: MOS can bind to pathogens, preventing their attachment to the intestinal wall.[6][7] While this is more established for bacteria, a similar mechanism could potentially reduce the parasite's ability to colonize the ceca.
-
-
Yucca schidigera Extract (Saponins):
Conclusion
The available evidence suggests that certain herbal extracts, such as the proprietary product Natustat™, can be a viable alternative to this compound for the control of histomoniasis in poultry. In the comparative studies cited, Natustat™ demonstrated efficacy comparable to this compound in improving performance parameters and reducing lesion scores in both turkeys and broiler chickens.
The mechanisms of action, while not fully elucidated at the molecular level for H. meleagridis, are thought to be multifaceted for herbal extracts, involving both direct anti-protozoal activity and immunomodulation. This compound, on the other hand, is believed to act directly on the parasite's metabolic machinery.
Further research is warranted to identify the specific active compounds within effective herbal extracts and to delineate the precise signaling pathways they modulate within H. meleagridis. Such studies will be crucial for the development of standardized and highly effective natural alternatives for the control of this economically important poultry disease. The development of strains of H. meleagridis with reduced sensitivity to this compound further underscores the need for novel control strategies.[9]
References
- 1. Buy this compound | 98-72-6 [smolecule.com]
- 2. NATUSTAT - Alltech - Nutrient Premix - Turkey - Solid - Knowde [knowde.com]
- 3. Products - Alltech - Knowde [knowde.com]
- 4. Immunomodulatory efficacy of yeast cell products in poultry: a current review | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. biochem.net [biochem.net]
- 6. en.angelyeast.com [en.angelyeast.com]
- 7. en.angelyeast.com [en.angelyeast.com]
- 8. Anti-inflammatory and anti-arthritic effects of yucca schidigera: A review | springermedizin.de [springermedizin.de]
- 9. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Nitarsone Detection in Fortified Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Nitarsone in various matrices is critical for ensuring food safety and conducting toxicological studies. This guide provides an objective comparison of analytical methodologies for the validation of this compound detection in fortified samples, supported by experimental data.
Comparison of Analytical Methods
The primary methods for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). Each method offers distinct advantages and is suited for different analytical goals.
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Pork, Milk, Egg, Halibut, Eel, Shrimp | 5 µg/kg (ppb) | 63.6 - 85.6 | 0.5 - 10.6 | [1] |
| HPLC-ICP-MS | Chicken Meat (dry weight) | 1.0 - 1.8 µg/kg (ppb) for various arsenic species | Not explicitly stated for this compound | Not explicitly stated | [2] |
| HPLC-UV-HG-AFS | Chicken Tissue | Not explicitly stated | 100% (for the overall extraction procedure) | Not explicitly stated |
LC-MS/MS stands out for its specificity and sensitivity in identifying and quantifying organic molecules like this compound.[1] It is a robust method for a variety of food matrices. HPLC-ICP-MS is considered a gold standard for elemental analysis, offering very low detection limits for total arsenic and arsenic species.[1] While highly sensitive, it may be less accessible due to higher costs.[1] HPLC-UV-HG-AFS (High-Performance Liquid Chromatography-Ultraviolet-Hydride Generation-Atomic Fluorescence Spectrometry) provides an alternative with high extraction efficiency.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summarized protocols for the key methods discussed.
LC-MS/MS Method for this compound in Various Food Commodities
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[1]
a) Sample Preparation (QuEChERS) [1]
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE (dispersive solid-phase extraction) cleanup.
-
Add d-SPE sorbent (e.g., PSA, C18) to the aliquot.
-
Vortex for 1 minute and centrifuge at 12000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS injection.
b) LC-MS/MS Analysis [1]
-
Chromatographic Column: A C18 column is typically used.[1]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is common.[1]
-
Mass Spectrometry: Operated in negative ion electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.[1]
HPLC-ICP-MS Method for Arsenic Speciation in Chicken Meat
This method focuses on the enzymatic extraction of various arsenic species, including this compound.[2]
a) Sample Preparation (Enzyme-Assisted Extraction) [2]
-
Homogenize the chicken meat sample.
-
Perform an enzyme-assisted extraction using a proteolytic enzyme like papain.[2] This has been shown to be more effective than conventional water/methanol extraction.[2]
-
The extraction can be enhanced using ultrasonication.[2]
-
Centrifuge the sample and filter the supernatant for analysis.
b) HPLC-ICP-MS Analysis [2]
-
Chromatographic Separation: Anion-exchange chromatography is used to separate the different arsenic species.[2]
-
ICP-MS Detection: The separated species are introduced into the ICP-MS for sensitive detection and quantification of arsenic.
Validation Workflow
The validation of a method for this compound detection in fortified samples follows a structured workflow to ensure accuracy, precision, and reliability.
Caption: Workflow for the validation of this compound detection methods.
This guide provides a foundational comparison of key methodologies for the detection of this compound in fortified samples. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix.
References
- 1. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Enzyme-assisted extraction and liquid chromatography mass spectrometry for the determination of arsenic species in chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Nitarsone and Other Antiprotozoal Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance in protozoan parasites is a significant challenge in veterinary and human medicine. Nitarsone, an organoarsenic compound, has been utilized for the prevention of histomoniasis (blackhead disease) in poultry, caused by the protozoan Histomonas meleagridis. However, resistance to this compound has been reported, raising questions about potential cross-resistance to other antiprotozoal agents. This guide provides a comparative analysis of this compound and other antiprotozoal drugs, with a focus on available data regarding resistance and efficacy.
Executive Summary
Direct experimental studies on the cross-resistance between this compound and other classes of antiprotozoal drugs in protozoa are currently limited in the published literature. However, documented resistance of H. meleagridis to both this compound and the nitroimidazole antibiotic metronidazole (B1676534) suggests the potential for complex resistance patterns in this parasite.[1][2] The mechanism of action for this compound is not fully elucidated but is thought to involve the disruption of energy metabolism, specifically ATP production.[3] This differs from the mode of action of many other antiprotozoals, which may target DNA, protein synthesis, or specific metabolic pathways. Understanding these differences is key to predicting and managing potential cross-resistance.
Comparative Efficacy and Resistance Profile
While direct cross-resistance data is scarce, a comparison of the in vitro and in vivo efficacy of various antiprotozoal drugs against H. meleagridis, the primary target of this compound, can provide valuable insights for drug development and treatment strategies.
Table 1: In Vitro and In Vivo Efficacy of Various Antiprotozoal Drugs Against Histomonas meleagridis
| Drug Class | Drug | In Vitro Efficacy | In Vivo Efficacy | Documented Resistance in H. meleagridis |
| Organoarsenical | This compound | Reduced growth of sensitive strains at 100 and 400 ppm.[1][4] No inhibition of resistant strains at 100 ppm.[1][4] | Effective in sensitive strains.[2] No significant difference in weight gain or lesion scores in birds infected with resistant strains.[1][4] | Yes, partial resistance reported.[1][4][5] |
| Nitroimidazoles | Metronidazole | Reduced growth at 500 ppm; no inhibition at 200 ppm in some isolates.[2] Suppressed growth at ≥10 µg/mL.[6][7] | Non-significant difference compared to infected controls at 200 ppm in one study.[2] Highly effective at 200 ppm in another study.[6] | Yes, partial resistance reported.[1][2][5] |
| Dimetridazole | Suppressed growth at ≥10 µg/mL.[6][7] MLC of 25 µg/mL after 6h.[7] | Highly effective at 200 ppm.[6] | Not explicitly reported, but likely given its structural similarity to metronidazole. | |
| Ronidazole | Suppressed growth at ≥10 µg/mL.[6][7] | Highly effective at 200 ppm.[6] | Not reported. | |
| Tinidazole | Suppressed growth at ≥10 µg/mL.[6][7] | Highly effective at 200 ppm.[6] | Not reported. | |
| Nitrofurans | Furazolidone | Lethal activity demonstrated.[7] | Not specified for H. meleagridis in the provided results. | Not reported. |
| Aminoglycosides | Paromomycin Sulfate | Weakly effective at high concentrations.[6][8] | Ineffective.[6][8] | Not applicable as it is largely ineffective. |
| Benzimidazoles | Albendazole, Fenbendazole | Ineffective.[7][8] | Not tested due to in vitro inefficacy. | Not applicable as it is ineffective. |
| Other Compounds | Carbadox | Weakly effective at high levels.[6][8] | Ineffective.[6][8] | Not applicable as it is ineffective. |
| Sulfadiazine | Ineffective.[7] | Not tested due to in vitro inefficacy. | Not applicable as it is ineffective. |
Mechanisms of Action and Resistance
The potential for cross-resistance is largely dependent on the mechanisms of drug action and the corresponding resistance mechanisms developed by the parasite.
This compound and Other Arsenicals
The precise mechanism of this compound's antiprotozoal activity is not fully understood, though it is believed to interfere with essential metabolic processes such as energy production.[3] Resistance to arsenicals in other microbes often involves efflux pumps that actively remove the drug from the cell or enzymatic modification to a less toxic form.[9] In bacteria, a novel resistance pathway for roxarsone (B1679585) (a related organoarsenical) and this compound involves the reduction of the nitro group followed by extrusion of the modified compound from the cell.
A documented instance of cross-resistance involving a related element exists in Leishmania, where chronic exposure to environmental arsenic can induce resistance to antimonial drugs.[3] This is mediated by mechanisms such as increased drug efflux.[3] This suggests that cross-resistance between different metal-based drugs is possible.
Caption: Potential mechanisms of this compound resistance in protozoa.
Nitroimidazoles (e.g., Metronidazole)
Nitroimidazoles are prodrugs that require activation within the parasite. This activation typically occurs in anaerobic or microaerophilic environments and involves the reduction of the nitro group by proteins such as ferredoxin. The resulting reactive nitro radical anion damages parasitic DNA and other macromolecules. Resistance to nitroimidazoles is often associated with decreased activity of the activating enzymes or altered electron transport pathways.
Given the different proposed mechanisms of action and resistance for this compound and nitroimidazoles, the likelihood of direct cross-resistance between these two classes of drugs is considered low. However, the observation of strains resistant to both warrants further investigation into potential multi-drug resistance mechanisms.
Experimental Protocols
The following are generalized protocols for assessing antiprotozoal drug sensitivity, based on methodologies reported in the literature for H. meleagridis.
In Vitro Sensitivity Assay
This assay determines the direct effect of a drug on the growth of the protozoa in culture.
Caption: Workflow for in vitro antiprotozoal sensitivity testing.
Methodology:
-
Culture Preparation: H. meleagridis is cultured in a suitable medium (e.g., Dwyer's medium) to obtain a sufficient number of viable organisms.
-
Drug Dilution: The test drug (e.g., this compound) is dissolved in an appropriate solvent and then diluted to various concentrations in the culture medium.
-
Inoculation: A standardized number of protozoa are inoculated into tubes or plates containing the drug dilutions and control medium (without the drug).
-
Incubation: The cultures are incubated at the optimal temperature for the parasite (e.g., 40°C).
-
Growth Assessment: At predetermined time points (e.g., 12, 24, 48, and 72 hours), the number of viable protozoa in each dilution is counted using a hemocytometer.
-
Data Analysis: The growth inhibition is calculated relative to the control. The 50% inhibitory concentration (IC50) or the minimum lethal concentration (MLC) is then determined.
In Vivo Efficacy Study
This study evaluates the effectiveness of a drug in a live animal model.
Caption: Workflow for in vivo antiprotozoal efficacy testing.
Methodology:
-
Animal Model: Young, susceptible birds (e.g., turkey poults) are used.
-
Acclimation and Grouping: Birds are acclimated to the experimental conditions and then randomly divided into control and treatment groups.
-
Treatment: The treatment group receives feed containing the test drug at a specified concentration. The control group receives non-medicated feed.
-
Infection: All birds are infected with a standardized dose of viable H. meleagridis, often via the cloacal route.
-
Monitoring: Birds are observed daily for clinical signs of histomoniasis (e.g., lethargy, yellow droppings) and mortality. Body weights are recorded regularly.
-
Necropsy and Lesion Scoring: At the end of the experimental period, all surviving birds are euthanized and necropsied. The ceca and liver are examined for lesions, which are scored based on a standardized scale.
-
Data Analysis: Data on weight gain, mortality, and lesion scores are statistically analyzed to compare the treatment and control groups and determine the in vivo efficacy of the drug.
Conclusion and Future Directions
The current body of research indicates that resistance to this compound in H. meleagridis is a documented phenomenon. While there is no direct evidence of cross-resistance with other antiprotozoal drugs, the emergence of resistance to multiple drug classes, including nitroimidazoles, highlights the need for continued surveillance and research.
Future research should focus on:
-
Direct Cross-Resistance Studies: Testing this compound-resistant strains of protozoa against a panel of other antiprotozoal drugs to definitively determine the cross-resistance profile.
-
Mechanism of Resistance Elucidation: Investigating the molecular mechanisms of this compound resistance in protozoa to identify the genes and pathways involved. This will provide a better basis for predicting and potentially circumventing cross-resistance.
-
Development of Novel Therapeutics: The limited number of effective drugs against histomoniasis underscores the urgent need for the development of new antiprotozoal agents with novel mechanisms of action.
By addressing these research gaps, the scientific community can develop more effective strategies for the control of protozoal diseases and mitigate the impact of drug resistance.
References
- 1. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 3. pnas.org [pnas.org]
- 4. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of some drugs with known antiprotozoal activity against Histomonas meleagridis in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to arsenic compounds in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of Nitarsone and Natustat™: A Comparative Analysis
For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents is paramount. This guide provides a detailed in vivo comparison of Nitarsone, a historical antiprotozoal, and Natustat™, a natural alternative, in controlling protozoan diseases in poultry. The following sections present quantitative data from head-to-head studies, detailed experimental methodologies, and visual representations of experimental workflows and proposed mechanisms of action.
Quantitative Performance Metrics
The following tables summarize the key performance indicators from a comparative in vivo study evaluating the efficacy of this compound and Natustat™ in turkeys challenged with Histomonas meleagridis.
Table 1: Effect of this compound and Natustat™ on Body Weight (g) in Turkeys
| Treatment Group | Day 28 | Day 42 |
| Uninfected Control | 1639 | 1732.8 |
| Infected Control | 1696 | 1584.5 |
| This compound | 1554 | 1899 |
| Natustat™ | 1585 | 1920 |
Table 2: Effect of this compound and Natustat™ on Feed Conversion Ratio (FCR) in Turkeys
| Treatment Group | Day 28 | Day 42 |
| Uninfected Control | 1.639 | 1.927 |
| Infected Control | 1.696 | 2.074 |
| This compound | 1.554 | 1.899 |
| Natustat™ | 1.585 | 1.920 |
Table 3: Effect of this compound and Natustat™ on Cecal and Liver Lesion Scores in Turkeys
| Treatment Group | Cecal Lesion Score (Day 28) | Cecal Lesion Score (Day 35) | Liver Lesion Score (Day 28) | Liver Lesion Score (Day 35) |
| Uninfected Control | 0.00 | 0.50 | 0.00 | 0.10 |
| Infected Control | 1.40 | 1.45 | 0.70 | 0.85 |
| This compound | 0.80 | 0.80 | 0.30 | 0.40 |
| Natustat™ | 0.80 | 0.80 | 0.35 | 0.45 |
In a separate study involving a dual challenge with Cochlosoma anatis and coccidial oocysts in turkeys, both this compound and Natustat™ were found to be statistically equivalent in improving performance and reducing the severity of intestinal lesions when compared to an infected, unmedicated control group.
Experimental Protocols
The data presented above was generated from a controlled in vivo study. The following is a detailed description of the experimental methodology employed.
Animal Model and Housing:
-
Species: Male hybrid turkeys.
-
Housing: Birds were housed in floor pens with fresh wood shavings.
-
Group Size: Each treatment group consisted of multiple replicate pens.
Challenge Model:
-
Pathogen: Histomonas meleagridis.
-
Infection Method: Turkeys were exposed to litter obtained from broiler breeder flocks with a known history of histomoniasis. The infected litter was spread over the fresh wood shavings in the pens of the challenged groups.
Treatment Groups:
-
Uninfected Control: Birds were housed on clean litter and fed a standard basal diet.
-
Infected Control: Birds were housed on infected litter and fed a standard basal diet.
-
This compound: Birds were housed on infected litter and fed a basal diet supplemented with this compound at a concentration of 0.1875 kg/tonne .
-
Natustat™: Birds were housed on infected litter and fed a basal diet supplemented with Natustat™ at a concentration of 1.925 kg/tonne .
Data Collection:
-
Body Weight: Individual bird weights were recorded at specified time points (e.g., day 28 and day 42).
-
Feed Conversion Ratio (FCR): Feed intake and body weight gain were measured for each pen to calculate the FCR.
-
Lesion Scoring: At designated time points, a subset of birds from each group was euthanized, and the ceca and liver were examined for lesions. Lesions were scored based on a pre-defined scale (e.g., 0-4 for cecal lesions and 0-3 for liver lesions), where a higher score indicates greater severity.
Statistical Analysis:
-
Data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups. A p-value of <0.05 was considered statistically significant.
Visualizing Experimental Design and Mechanisms
To further elucidate the experimental process and the proposed mechanisms of action, the following diagrams are provided.
Evaluating Alternatives to Nitarsone for Blackhead Disease: A Comparative Guide for Researchers
Introduction
Blackhead disease, or histomoniasis, caused by the protozoan parasite Histomonas meleagridis, remains a significant threat to the poultry industry, particularly for turkeys. Following the withdrawal of Nitarsone, the last approved drug for its prevention in the United States, the need for effective alternatives has become critical. This guide provides a comparative overview of promising alternatives to this compound, summarizing key experimental data on their efficacy. Detailed experimental protocols are provided to aid in the design and evaluation of future research.
Comparative Efficacy of this compound Alternatives
Several alternatives to this compound have been investigated, including herbal products, other chemical compounds, and phytogenic feed additives. The following table summarizes the quantitative data from key experimental studies evaluating their performance in controlling blackhead disease.
| Treatment Group | Dosage & Administration | Challenge Method | Mortality Rate (%) | Cecal Lesion Score (Scale) | Liver Lesion Score (Scale) | Body Weight / Feed Conversion | Citation(s) |
| This compound (Histostat®) | 0.01875% in feed | Infected Litter | - | Significantly lower than infected control | Significantly lower than infected control | Improved feed conversion ratio | [1][2] |
| Herbal Product (Cinnamon, Garlic, Lemon, Rosemary extracts) | In feed and water | Intracloacal | 20% (vs. 50% in infected control) | Not significantly different in dead birds | Not significantly different in dead birds | - | [3] |
| Natustat™ | 1.925 kg/tonne in feed | Infected Litter | - | Significantly lower than infected control | Significantly lower than infected control | Improved feed conversion ratio and higher body weight | [1][4] |
| Paromomycin (B158545) | 200-400 ppm in feed (prophylactic) | Intracloacal | 20-43.3% (vs. 80% in infected control) | Significantly lower than infected control | Significantly lower than infected control | Significantly higher weight gain | [5][6][7] |
| Orego-Stim® | 300g/tonne in feed & 150ml/1000L in water | Natural Outbreak | Anecdotal reduction | - | - | - | [8] |
| Quillaia Extract | In feed | Blackhead challenge | Decreased mortality | Lower than control | - | Better performance results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key studies cited in this guide.
Herbal Product Efficacy Study (Hafez & Hauck, 2006)
-
Animal Model: 60 two-week-old turkey poults were divided into three groups.
-
Treatment:
-
Group 1: Received a herbal product containing extracts of cinnamon, garlic, lemon, and rosemary in the feed six days before infection and in the water three days before infection. Treatment continued in both feed and water until the end of the experiment.
-
Group 2: Infected, untreated control.
-
Group 3: Uninfected, untreated control.
-
-
Challenge: At three weeks of age, Groups 1 and 2 were infected intracloacally with H. meleagridis.
-
Data Collection: Mortality was recorded daily. Three weeks post-infection, surviving birds were euthanized and examined for pathological lesions in the ceca and liver.[3]
Natustat™ Efficacy Study (Duffy et al., 2005)
-
Animal Model: Male hybrid turkeys.
-
Treatment:
-
Natustat™ was administered at 1.925 kg/tonne of feed.
-
A this compound-treated group was included for comparison.
-
Infected, non-supplemented and uninfected, non-supplemented control groups were also included.
-
-
Challenge: Birds were exposed to histomonad-infected litter from broiler breeders at 7 days of age.
-
Data Collection: Body weight and feed conversion ratios were measured at 28 and 42 days. Cecal and liver lesion scores were assessed at 28 and 35 days.[1][4]
Paromomycin Efficacy Study (Bleyen et al., 2009)
-
Animal Model: Turkey poults.
-
Treatment: Paromomycin was administered prophylactically in the feed at concentrations of 200 ppm and 400 ppm, or in the drinking water.
-
Challenge: Birds were infected via intracloacal inoculation with H. meleagridis.
-
Data Collection: Mortality rates, cecal and liver lesion scores, and weight gain were compared to an infected, untreated control group.[5]
Visualizing Pathogenesis and Experimental Design
Signaling Pathway of Histomonas meleagridis Infection
The pathogenesis of blackhead disease involves the invasion of the cecal wall by H. meleagridis, followed by its migration to the liver. This process is facilitated by a complex interplay between the parasite, the host immune system, and the gut microbiota. The following diagram illustrates the key steps in this pathogenic cascade.
Histomonas meleagridis pathogenesis pathway.
Comparative Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of alternatives to this compound. This workflow can be adapted for various treatment and challenge models.
References
- 1. Evaluation of dietary Natustat for control of Histomonas meleagridis in male turkeys on infected litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.org [ijpsjournal.org]
- 3. Efficacy of a herbal product against Histomonas meleagridis after experimental infection of turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-curative, but prophylactic effects of paromomycin in Histomonas meleagridis-infected turkeys and its effect on performance in non-infected turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thepoultrysite.com [thepoultrysite.com]
A Comparative Guide to the Metabolic Profiling of Nitarsone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of Nitarsone and its primary analogs: Roxarsone (B1679585), Arsanilic Acid, and Carbarsone. These organoarsenic compounds have been utilized as feed additives in the poultry industry to promote growth and prevent disease.[1] Understanding their metabolic fate is crucial for assessing their safety and environmental impact. This document synthesizes available experimental data to compare their biotransformation pathways, identified metabolites, and the analytical methods employed for their characterization.
Comparative Metabolic Pathways
The metabolism of this compound and its analogs primarily involves the transformation of the functional groups attached to the phenylarsonic acid core. A key metabolic step for nitroaromatic arsenicals like this compound and Roxarsone is the reduction of the nitro group, which can lead to the formation of more toxic inorganic arsenic species.[2][3] For Carbarsone, the primary metabolic conversion appears to be to Arsanilic Acid.[4]
Key Metabolic Transformations:
-
This compound: Biotransformation can occur with its trivalent form being converted to the trivalent form of p-arsanilic acid (pAsA(III)).[5]
-
Roxarsone: Under anaerobic conditions, microorganisms readily reduce the nitro group to form 3-amino-4-hydroxybenzene arsonic acid (HAPA).[1][2][3][6] Degradation can further lead to the release of inorganic arsenite and arsenate.[2][3] In human intestinal Caco-2 cells, Roxarsone shows limited metabolism, with only small amounts of inorganic arsenic (AsV) and HAPA being formed.[7]
-
Arsanilic Acid: While detailed metabolic pathways are less defined in the available literature, studies suggest it undergoes metabolism, as the form excreted in urine differs from the parent compound.[8] Photolytic degradation results in the formation of ammonium (B1175870) ions and inorganic arsenic.[9]
-
Carbarsone: This compound is known to be converted to Arsanilic Acid.[4] The general metabolic pathway for arsenic compounds also includes reduction and methylation, leading to the formation of monomethylarsenic acid (MMA) and dimethylarsenic acid (DMA).[10]
The following diagram illustrates the primary metabolic pathways of these organoarsenic compounds.
Quantitative Metabolite Data
Direct comparative quantitative data from a single study is limited. The following table summarizes the key metabolites identified for each compound based on various independent studies. The quantities of these metabolites can vary significantly depending on the experimental conditions (e.g., in vitro vs. in vivo, microbial degradation vs. cellular metabolism).
| Parent Compound | Key Metabolites | Experimental System | Reference |
| This compound | p-Arsanilic Acid (trivalent) | Not specified | [5] |
| Roxarsone | 3-Amino-4-hydroxybenzene arsonic acid (HAPA), Inorganic Arsenic (AsV, AsIII) | Anaerobic microbial cultures, Human Caco-2 cells | [2][3][7] |
| Arsanilic Acid | Inorganic Arsenic (AsV, AsIII), Ammonium ions | Photolytic degradation | [9] |
| Carbarsone | Arsanilic Acid, Monomethylarsenic acid (MMA), Dimethylarsenic acid (DMA) | Animal studies, General arsenic metabolism | [4][10] |
Experimental Protocols
A generalized workflow for the comparative metabolic profiling of this compound and its analogs is outlined below. This protocol is a synthesis of methodologies reported in the literature for the analysis of organoarsenic compounds.
1. Sample Preparation:
-
In Vitro Studies: Incubation of the parent compound with liver microsomes, hepatocytes, or intestinal microflora. Reactions are typically quenched with a solvent like acetonitrile.
-
In Vivo Studies: Collection of biological matrices (e.g., urine, feces, tissues) from dosed animals.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction may be employed to concentrate the analytes and remove interfering substances.
2. Analytical Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its various metabolites.
-
Mass Spectrometry (MS):
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Highly sensitive for the detection and quantification of total arsenic and arsenic species.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Used for the structural elucidation of organic metabolites.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns for metabolite identification.
-
3. Data Analysis:
-
Identification of metabolites by comparing retention times and mass spectra with authentic standards or through spectral interpretation.
-
Quantification of metabolites using calibration curves of standard compounds.
The following diagram illustrates a typical experimental workflow for these studies.
Signaling Pathways and Toxicity
The toxicity of organoarsenic compounds is closely linked to their metabolism. The biotransformation of relatively less toxic parent compounds into more toxic inorganic arsenic species is a significant concern.[11] Inorganic arsenic is a known human carcinogen and can interfere with numerous cellular processes.
While specific signaling pathways affected by this compound and its analogs are not extensively detailed in the provided search results, the known effects of arsenic provide some insights. Arsenic exposure can disrupt mitochondrial function, including fatty acid metabolism.[12] The process of biomethylation, a key step in the metabolism of arsenic, is a subject of debate, with some evidence suggesting it may be a bioactivation pathway that produces more toxic trivalent methylated arsenicals.[13][14] Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound and its metabolites.
This guide provides a comparative framework based on the current understanding of the metabolism of this compound and its analogs. As new research emerges, this information should be updated to provide the most accurate and comprehensive overview for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic biotransformation of roxarsone and related N-substituted phenylarsonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Role of ArsEFG in Roxarsone and this compound Detoxification and Resistance - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbarsone | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Arsenic-based Animal Drugs and Poultry | FDA [fda.gov]
- 12. The effect of arsenic on mitochondrial fatty acid metabolism via inhibition of carnitine palmitoyltransferase 1B and choline kinase beta in C2C12 cells | PLOS One [journals.plos.org]
- 13. Organoarsenicals. Uptake, metabolism, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
performance of different analytical columns for Nitarsone separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of Nitarsone, an organoarsenic compound, is critical for its detection and quantification in various matrices, including food products and pharmaceutical formulations. The choice of the analytical column is a pivotal factor in achieving the desired chromatographic performance. This guide provides an objective comparison of different analytical columns for this compound separation, supported by experimental data from various studies.
Performance of Analytical Columns
The most commonly employed columns for the analysis of organoarsenic compounds are reversed-phase columns, particularly C18 and Phenyl-Hexyl chemistries.
-
C18 Columns: These columns are widely used due to their hydrophobicity and ability to retain a broad range of non-polar to moderately polar compounds. For this compound, which possesses a polar nitro group and an acidic arsonic acid moiety, C18 columns can provide adequate retention and separation, especially when used with an appropriate mobile phase.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity compared to C18 columns. The phenyl group in the stationary phase can interact with aromatic analytes like this compound through π-π interactions, leading to enhanced retention and potentially different elution orders for closely related compounds. This can be particularly advantageous for separating this compound from other aromatic impurities.[1][2]
-
Specialized Reversed-Phase Columns: Other reversed-phase columns with unique surface modifications, such as those with low silanol (B1196071) activity, are also utilized to improve peak shape and reduce tailing for polar and acidic compounds like this compound.
The following table summarizes the performance data for this compound separation on different analytical columns as reported in various studies.
| Column Type | Stationary Phase | Dimensions (L x I.D., particle size) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) | Theoretical Plates (N) |
| Zorbax SB-Aq | C18 | 150 x 4.6 mm, 5 µm | Methanol (B129727) and 1% acetic acid (3:97, v/v) | 0.7 | Not specified | Not specified | Not specified | Not specified |
| Newcrom R1 | Special Reverse-Phase | 150 x 4.6 mm, 5 µm | Acetonitrile (B52724), water, and phosphoric acid | Not specified | Not specified | Not specified | Not specified | Not specified |
| Phenomenex Luna | C18 | 150 x 2.0 mm, 5 µm | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | 0.25 | Not specified | Not specified | Not specified | Not specified |
Note: The data presented in the table is compiled from different studies and is not the result of a direct comparative experiment. Therefore, direct comparison of performance metrics should be done with caution, considering the variation in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols from the cited studies for this compound separation.
Method 1: Zorbax SB-Aq C18 Column
-
Column: Zorbax SB-Aq C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of methanol and 1% acetic acid (3:97, v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Feed samples were extracted with a mixture of methanol and 1% acetic acid (90:10, v/v) in an ultrasonic bath. Proteins were precipitated using 2% CuSO4, followed by solid-phase extraction (SPE) on SAX cartridges for cleanup.
Method 2: Newcrom R1 Column
-
Column: Newcrom R1 (special reverse-phase with low silanol activity).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is used instead of phosphoric acid.
-
Note: Specific mobile phase composition, flow rate, and detector settings were not detailed in the available information.[3]
Method 3: Phenomenex Luna C18 Column (LC-MS/MS)
-
Column: Phenomenex Luna C18 (150 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient program using 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a given sample, from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of this compound.
Logical Relationship of Column Selection Factors
The choice of an analytical column is influenced by several interconnected factors related to the analyte's properties and the desired separation outcome.
Caption: Factors influencing analytical column selection for this compound.
References
A Comparative Guide to Nitarsone Extraction from Soil for Researchers
This guide offers an objective comparison of common methods for extracting Nitarsone, an organoarsenic compound, from soil matrices. The information is tailored for researchers, scientists, and drug development professionals, providing a summary of performance metrics, detailed experimental protocols, and supporting data to aid in method selection and development.
Introduction to this compound and Extraction Challenges
This compound, (4-nitrophenyl)arsonic acid, has been used as a feed additive in poultry production. Its presence and persistence in soil are of environmental and health concern, necessitating robust analytical methods for its detection and quantification. The effective extraction of this compound from complex soil matrices is a critical first step in this process. The choice of extraction method can significantly impact recovery, efficiency, and overall analytical performance. This guide compares three prominent extraction techniques: Accelerated Solvent Extraction (ASE®), Ultrasonic-Assisted Extraction (UAE), and traditional Solid-Liquid Extraction (SLE) with a phosphate (B84403) buffer, which has shown efficacy for the closely related compound, Roxarsone.
Comparison of Extraction Method Performance
The selection of an extraction method depends on various factors, including desired recovery rate, sample throughput, solvent consumption, and available instrumentation. The following table summarizes the performance of different extraction techniques based on available literature for organoarsenic compounds and other relevant analytes in soil. Direct comparative studies for this compound in soil are limited; therefore, data from closely related compounds and matrices are included to provide a comprehensive overview.
| Parameter | Accelerated Solvent Extraction (ASE®) | Ultrasonic-Assisted Extraction (UAE) | Solid-Liquid Extraction (Phosphate Buffer) |
| Principle | Extraction with solvents at elevated temperatures and pressures.[1] | Use of ultrasonic waves to induce cavitation and enhance solvent penetration into the sample matrix. | Shaking or vortexing the soil sample with a specific buffer solution to solubilize the target analyte. |
| Typical Solvents | Methanol (B129727), Acetonitrile, Acetone, Dichloromethane/Acetone mixtures.[2] | Methanol, Ethanol, Acetonitrile, Water. | 0.1 M NaH2PO4 + 0.1 M H3PO4 (9:1, v/v).[3] |
| Extraction Time | 15-25 minutes per sample.[1] | 15-40 minutes per sample. | 1-24 hours per sample. |
| Solvent Consumption | Low (15-50 mL per sample). | Moderate. | High. |
| Automation Potential | High. | Moderate. | Low. |
| Relative Cost | High (instrumentation). | Moderate (instrumentation). | Low (equipment). |
| Reported Recovery * | >75% for various organic pollutants from soil.[1] Comparable or superior to sonication and Soxhlet.[1][4] | 71% ± 23% for hormones in soil.[4] | 84.54% for Roxarsone from soil.[3] |
*Recovery rates are highly dependent on soil type, analyte concentration, and specific method parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting extraction techniques. Below are representative protocols for each of the discussed methods.
Accelerated Solvent Extraction (ASE®) Protocol
This protocol is based on general principles for extracting organic compounds from soil and can be optimized for this compound.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity. Mix the soil with a drying and dispersing agent like diatomaceous earth.
-
ASE Cell Loading: Pack the prepared soil sample into an ASE extraction cell.
-
Extraction Parameters:
-
Solvent: Methanol or an aqueous/organic mixture.
-
Temperature: 80-120°C.
-
Pressure: 1500 psi.
-
Static Time: 5 minutes.
-
Static Cycles: 2-3.
-
Flush Volume: 60% of the cell volume.
-
Purge Time: 60-100 seconds with nitrogen gas.
-
-
Extract Collection: Collect the extract in a vial. The extract may then be concentrated and reconstituted in a suitable solvent for analysis or undergo a cleanup step.
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is a general procedure for the ultrasonic extraction of compounds from solid matrices.
-
Sample Preparation: Weigh approximately 2-5 grams of air-dried and sieved soil into a glass vessel.
-
Solvent Addition: Add a suitable volume of extraction solvent (e.g., 20 mL of methanol or acetonitrile) to the soil sample.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Frequency: 20-40 kHz.
-
Power: 100 W.
-
Time: 30-40 minutes.
-
Temperature: Room temperature or slightly elevated (e.g., 40°C).
-
-
Separation: After sonication, centrifuge the sample to separate the solid and liquid phases.
-
Extraction Repetition: The extraction process can be repeated on the soil residue to improve recovery, and the supernatants are then combined.
-
Post-Extraction: The collected extract can be filtered and is then ready for cleanup or direct analysis.
Solid-Liquid Extraction (Phosphate Buffer) Protocol for Roxarsone
This method has been shown to be effective for Roxarsone, a structurally similar compound to this compound, and is a good starting point for method development.[3]
-
Sample Preparation: Weigh a known amount of air-dried and sieved soil into a centrifuge tube.
-
Extraction Solution: Prepare a solution of 0.1 M NaH2PO4 and 0.1 M H3PO4 in a 9:1 volume ratio.
-
Extraction: Add the extraction solution to the soil sample (e.g., a 1:10 soil-to-solution ratio).
-
Agitation: Shake the mixture vigorously for a specified period (e.g., 1-24 hours) on a mechanical shaker.
-
Separation: Centrifuge the sample to pellet the soil particles.
-
Filtration: Filter the supernatant through a 0.45 µm filter. The resulting extract is then ready for analysis. The reported average extraction efficiency for Roxarsone using this method is 84.54%.[3]
Solid-Phase Extraction (SPE) Cleanup
For complex soil matrices, a cleanup step is often necessary to remove interfering substances prior to instrumental analysis. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has an affinity for this compound and allows interfering compounds to pass through, or vice versa. Common choices for polar compounds include polymeric reversed-phase sorbents.
-
Conditioning: Condition the SPE cartridge by passing a small volume of an organic solvent (e.g., methanol) followed by deionized water or the initial mobile phase of the analytical method.
-
Loading: Load the soil extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove co-extracted matrix components without eluting the analyte of interest.
-
Elution: Elute this compound from the cartridge using a small volume of a strong solvent.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis by techniques such as HPLC-MS/MS.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from soil.
References
Comparative Analysis of Nitarsone and 3-Nitrophenylboronic Acid for Histomonas Inhibition: A Guide for Researchers
A comprehensive review of the available experimental data on the efficacy of nitarsone and an exploration of the potential of 3-nitrophenylboronic acid as an alternative for the inhibition of Histomonas meleagridis, the causative agent of blackhead disease in poultry.
Executive Summary
This guide provides a detailed comparison of this compound and 3-nitrophenylboronic acid for their potential use in inhibiting Histomonas meleagridis. This compound, an organoarsenic compound, was historically the only FDA-approved drug for the prevention of histomoniasis in poultry until its withdrawal in 2015. Extensive research has documented its efficacy, though the emergence of resistant strains has been a significant concern.
Conversely, there is a notable absence of scientific literature directly evaluating the efficacy of 3-nitrophenylboronic acid against Histomonas meleagridis. This guide, therefore, presents a comprehensive overview of the existing data for this compound and explores the potential of 3-nitrophenylboronic acid by examining the known antiprotozoal activities of related compounds, such as boric acid and other nitroaromatic molecules. The information is intended to provide researchers, scientists, and drug development professionals with a consolidated resource to inform future research directions in the control of histomoniasis.
This compound: Efficacy and Experimental Data
This compound (4-nitrophenylarsonic acid) has been the subject of numerous studies to evaluate its efficacy against Histomonas meleagridis. Both in vitro and in vivo experiments have demonstrated its inhibitory effects, although variations in susceptibility among different Histomonas strains have been reported.
In Vitro Efficacy of this compound
In vitro studies have been crucial in determining the direct effect of this compound on the growth and viability of H. meleagridis. These studies typically involve the cultivation of the parasite in a suitable medium and the subsequent introduction of varying concentrations of the drug.
Table 1: Summary of In Vitro Efficacy of this compound against Histomonas meleagridis
| Histomonas Strain(s) | This compound Concentration (ppm) | Observed Effect | Reference |
| ZM and BG | 100 and 400 | Reduced growth compared to control. | [1][2] |
| MNC | 100 | No inhibition of growth. | [1][2] |
| MNC | 400 | Reduced growth. | [1][2] |
| Field Isolate (Pakistan) | 200 and 500 | Reduced growth compared to untreated culture. |
In Vivo Efficacy of this compound
In vivo studies, primarily conducted in turkeys, have been essential for evaluating the prophylactic and therapeutic potential of this compound in a host organism. These experiments typically involve challenging birds with H. meleagridis and assessing the impact of this compound supplementation in their feed on disease progression, weight gain, and lesion scores.
Table 2: Summary of In Vivo Efficacy of this compound against Histomonas meleagridis in Turkeys
| Histomonas Strain | This compound Diet Concentration | Outcome | Reference |
| MNC | Not specified | No significant difference in weight gain, liver, and cecal lesion scores compared to infected control. | [1][2] |
| Field Isolate (Pakistan) | 187.5 ppm | Significant difference in weight gain and lesion scores compared to infected control. |
Experimental Protocols: this compound
A common protocol for assessing the in vitro sensitivity of H. meleagridis to this compound involves the following steps:
-
Parasite Culture: H. meleagridis is cultured in a suitable medium, such as a modified Dwyer medium, supplemented with rice powder and serum, at 40°C.
-
Drug Preparation: A stock solution of this compound is prepared and sterilized. Serial dilutions are made to achieve the desired test concentrations.
-
Inoculation: Culture flasks containing fresh medium are inoculated with a standardized number of H. meleagridis cells (e.g., 50,000 cells/mL).
-
Treatment: The prepared this compound dilutions are added to the culture flasks. Control flasks with no drug are also maintained.
-
Incubation and Monitoring: The cultures are incubated at 40°C, and the number of viable histomonads is counted at regular intervals (e.g., 12, 24, 36, and 48 hours) using a hemocytometer.
-
Data Analysis: The growth of histomonads in the treated groups is compared to the control group to determine the inhibitory effect of this compound.
A typical in vivo protocol to evaluate the efficacy of this compound in turkeys is as follows:
-
Animal Husbandry: Turkey poults are housed in appropriate facilities with ad libitum access to feed and water.
-
Dietary Groups: Birds are divided into different groups: a control group receiving a standard diet, and a treatment group receiving a diet supplemented with a specific concentration of this compound (e.g., 187.5 ppm).
-
Challenge: After a period of acclimatization to the diets, birds in the treatment and infected control groups are challenged with a virulent strain of H. meleagridis, often via cloacal inoculation. A non-infected control group is also maintained.
-
Monitoring: Birds are monitored daily for clinical signs of histomoniasis, and body weights are recorded regularly.
-
Necropsy and Lesion Scoring: At a predetermined time point post-infection, birds are euthanized, and the ceca and liver are examined for lesions. Lesion scores are assigned based on a standardized scale.
-
Data Analysis: Weight gain and lesion scores are statistically compared between the different groups to determine the protective efficacy of this compound.
Mechanism of Action of this compound
The precise mechanism of action of arsenicals like this compound against Histomonas is not fully elucidated. However, it is generally believed that pentavalent arsenicals are reduced to the more toxic trivalent form within the parasite. This trivalent arsenic can then interact with sulfhydryl groups of essential enzymes, disrupting critical metabolic pathways.
3-Nitrophenylboronic Acid: A Potential Alternative?
Currently, there is no published research specifically investigating the efficacy of 3-nitrophenylboronic acid against Histomonas meleagridis. Therefore, a direct comparison with this compound based on experimental data is not possible. However, an analysis of related compounds can offer some insights into its potential antiprotozoal activity.
Insights from Boric Acid Studies
Boric acid, a simpler boron-containing compound, has been evaluated for its potential to prevent histomoniasis. Unfortunately, a study providing 0.2% boric acid in the diet of turkeys did not show efficacy in preventing or reducing the severity of the disease. This finding suggests that the mere presence of boron may not be sufficient for anti-histomonal activity.
Insights from Other Nitroaromatic Compounds
Nitroaromatic compounds form a broad class of antimicrobials with activity against various protozoa. For instance, nitroimidazoles like metronidazole (B1676534) have been used to treat infections caused by Trichomonas vaginalis and Giardia lamblia. The antimicrobial activity of these compounds is often linked to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals that damage cellular components. It is plausible that the nitro group in 3-nitrophenylboronic acid could be similarly activated within Histomonas.
Potential Antiprotozoal Activity of Phenylboronic Acid Derivatives
Phenylboronic acids and their derivatives have been investigated for a range of biological activities, including antibacterial and antiprotozoal effects. Their mechanism of action can vary, but they are known to interact with diols, which are present in many biological molecules, including sugars and glycoproteins on the surface of parasites. This interaction could potentially interfere with parasite adhesion, metabolism, or other vital functions.
Conclusion and Future Directions
This compound has a documented history of efficacy against Histomonas meleagridis, but the development of resistance and its withdrawal from the market necessitate the search for new anti-histomonal agents. While there is no direct evidence to support the use of 3-nitrophenylboronic acid for Histomonas inhibition, its chemical structure, featuring both a nitro group and a phenylboronic acid moiety, suggests a potential for antiprotozoal activity.
Future research should focus on:
-
In vitro screening of 3-nitrophenylboronic acid: The first step should be to evaluate its direct inhibitory effect on H. meleagridis in culture.
-
Structure-activity relationship studies: If initial activity is observed, synthesizing and testing derivatives of 3-nitrophenylboronic acid could lead to more potent and selective compounds.
-
Mechanism of action studies: Elucidating how these compounds exert their effect on the parasite will be crucial for rational drug design.
The lack of effective treatments for histomoniasis underscores the importance of exploring novel chemical entities. 3-Nitrophenylboronic acid and its derivatives represent a promising, yet unexplored, avenue for the development of new therapies to combat this significant poultry disease.
References
Assessing the In Vitro Development of Resistance to Nitarsone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro resistance profile of Nitarsone, a previously utilized feed additive for the prevention of histomoniasis (blackhead disease) in poultry, caused by the protozoan parasite Histomonas meleagridis. The emergence of reduced sensitivity to this compound necessitates a clear understanding of its performance relative to other antimicrobial agents. This document summarizes available experimental data on drug sensitivity, outlines detailed methodologies for assessing resistance in a laboratory setting, and visualizes relevant experimental workflows and potential mechanisms of action.
Comparative Sensitivity of Histomonas meleagridis to this compound and Alternatives
The development of resistance to anti-protozoal drugs is a significant concern in both veterinary and human medicine. Studies have demonstrated that field isolates of Histomonas meleagridis exhibit varying degrees of sensitivity to this compound and other compounds. The following tables consolidate the available quantitative data from in vitro studies to provide a basis for comparison.
Table 1: In Vitro Sensitivity of Histomonas meleagridis Strains to this compound
| H. meleagridis Strain | This compound Concentration (ppm) | Observation | Citation |
| MNC (North Carolina) | 100 | No growth inhibition (Resistant) | [1] |
| MNC (North Carolina) | 400 | Reduced growth | [1] |
| ZM (Michigan) | 100 | Reduced growth (Sensitive) | [1] |
| ZM (Michigan) | 400 | Reduced growth | [1] |
| BG (Georgia) | 100 | Reduced growth (Sensitive) | [1] |
| BG (Georgia) | 400 | Reduced growth | [1] |
| Field Isolate (Pakistan) | 200 | Reduced growth | [2] |
| Field Isolate (Pakistan) | 500 | Reduced growth | [2] |
Table 2: Comparative In Vitro Efficacy of this compound and Alternative Compounds against Histomonas meleagridis
| Compound | Concentration | Observation | Citation |
| This compound | 200 ppm | Reduced growth | [2] |
| 500 ppm | Reduced growth | [2] | |
| Metronidazole (B1676534) | 200 ppm | No growth inhibition (Resistant Isolate) | [2] |
| 500 ppm | Reduced growth | [2] | |
| ≥10 µg/mL | Effective in vitro | [3] | |
| 50 µg/mL (MLC) | Lethal after 24h exposure | [4] | |
| Roxarsone (arsenical) | 200 µg/mL | Effective after 48h exposure | [4] |
| Dimetridazole | 25 µg/mL (MLC) | Lethal after 6h exposure | [4] |
| Nitroimidazoles (general) | ≥10 µg/mL | Effective in vitro | [3] |
| Benzimidazoles (Albendazole, Fenbendazole) | Not specified | Ineffective in vitro | [4] |
| Sulfadiazine | Not specified | Ineffective in vitro | [4] |
*MLC: Minimum Lethal Concentration
Experimental Protocols
The following sections detail the methodologies for the in vitro culture of Histomonas meleagridis and the assessment of drug sensitivity, which can be adapted for studies on the development of resistance.
In Vitro Culture of Histomonas meleagridis
This protocol is foundational for maintaining viable parasite cultures for drug sensitivity assays.
-
Culture Medium: A common medium used is Medium 199 or Dwyer's medium.[5][6]
-
Supplementation: The basal medium is typically supplemented with:
-
15% fetal bovine serum (FBS).[6]
-
Antibiotics to control bacterial growth (e.g., 200 IU/mL penicillin and 200 µg/mL streptomycin).[6]
-
An antifungal agent (e.g., 2.5 µg/mL amphotericin B).[6]
-
Rice starch (approximately 1 mg/mL) serves as a carbohydrate source for the bacteria that are co-cultured with the histomonads.[6]
-
-
Incubation: Cultures are maintained at 40-42°C.[7]
-
Subculturing: The parasites are passaged every 48 to 72 hours by transferring a portion of the existing culture (e.g., 1 mL) into a new flask with fresh, pre-warmed medium (e.g., 9 mL).[6]
In Vitro Drug Sensitivity and Resistance Induction Assay
This protocol describes a method for determining the sensitivity of H. meleagridis to a compound and can be adapted to induce resistance through serial passage.
-
Preparation of Parasite Inoculum:
-
Start with a healthy, actively growing culture of H. meleagridis.
-
Count the number of parasites using a hemocytometer to determine the cell density.
-
Dilute the culture with fresh medium to a standardized concentration (e.g., 50,000 cells/mL).[2]
-
-
Drug Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Create a series of dilutions of the stock solution to achieve the desired final concentrations in the culture medium.
-
-
Assay Setup:
-
Dispense the standardized parasite suspension into culture flasks or multi-well plates.
-
Add the different concentrations of the test compound to the respective flasks/wells. Include a solvent control and a no-drug control.
-
Incubate the cultures under standard conditions (40-42°C).
-
-
Quantification of Growth Inhibition:
-
At specific time points (e.g., 12, 24, 48, and 72 hours), collect a sample from each flask/well.
-
Count the number of viable parasites using a hemocytometer.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 (half-maximal inhibitory concentration) or MLC (minimum lethal concentration) values.
-
-
Induction of Resistance (Serial Passage):
-
To induce resistance, start by culturing the parasites in a sub-lethal concentration of the drug (e.g., at or below the IC50).
-
Once the parasites have adapted and are growing steadily, subculture them into a fresh medium containing a slightly higher concentration of the drug.
-
Repeat this process of incremental dose escalation over multiple passages.
-
Periodically, perform a standard drug sensitivity assay on the passaged parasites to determine the fold-change in IC50 compared to the original, sensitive strain.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing in vitro drug sensitivity and inducing resistance in Histomonas meleagridis.
Hypothetical Signaling Pathway for Arsenical Drug Action and Resistance
While the precise signaling pathway for this compound in H. meleagridis is not fully elucidated, a general mechanism for arsenicals in protozoa can be hypothesized. Trivalent arsenicals are known to interact with thiol groups in proteins, potentially inhibiting critical enzymes. Resistance can emerge through decreased drug uptake.
References
- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]
- 3. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of herbal products against Histomonas meleagridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nitarsone Residue Levels in Poultry Tissues: A Guide for Researchers
For Immediate Release
This publication provides a comparative overview of nitarsone residue levels in various poultry tissues. This compound, an organoarsenic compound, was previously used in poultry feed to prevent histomoniasis (blackhead disease).[1][2] Its use in the United States was discontinued (B1498344) in 2015 due to concerns over its potential conversion to inorganic arsenic, a known carcinogen.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data and methodologies for the analysis of this compound and related arsenic compounds in poultry.
Data Summary: this compound and Other Arsenic Species in Poultry Tissues
A study on arsenic species in turkey meat from various sources provides quantitative data for this compound and its metabolites in composite meat samples.[3] Although not a direct tissue comparison, these values are crucial for understanding residue levels in commercially available poultry.
Table 1: Arsenic Species Concentrations in Turkey Meat (µg/kg) [3]
| Arsenic Species | Mean Concentration (95% CI) |
| Total Arsenic | 11.2 (7.2, 15.1) |
| Inorganic Arsenic (iAs) | 0.5 (0.4, 0.6) |
| Methylarsonate (MA) | 3.1 (2.0, 4.2) |
| Dimethylarsinate (DMA) | 2.4 (2.1, 2.6) |
| This compound | 0.3 (0.1, 0.4) |
Data from a 2014 U.S. market basket sample of turkey meat.[3]
To illustrate the expected disparity in residue levels between different tissues, data from a study on the related arsenical drug roxarsone (B1679585) in chickens is presented below. This study highlights the significantly higher accumulation of total arsenic in the liver compared to muscle tissue.
Table 2: Total Arsenic Concentrations in Chicken Tissues from a Live Poultry Market Study [4]
| Tissue Type | Mean Total Arsenic (mg/kg) |
| Liver | Significantly higher than muscle |
| Muscle (Breast and Drumstick) | Lower than liver |
Specific mean values were not provided in the abstract, but the study clearly indicates higher concentrations in the liver.[4]
The U.S. Food and Drug Administration (FDA) had previously established tolerance levels for total arsenic residues in poultry, which also reflect the higher accumulation in the liver.
Table 3: FDA Tolerance Levels for Total Arsenic Residues in Poultry [6]
| Tissue | Tolerance Level (mg/kg) |
| Muscle | 0.5 |
| Liver | 2.0 |
Experimental Protocols
The following section details a representative experimental protocol for the determination of this compound and other arsenic species in poultry tissues, synthesized from methodologies described in the scientific literature.[3][7][8]
Sample Preparation and Extraction
This phase is critical for the accurate quantification of arsenic species and involves the extraction of analytes from the tissue matrix.
-
Homogenization: Weigh approximately 1.0 g of the poultry tissue (liver, muscle, or skin) into a 50 mL polypropylene (B1209903) centrifuge tube.[7]
-
Extraction Solvent: Prepare an extraction solution of 1% (w/w) nitric acid (HNO₃) containing 0.2 M hydrogen peroxide (H₂O₂).[7]
-
Extraction Process: Add 10 mL of the extraction solvent to each tube. Place the tubes in an ultrasonic bath at 80°C for 30 minutes to facilitate the extraction of arsenic species.[7]
-
Centrifugation and Filtration: After extraction, centrifuge the samples to separate the solid and liquid phases. Filter the supernatant through a 0.45 µm nylon syringe filter to remove any remaining particulate matter before analysis.[8]
Analytical Methodology: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a highly sensitive and specific technique for the separation and quantification of different arsenic species.[3][7]
-
Chromatographic Separation:
-
HPLC System: An Agilent 1100 or similar system.[6]
-
Column: A Dionex AS7, AS14, or AS16 column can be used for the separation of arsenic species.[9][10]
-
Mobile Phase: A gradient elution using two mobile phases is typically employed. For example:
-
Mobile Phase A: 200 mmol/L ammonium (B1175870) carbonate in 3% (v/v) methanol.[7]
-
Mobile Phase B: 0.5 mmol/L ammonium carbonate in 3% (v/v) methanol.[7]
-
-
Gradient Program: A typical gradient might involve a ramp from 0% to 100% of Mobile Phase A to effectively separate the different arsenic species.[7]
-
Injection Volume: 20 µL.[7]
-
-
Detection:
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound levels in different poultry tissues.
References
- 1. Distribution and biotransformation of arsenic species in chicken cardiac and muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Public Health Risk of Arsenic Species in Chicken Tissues from Live Poultry Markets of Guangdong Province, China [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of arsenic speciation in poultry wastes by IC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Poultry Health: Evaluating the Post-Nitarsone Era in Blackhead Disease Management
A Comparative Guide for Researchers and Drug Development Professionals
The 2015 withdrawal of nitarsone from the U.S. market marked a pivotal moment in poultry health management, leaving the industry without a key tool for controlling histomoniasis, commonly known as blackhead disease. This guide provides a comprehensive evaluation of the ban's impact and a comparative analysis of emerging alternatives, supported by experimental data, to inform future research and drug development in this critical area.
The Legacy of this compound: Efficacy and Concerns
This compound, an arsenic-based compound, was widely used for decades to prevent blackhead disease, a parasitic ailment caused by Histomonas meleagridis that can lead to high mortality rates in turkeys. Its efficacy was well-established; however, growing concerns over the potential for organic arsenic to convert to its carcinogenic inorganic form in poultry meat ultimately led to its ban by the U.S. Food and Drug Administration (FDA).[1][2] Studies revealed that poultry treated with arsenic-based drugs exhibited higher levels of inorganic arsenic in edible tissues, posing a potential risk to human health.
While effective, research has also indicated the emergence of this compound-resistant strains of H. meleagridis. In vitro and in vivo studies have demonstrated that some field isolates of the parasite show reduced sensitivity to the drug, highlighting the need for novel control strategies beyond simple replacement.[3]
The Search for Alternatives: A Comparative Overview
The prohibition of this compound has spurred intensive research into alternative methods for controlling histomoniasis. These alternatives can be broadly categorized into synthetic compounds, natural products, and immunological approaches. The following sections provide a comparative analysis of the most promising candidates.
Synthetic Compounds: A Promising Boron-Based Alternative
A novel approach to developing a this compound alternative involves substituting the arsenic atom with boron. One such compound, 3-nitrophenylboronic acid (3NB), has shown significant promise in in vitro studies.
Quantitative Data Summary: In Vitro Efficacy of this compound and 3NB against H. meleagridis
| Treatment Group | Concentration (ppm) | Time Point | Mean Cell Count Reduction (%) vs. Control | Statistical Significance (P-value) |
| This compound | ||||
| + Copper Sulfate | 676 | 8 hours | Significant Decrease | < 0.05 |
| + Copper Sulfate | 338 | 8 hours | Significant Decrease | < 0.05 |
| + Zinc Sulfate | 4000 | 48 hours | Significant Decrease | < 0.05 |
| + Zinc Sulfate | 2000 | 48 hours | Significant Decrease | < 0.05 |
| 3-Nitrophenylboronic Acid (3NB) | ||||
| + Copper Sulfate | 676 | 24 hours | Significant Reduction | < 0.05 |
| + Copper Sulfate | 338 | 24 hours | Significant Reduction | < 0.05 |
| + Zinc Sulfate | 4000 | 24 hours | Significant Reduction | < 0.05 |
| + Zinc Sulfate | 2000 | 24 hours | Significant Reduction | < 0.05 |
| + Zinc Sulfate | 1000 | 24 hours | Significant Reduction | < 0.05 |
| + Nickel Sulfate | 500 | 24 hours | Significant Reduction | < 0.05 |
| + Nickel Sulfate | 250 | 24 hours | Significant Reduction | < 0.05 |
Data synthesized from in vitro experiments described in Feedstuffs, 2017.[4]
Experimental Protocol: In Vitro Inhibition of H. meleagridis Growth
The in vitro efficacy of this compound and 3NB was evaluated by assessing their ability to inhibit the growth of H. meleagridis in a controlled laboratory setting.
-
Culture Preparation: 84 flasks containing 10 mL of Dwyer's media were each inoculated with 100,000 H. meleagridis cells.
-
Incubation: The inoculated flasks were incubated at 42°C for 24 hours to allow for initial parasite growth.
-
Treatment Application: Stock solutions of various metals (cadmium sulfate, nickel sulfate, zinc sulfate, and copper sulfate) were prepared. This compound (100 ppm) or 3NB (200 ppm) was added to these metal solutions to create the final treatment formulations. A control group received a sham treatment.
-
Incubation with Treatment: The treatment solutions were added to the flasks, which were then incubated at 42°C.
-
Cell Counting: The number of viable H. meleagridis cells was determined using a hemocytometer at 8 and 48 hours for the this compound experiment, and at 8 and 24 hours for the 3NB experiment.
-
Statistical Analysis: A p-value of < 0.05 was considered statistically significant.[4]
Natural Products: Exploring the Potential of Phytochemicals
Several natural compounds have been investigated for their anti-histomonal properties. While results have been mixed, some show potential as part of an integrated disease management strategy.
Quantitative Data Summary: In Vivo Efficacy of Natural Products and Other Compounds against Histomoniasis in Turkeys
| Treatment Group | Challenge Dose (Histomonads/bird) | Mortality Rate (%) |
| Control (Infected, Untreated) | 200,000 | 100 |
| This compound (Histostat-50) | 200,000 | 100 |
| Dimetridazole | 200,000 | 17 |
| Enteroguard™ | 200,000 | 100 |
| Protophyt™ SP | 200,000 | 100 |
| Control (Infected, Untreated) | 3,162 | 100 |
| Enteroguard™ | 3,162 | 100 |
| Protophyt™ SP | 3,162 | 94 |
| Control (Uninfected) | 0 | 0 |
Data from an in vivo study in two-week-old turkeys. Note the lack of efficacy of this compound in this particular study, which may be related to the high challenge dose or potential drug resistance.[5][6]
Experimental Protocol: In Vivo Evaluation of Anti-Histomonal Compounds in Turkeys
The in vivo efficacy of various compounds was tested in a turkey model of histomoniasis.
-
Animal Model: Two-week-old turkeys were allocated into 13 groups of 18 birds each.
-
Challenge Model: Birds were either sham-inoculated (negative control) or inoculated with 100, 3,162, or 200,000 histomonads per bird.
-
Treatment Groups: Control groups included no feed additives, dimetridazole, and this compound (Histostat-50). Treatment groups received herbal products such as Enteroguard™ and Protophyt™.
-
Outcome Measures: The primary outcome measured was mortality.[5][6]
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs involved, the following diagrams have been generated using Graphviz.
References
- 1. international-animalhealth.com [international-animalhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. feedstuffs.com [feedstuffs.com]
- 5. In vivo effect of herbal products against Histomonas meleagridis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and the Environment: A Guide to Nitarsone Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Nitarsone, an organoarsenic compound, requires stringent disposal procedures due to its toxicity and potential environmental impact. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound was previously used as a feed additive for poultry to prevent histomoniasis (blackhead disease).[1][2] However, concerns over its potential to transform into more toxic inorganic arsenic species led to the voluntary withdrawal of its approval for use in animal feed in the United States.[1][3][4][5] The compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[2][6]
Hazard and Safety Information
Proper disposal begins with a thorough understanding of the hazards associated with this compound. The following table summarizes key safety data extracted from multiple safety data sheets (SDS).
| Hazard Information | Description | Sources |
| Acute Toxicity | Toxic if swallowed or inhaled. | [2][6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2][6][7] |
| Carcinogenicity | Arsenic, a component of this compound, is a known carcinogen. | [8] |
| Skin and Eye Irritation | May cause skin irritation and causes serious eye damage. | [8] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment and follow safe laboratory practices.
-
Engineering Controls : All manipulations that could generate dust, vapors, or aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable containment device.[9]
-
Personal Protective Equipment :
-
Hygiene : Always wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][7]
-
Designated Area : A specific area of the laboratory should be designated for working with arsenic-containing compounds. This area must be clearly labeled with appropriate hazard warnings.[9]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
-
Waste Collection :
-
Collect all waste this compound, including surplus material and contaminated disposable items (e.g., gloves, wipes, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[9] The container should be kept tightly closed except when adding waste.[10]
-
For liquid waste, use a sealable, corrosive-resistant container, such as a brown glass bottle.[8][9]
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "(4-Nitrophenyl)arsonic Acid".
-
Include hazard warnings such as "Toxic" and "Environmental Hazard".
-
-
Storage :
-
Spill Management :
-
In the event of a spill, do not attempt to clean it up without proper training and PPE.
-
Contain the spill using an inert absorbent material like sand, earth, or a chemical absorber.[8]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
-
Professional Disposal :
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Experimental Protocols and Environmental Impact
The withdrawal of this compound from the market was a precautionary measure to mitigate dietary exposure to inorganic arsenic.[5] This underscores the importance of preventing the release of this compound into the environment through meticulous disposal practices.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this hazardous compound.
References
- 1. Arsenic-based Animal Drugs and Poultry | FDA [fda.gov]
- 2. This compound | C6H6AsNO5 | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Inorganic Arsenic - and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - - Johns Hopkins Center for a Livable Future [clf.jhsph.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. drexel.edu [drexel.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. mdpi.com [mdpi.com]
Essential Safety and Logistical Protocols for Handling Nitarsone
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of Nitarsone, a toxic organoarsenic compound. Adherence to these procedural guidelines is critical to mitigate risks of exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing on safety data for the closely related and more extensively studied organoarsenic compound, Roxarsone, due to the limited specific data for this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. While specific breakthrough times for this compound are not available, nitrile is frequently recommended for handling organoarsenic compounds. | Prevents skin contact and absorption of toxic material. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, dust, and vapors, preventing eye irritation and absorption through mucous membranes. |
| Skin and Body Protection | A fully buttoned lab coat or chemical-resistant coveralls. Impervious boots are required when there is a risk of spills. | Minimizes skin exposure to this compound. |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) respirator cartridges is recommended, especially when handling powders or generating dust.[1] A Powered Air-Purifying Respirator (PAPR) may be necessary for higher exposure scenarios. | Protects against the inhalation of toxic dust particles. Respiratory protection is required if airborne concentrations exceed the OSHA PEL. |
Occupational Exposure Limits
The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for organic arsenic compounds. This limit is crucial for assessing workplace safety and determining the need for engineering controls and respiratory protection.
| Regulatory Body | Substance | Permissible Exposure Limit (PEL) | Notes |
| OSHA | Organic Arsenic Compounds (as As) | 0.5 mg/m³ (averaged over an 8-hour work shift)[2] | This is a time-weighted average (TWA). |
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure risk from preparation through to disposal.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste through an approved institutional or commercial hazardous waste management service.
-
Follow all local, state, and federal regulations for the disposal of arsenic-containing compounds.
-
Never dispose of this compound down the drain or in regular trash.
By adhering to these essential safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
